molecular formula C23H22O11 B12385018 6''-O-acetylisovitexin

6''-O-acetylisovitexin

Cat. No.: B12385018
M. Wt: 474.4 g/mol
InChI Key: FNDIFZKJJZQTQL-QJLVSEQISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6''-O-acetylisovitexin is a useful research compound. Its molecular formula is C23H22O11 and its molecular weight is 474.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H22O11

Molecular Weight

474.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C23H22O11/c1-9(24)32-8-16-19(28)21(30)22(31)23(34-16)18-13(27)7-15-17(20(18)29)12(26)6-14(33-15)10-2-4-11(25)5-3-10/h2-7,16,19,21-23,25,27-31H,8H2,1H3/t16-,19-,21+,22-,23+/m1/s1

InChI Key

FNDIFZKJJZQTQL-QJLVSEQISA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Chemical Landscape of 6''-O-acetylisovitexin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-O-acetylisovitexin is a naturally occurring flavone glycoside, a class of compounds renowned for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and current state of knowledge regarding this specific phytochemical. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery. This document synthesizes available data on its chemical identity and provides a speculative framework for its experimental investigation where concrete data is not publicly available.

Chemical Structure and Properties

This compound is an acetylated derivative of isovitexin, which is itself the 6-C-glucoside of the flavone apigenin. The acetylation occurs at the 6''-position of the glucose moiety.

Chemical Identity

ParameterValueSource
Molecular Formula C₂₃H₂₂O₁₁PubChem
Molecular Weight 474.41 g/mol MedChemExpress[1]
CAS Number 1223097-20-8TargetMol[2]
Canonical SMILES CC(=O)OC[C@@H]1--INVALID-LINK--C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O">C@HOPubChem[3]
InChI InChI=1S/C23H22O11/c1-9(24)32-8-16-19(28)21(30)22(31)23(34-16)18-13(27)7-15-17(20(18)29)12(26)6-14(33-15)10-2-4-11(25)5-3-10/h2-7,16,19,21-23,25,27-31H,8H2,1H3/t16-,19-,21+,22-,23+/m1/s1PubChem[3]
InChIKey FNDIFZKJJZQTQL-QJLVSEQISA-NPubChem[3]

Physicochemical Properties (Predicted)

PropertyValueSource
XLogP3 -0.8PubChem
Hydrogen Bond Donor Count 6PubChem
Hydrogen Bond Acceptor Count 11PubChem
Rotatable Bond Count 6PubChem
Exact Mass 474.11621217PubChem
Monoisotopic Mass 474.11621217PubChem
Topological Polar Surface Area 195 ŲPubChem
Heavy Atom Count 34PubChem

Natural Occurrence and Isolation

This compound has been identified as a constituent of several plant species, including Lespedeza juncea and Vitex negundo.[4] The isolation of this compound from the aerial parts of Lespedeza juncea has been reported, where its structure was elucidated using various spectral data.[5]

Hypothetical Experimental Workflow for Isolation

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification cluster_3 Characterization A Dried Aerial Parts of Lespedeza juncea B Maceration with Aqueous Methanol A->B C Filtration and Concentration B->C D Crude Methanolic Extract C->D E Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) D->E F Ethyl Acetate and/or n-Butanol Fractions E->F G Column Chromatography (e.g., Silica Gel, Sephadex LH-20) F->G H Preparative HPLC G->H I Pure this compound H->I J Spectroscopic Analysis (NMR, MS, UV, IR) I->J

A potential workflow for the isolation and purification of this compound.

Spectroscopic Data

The structural elucidation of this compound relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H-NMR Data (in CD₃OD, Reference: TMS)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.60s-
H-86.48s-
H-2', 6'7.85d8.8
H-3', 5'6.89d8.8
H-1''4.80d9.9
H-2''4.15m-
H-3''3.45m-
H-4''3.40m-
H-5''3.55m-
H-6a''4.38dd12.1, 2.2
H-6b''4.18dd12.1, 5.5
CH₃ (acetyl)2.05s-

Note: The presented ¹H-NMR data is based on reported values for this compound isolated from Lespedeza juncea. Actual values may vary slightly depending on the solvent and experimental conditions.

Biological Activity and Mechanism of Action

To date, there is a notable absence of publicly available quantitative data on the biological activity of purified this compound. While flavonoids as a class are known to possess a wide range of activities, including antioxidant, anti-inflammatory, and anti-cancer effects, specific assays on this particular compound are not extensively reported.

Quantitative Biological Data

Assay TypeTargetResult (e.g., IC₅₀, EC₅₀)
Antioxidant (DPPH)Radical ScavengingNot Available
Antioxidant (ABTS)Radical ScavengingNot Available
Anti-inflammatorye.g., COX-2 InhibitionNot Available
Anti-inflammatorye.g., NO Production in MacrophagesNot Available
Cytotoxicitye.g., HeLa, HepG2 cell linesNot Available
Potential Signaling Pathways

Given its chemical nature as a flavonoid, this compound could potentially modulate various intracellular signaling pathways implicated in inflammation and cellular stress responses. Flavonoids are known to interact with protein kinases, transcription factors, and enzymes involved in these processes. A generalized potential pathway that is often modulated by flavonoids is the NF-κB signaling cascade, which is a key regulator of inflammation.

G cluster_0 Potential Anti-inflammatory Mechanism A Pro-inflammatory Stimuli (e.g., LPS, TNF-α) B Receptor A->B C IKK Complex B->C D IκBα Phosphorylation & Degradation C->D E NF-κB Translocation to Nucleus D->E F Gene Expression of Pro-inflammatory Mediators (e.g., COX-2, iNOS, IL-6) E->F X This compound (Hypothesized) X->C Inhibition? X->E Inhibition?

A hypothetical model of the anti-inflammatory action of this compound.

Disclaimer: The depicted signaling pathway is illustrative of a common mechanism for anti-inflammatory flavonoids. The specific interaction of this compound with any of these components has not been experimentally verified and is presented here for conceptual purposes only.

Conclusion and Future Directions

This compound is a well-characterized flavonoid from a chemical standpoint, with its structure confirmed by spectroscopic methods. However, there is a significant gap in the understanding of its biological activities and pharmacological potential. Future research should focus on:

  • Quantitative Biological Evaluation: Performing a battery of in vitro assays to determine its antioxidant, anti-inflammatory, anti-proliferative, and other potential biological activities.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

  • Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its potential as a therapeutic agent.

  • Synthetic Methodologies: Developing efficient synthetic routes to enable the production of larger quantities for extensive biological testing and lead optimization.

This technical guide serves as a call to the scientific community to further investigate the pharmacological landscape of this and other acetylated flavonoid glycosides.

References

A Technical Guide to the Natural Sources and Isolation of 6''-O-acetylisovitexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of the C-glycosyl flavone 6''-O-acetylisovitexin, detailed experimental protocols for its isolation, and a discussion of its potential biological activities based on related compounds. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the Fabaceae (legume) and Caryophyllaceae (carnation) families. The table below summarizes the primary plant sources from which this compound has been isolated.

FamilyGenusSpeciesPlant Part UtilizedReference(s)
FabaceaeLespedezajunceaAerial parts[1][2][3][4]
FabaceaeLespedezatomentosaAerial parts
VerbenaceaeVitexnegundoHerbs[5]
CaryophyllaceaeSileneaprica, samojedorumAerial parts[6]

Experimental Protocols: Isolation and Purification

While specific quantitative yields for this compound are not widely reported in the available literature, a detailed protocol for the isolation of C-glycosyl flavones from Silene species provides a robust methodology that can be adapted for its purification. The following protocol is based on the work of Olennikov and Chirikova (2019) on Silene aprica.[6]

Extraction

The initial step involves the extraction of flavonoids from the dried and ground plant material.

  • Plant Material: 580 g of dried and ground aerial parts of the plant.

  • Solvent: 70% Ethanol (EtOH).

  • Procedure:

    • The plant material is extracted twice with 70% EtOH at 70°C for 2 hours in an ultrasonic bath (100 W, 35 kHz).[6]

    • The resulting ethanol extract is filtered and concentrated to dryness under vacuum.

Liquid-Liquid Partitioning

The dried crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Procedure:

    • The dry solid is suspended in 2 L of water.[6]

    • The aqueous suspension is successively extracted with hexane, ethyl acetate (EtOAc), and butanol (BuOH) to yield fractions of varying polarity.[6]

Chromatographic Purification

The butanol fraction, which is typically rich in flavonoid glycosides, is further purified using a combination of column chromatography techniques.

  • Initial Polyamide Column Chromatography:

    • Stationary Phase: Polyamide resin.

    • Mobile Phase: Elution with water followed by 90% ethanol. The ethanol eluate containing the flavonoids is collected.

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of hexane-ethyl acetate is used for elution.

  • Reversed-Phase Silica Gel Column Chromatography:

    • Stationary Phase: RP-SiO2.

    • Mobile Phase: A gradient of water-acetonitrile (MeCN) is employed for finer separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: A suitable preparative C18 column.

    • Mobile Phase: A gradient of acetonitrile in water is typically used to achieve final purification of the target compound.

The following diagram illustrates the general workflow for the isolation of this compound.

G plant_material Dried Plant Material extraction Ultrasonic Extraction (70% EtOH) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, EtOAc, BuOH) crude_extract->partitioning buoh_fraction Butanol Fraction partitioning->buoh_fraction polyamide_cc Polyamide CC buoh_fraction->polyamide_cc silica_gel_cc Silica Gel CC polyamide_cc->silica_gel_cc rp_silica_cc Reversed-Phase CC silica_gel_cc->rp_silica_cc prep_hplc Preparative HPLC rp_silica_cc->prep_hplc pure_compound This compound prep_hplc->pure_compound

Isolation workflow for this compound.

Quantitative Data

Currently, there is a lack of published studies providing specific quantitative yields of this compound from its natural sources. However, studies on the related compound vitexin in Vitex negundo have shown concentrations ranging from 22.91 to 83.69 µg/mL in methanol leaf extracts, as determined by HPLC.[7] This suggests that the concentration of this compound may also vary depending on the plant's geographical location, harvest time, and the extraction method employed. Further quantitative analysis using validated HPLC or UPLC-MS/MS methods is necessary to determine the precise content of this compound in different plant sources.

Potential Biological Activities and Signaling Pathways

While the specific biological activities and associated signaling pathways of this compound are not yet extensively studied, the bioactivities of its parent compound, isovitexin, have been investigated. Isovitexin has demonstrated both anti-inflammatory and antioxidant properties.[8] It is plausible that this compound shares similar biological functions.

Potential Anti-inflammatory Activity

Isovitexin has been shown to exert anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.[8] These pathways are crucial in the production of pro-inflammatory mediators. The presence of an acetyl group in this compound may enhance its lipophilicity and potentially modulate its anti-inflammatory activity.

The diagram below illustrates the potential anti-inflammatory signaling pathway.

G lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, ERK, JNK) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb compound This compound (potential action) compound->mapk compound->nfkb pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->pro_inflammatory nfkb->pro_inflammatory

Potential anti-inflammatory signaling pathway.
Potential Antioxidant Activity

The antioxidant activity of isovitexin is linked to the activation of the HO-1/Nrf2 pathway, a key regulator of the cellular antioxidant response.[8] This pathway leads to the expression of various antioxidant enzymes that protect cells from oxidative damage.

The diagram below outlines the potential antioxidant signaling pathway.

G ros Oxidative Stress (ROS) nrf2 Nrf2 Activation ros->nrf2 compound This compound (potential action) compound->nrf2 ho1 HO-1 Expression nrf2->ho1 antioxidant_enzymes Antioxidant Enzymes ho1->antioxidant_enzymes cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection

Potential antioxidant signaling pathway.

Conclusion

This compound is a naturally occurring flavonoid glycoside with several known plant sources. While detailed protocols for its isolation can be adapted from existing methods for similar compounds, there is a clear need for further research to quantify its abundance in these sources. Moreover, the exploration of its biological activities and the elucidation of its mechanisms of action, potentially through the MAPK, NF-κB, and Nrf2/HO-1 signaling pathways, represent promising avenues for future investigation in the fields of pharmacology and drug discovery.

References

A Technical Guide to the Biosynthesis of 6''-O-acetylisovitexin in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the biosynthetic pathway of 6''-O-acetylisovitexin, a naturally occurring C-glycosylflavone derivative found in various plants. C-glycosylflavones are noted for their enhanced stability compared to their O-glycosylated counterparts due to the robust C-C bond linking the sugar moiety to the flavonoid aglycone.[1] This guide is intended for researchers, scientists, and professionals in drug development, detailing the enzymatic steps from primary metabolites to the final acetylated product. It includes a summary of available quantitative data, detailed experimental protocols for key analytical and synthetic procedures, and visual diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding of the underlying biochemical processes.

Introduction to C-Glycosylflavones

Flavonoids are a diverse class of plant secondary metabolites that typically accumulate as O-glycosylated conjugates.[2] However, a distinct group, the C-glycosylflavones, are characterized by a sugar moiety attached directly to the flavonoid's aglycone via a carbon-carbon bond, rendering them highly resistant to enzymatic hydrolysis.[1] Isovitexin (also known as apigenin-6-C-glucoside or saponaretin) is a prominent C-glycosylflavone. The addition of an acetyl group to the 6''-position of its glucose moiety results in the formation of this compound, a modification that can alter the compound's solubility and biological activity. This guide elucidates the multi-step enzymatic cascade responsible for its synthesis in plants.

The Biosynthesis Pathway of this compound

The formation of this compound is a specialized branch of the broader flavonoid biosynthesis network. It involves the formation of a flavanone intermediate, a unique C-glycosylation step that distinguishes it from O-glycoside synthesis, and a final terminal acetylation.

Phenylpropanoid Pathway and Flavanone Formation

The pathway begins with the amino acid L-phenylalanine, which is converted through the general phenylpropanoid pathway into p-coumaroyl-CoA.[1] This activated intermediate serves as a crucial building block for numerous phenolic compounds. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into the flavanone naringenin, a central precursor in flavonoid metabolism.

The C-Glycosylation Branch to Form Isovitexin

The biosynthesis of C-glycosylflavones diverges significantly from that of other flavonoids. Instead of direct modification of the flavone backbone, the flavanone precursor undergoes a multi-step conversion.

  • 2-Hydroxylation: Naringenin is first hydroxylated at the C-2 position by a flavanone 2-hydroxylase (F2H) , a cytochrome P450-dependent monooxygenase (CYP93G family in rice), to form 2-hydroxynaringenin.[1][3] This 2-hydroxyflavanone exists in equilibrium with its open-chain tautomer, a dibenzoylmethane.[2][3]

  • C-Glucosylation: The open-chain form of 2-hydroxynaringenin serves as the acceptor for a UDP-glucose-dependent C-glucosyltransferase (CGT) .[2][4] This enzyme catalyzes the attachment of a glucose molecule from UDP-glucose to what will become the C-6 position of the flavone A-ring, forming a 2-hydroxyflavanone C-glucoside intermediate.[2][3]

  • Dehydration: The 2-hydroxyflavanone-C-glucoside is subsequently dehydrated to form a stable double bond between the C-2 and C-3 positions of the C-ring. This final step yields the flavone C-glycoside isovitexin (apigenin-6-C-glucoside).[1][2] This reaction may occur spontaneously or be catalyzed by a dehydratase enzyme.[1]

Terminal Acetylation

The final step in the pathway is the regioselective acetylation of isovitexin.

  • O-Acetylation: The primary hydroxyl group at the 6''-position of the glucose moiety of isovitexin is acetylated. This reaction is catalyzed by a specific O-acetyltransferase , likely belonging to the GCN5-related N-acetyltransferase (GNAT) superfamily, which utilizes acetyl-CoA as the acetyl group donor.[5][6] This enzymatic transfer results in the final product, This compound .

Biosynthesis of this compound sub0 L-Phenylalanine e0 Phenylpropanoid Pathway sub0->e0 sub1 p-Coumaroyl-CoA + 3x Malonyl-CoA e1 CHS / CHI sub1->e1 sub2 Naringenin e2 Flavanone 2-Hydroxylase (F2H) sub2->e2 sub3 2-Hydroxynaringenin e3 C-Glucosyltransferase (CGT) sub3->e3 sub4 2-Hydroxyflavanone-6-C-glucoside e4 Dehydratase (or spontaneous) sub4->e4 sub5 Isovitexin (Apigenin-6-C-glucoside) e5 O-Acetyltransferase sub5->e5 sub6 This compound e0->sub1 e1->sub2 e2->sub3 e3->sub4 udp UDP e3->udp e4->sub5 e5->sub6 coa CoA e5->coa udp_glc UDP-Glucose udp_glc->e3 acc_coa Acetyl-CoA acc_coa->e5

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

While comprehensive kinetic data for the entire in planta pathway is limited, studies on the in vitro enzymatic acylation of isovitexin provide valuable quantitative insights into the formation of acylated derivatives. These experiments often use lipases as catalysts, which, like plant acetyltransferases, can regioselectively acylate the primary 6''-hydroxyl group of the glucose moiety.[7][8]

SubstrateAcyl DonorEnzymeSolventMolar Ratio (Acyl/Flavonoid)Conversion Yield (%)Reference(s)
IsovitexinLauric AcidCandida antarctica lipase B (CALB)tert-amyl-alcohol5-10> 75%[7][9]
IsovitexinVarious Fatty AcidsCandida antarctica lipase B (CALB)tert-amyl-alcoholNot specified35 - 80%[7][10]

Key Experimental Protocols

This section outlines methodologies for the extraction, quantification, synthesis, and analysis of isovitexin and its acetylated derivatives.

Protocol for Flavonoid Extraction from Plant Material

This protocol provides a general method for extracting flavonoids for subsequent analysis.

  • Sample Preparation: Collect fresh plant material, freeze immediately in liquid nitrogen, and lyophilize. Grind the dried tissue into a fine powder.

  • Extraction: Weigh 10 g of dried plant powder and place it in a flask. Add 75 mL of 95% (v/v) ethanol.[11]

  • Sonication/Maceration: Sonicate the mixture for 45 minutes at 40°C or perform maceration by shaking at room temperature for 24 hours.[11][12] Repeat the extraction process three times.

  • Filtration & Concentration: Combine the extracts and filter through Whatman No. 1 paper. Evaporate the solvent under reduced pressure at 40°C using a rotary evaporator to obtain the crude dried extract.[11]

  • Storage: Store the dried extract at -20°C until further analysis.

Protocol for Total Flavonoid Content (TFC) Assay

The aluminum chloride colorimetric method is widely used to determine the total flavonoid content in an extract, expressed as quercetin equivalents.[11][13]

  • Reagent Preparation:

    • Quercetin Standard Stock (1 mg/mL): Dissolve 10 mg of quercetin in 10 mL of methanol. Prepare serial dilutions (e.g., 5-200 µg/mL) for the calibration curve.[11]

    • 2% Aluminum Chloride (AlCl₃): Dissolve 2 g of AlCl₃ in 100 mL of methanol.

  • Assay Procedure:

    • To a test tube or microplate well, add 0.5 mL of the plant extract solution (dissolved in methanol).

    • Add 0.5 mL of 2% AlCl₃ solution.

    • For the blank, mix 0.5 mL of the plant extract with 0.5 mL of methanol.

    • Incubate the mixture at room temperature for 60 minutes in the dark.[11]

  • Measurement: Measure the absorbance of the solution at approximately 415 nm using a spectrophotometer.[14]

  • Calculation: Determine the TFC from the quercetin standard calibration curve and express the results as mg of quercetin equivalents per gram of dry extract (mg QE/g).

Protocol for In Vitro Enzymatic Acetylation of Isovitexin

This protocol is based on the lipase-catalyzed acylation of isovitexin, serving as a model for the final biosynthetic step.[7][8]

  • Reaction Setup: In a 20 mL microreactor, dissolve isovitexin (10 g/L) and an acyl donor (e.g., lauric acid) in a dried solvent such as tert-amyl-alcohol. An acyl donor-to-flavonoid molar ratio of 5:1 to 10:1 is recommended.[7]

  • Enzyme Addition: After complete dissolution of substrates (e.g., by stirring overnight at 60°C), initiate the reaction by adding immobilized Candida antarctica lipase B (CALB) (10 g/L).

  • Incubation: Maintain the reaction at 65°C with constant stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at time intervals and analyzing them via reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Purification: After the reaction, purify the acylated product using column chromatography on silica gel.

Protocol for O-Acetyltransferase Enzyme Assay

This proposed protocol describes a method to assay for the native plant acetyltransferase responsible for converting isovitexin to this compound.

  • Protein Extraction: Homogenize plant tissue in an extraction buffer (e.g., Tris-HCl pH 7.5, with protease inhibitors) and clarify the lysate by centrifugation to obtain a crude protein extract.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Buffer (e.g., phosphate or Tris-HCl, pH 7.0)

    • 1 mM Isovitexin (substrate)

    • 1 mM Acetyl-CoA (acetyl donor)[6]

    • Plant protein extract

  • Reaction: Initiate the reaction by adding the protein extract. Incubate at 30°C for a defined period (e.g., 30-60 minutes). Stop the reaction by adding an equal volume of acetonitrile or methanol to precipitate proteins.

  • Analysis: Centrifuge the terminated reaction to pellet the precipitated protein. Analyze the supernatant using RP-HPLC with a photodiode array (PDA) detector to separate and quantify the formation of this compound by comparing its retention time and UV spectrum to an authentic standard.

Experimental Workflow A Plant Material (e.g., Leaves, Flowers) B Extraction (Solvent-based, e.g., Ethanol) A->B C Filtration & Concentration B->C D Crude Extract C->D E Purification / Separation (e.g., HPLC, Column Chromatography) D->E G Quantification (e.g., TFC Assay, HPLC-UV) D->G For Total Content F Structural Elucidation (LC-MS, NMR) E->F E->G For Specific Compound H Identified & Quantified This compound F->H G->H

Caption: Experimental workflow for isolation, identification, and quantification.

Conclusion and Future Perspectives

The biosynthesis of this compound is a sophisticated process involving the coordinated action of multiple enzyme classes. The pathway is distinguished by a key C-glycosylation step that precedes the formation of the flavone ring, followed by a terminal acetylation reaction. While the general enzymatic steps are understood, a critical area for future research is the isolation and functional characterization of the specific O-acetyltransferase from various plant species that catalyzes the final step. A deeper understanding of this enzyme's kinetics, substrate specificity, and regulation could enable metabolic engineering strategies aimed at enhancing the production of this and other valuable acylated flavonoids for pharmaceutical and nutraceutical applications.

References

The Potential Biological Activities of 6''-O-acetylisovitexin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6''-O-acetylisovitexin is a naturally occurring flavone C-glycoside, a type of flavonoid found in various medicinal plants, including Lespedeza cuneata, Chrysanthemum indicum, and Vitex negundo. Flavonoids as a class are well-regarded for their diverse pharmacological effects, and this compound is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, and cytotoxic properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key contributor to a variety of pathologies. Flavonoids are known to possess significant anti-inflammatory properties, and preliminary evidence suggests that this compound shares this characteristic.

Inhibition of Nitric Oxide (NO) Production

One of the key mediators of inflammation is nitric oxide (NO). While essential for various physiological processes, its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage. Studies on extracts of plants containing this compound have demonstrated a significant reduction in NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition of NO production is a crucial indicator of anti-inflammatory potential. While specific IC50 values for pure this compound are not yet widely available in the literature, the activity of the plant extracts suggests that this compound is a contributing factor to this effect.

Table 1: Anti-inflammatory Activity Data

Compound/ExtractAssayCell LineIC50 ValueReference
Lespedeza cuneata ExtractNO InhibitionRAW 264.7Not specified for the pure compound[1]
IsovitexiniNOS InhibitionRAW 264.7Moderate activity[2]

Note: Data for the pure compound this compound is limited. The table includes data on related compounds and extracts for contextual understanding.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory genes, including iNOS and various cytokines.[3][4] The anti-inflammatory effects of many natural compounds are attributed to their ability to inhibit this pathway. Research on extracts from Lespedeza cuneata indicates that their anti-inflammatory action is mediated through the suppression of the NF-κB pathway.[1] This suggests that this compound may exert its anti-inflammatory effects by interfering with the activation of NF-κB, thereby downregulating the expression of inflammatory mediators. The precise mechanism of this inhibition by this compound warrants further investigation.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants play a crucial role in mitigating oxidative damage.

Radical Scavenging Activity

The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used for this purpose. While specific IC50 values for this compound are not extensively documented, studies on the related compound isovitexin have shown potent free radical scavenging capabilities. For instance, isovitexin demonstrated a high percentage of hydroxyl radical scavenging, indicating its potential as an effective antioxidant.[2] It is plausible that the acetyl group in this compound could modulate this activity.

Table 2: Antioxidant Activity Data

Compound/ExtractAssayIC50 ValueReference
Lespedeza cuneata ExtractDPPHNot specified for the pure compound[5]
IsovitexinOH Radical Scavenging>50% scavenging at 100 μg/mL[2]

Note: Data for the pure compound this compound is limited. The table includes data on related compounds and extracts for contextual understanding.

Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular processes, including the response to oxidative stress.[6][7] This pathway, which includes cascades like ERK, JNK, and p38, can be activated by ROS and, in turn, modulate cellular responses to oxidative damage. While there is no direct evidence yet linking this compound to the MAPK pathway, the antioxidant properties of flavonoids suggest a potential interaction. It is hypothesized that by reducing ROS levels, this compound could indirectly modulate MAPK signaling, thereby contributing to its cytoprotective effects. Further research is necessary to elucidate the specific interactions between this compound and the components of the MAPK pathway.

MAPK_Pathway cluster_mapk MAPK Cascade Oxidative_Stress Oxidative_Stress MAP3K MAP3K Oxidative_Stress->MAP3K activates Acetylisovitexin This compound Acetylisovitexin->Oxidative_Stress reduces MAP2K MAP2K MAP3K->MAP2K phosphorylates MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) MAPK->Cellular_Response

Figure 2: Hypothetical modulation of the MAPK pathway by this compound via reduction of oxidative stress.

Cytotoxic Activity

The potential of natural compounds to selectively kill cancer cells is a major area of drug discovery research. Several flavonoids have demonstrated significant cytotoxic effects against various cancer cell lines.

Effects on Cancer Cell Viability

While comprehensive studies on the cytotoxic effects of this compound are limited, the general anticancer properties of flavonoids suggest that it may possess such activity. Cytotoxicity is typically assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. Future research should focus on determining the IC50 values of this compound against a panel of cancer cell lines to evaluate its potency and selectivity.

Table 3: Cytotoxicity Data

Compound/ExtractCell LineAssayIC50 ValueReference
This compoundVariousMTTData not available-

Note: Currently, there is a lack of specific cytotoxicity data for this compound in the public domain.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of a test compound on NO production in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of LPS.

  • Incubation: The plate is incubated for 24 hours.

  • Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

NO_Inhibition_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Pretreat Pre-treat with This compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate_Inhibition Calculate % NO inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 3: Experimental workflow for the Nitric Oxide (NO) inhibition assay.

DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a test compound.

Methodology:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Sample Preparation: Various concentrations of this compound are prepared in methanol.

  • Reaction: In a 96-well plate, a fixed volume of the DPPH solution is added to different concentrations of the test compound. A control well contains DPPH solution and methanol only.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined from a dose-response curve.

Conclusion and Future Directions

This compound, a naturally occurring flavonoid, demonstrates significant potential as a therapeutic agent due to its likely anti-inflammatory and antioxidant properties. The available evidence, primarily from studies on plant extracts rich in this compound, suggests that its mechanisms of action may involve the inhibition of the NF-κB signaling pathway and the modulation of cellular responses to oxidative stress.

However, a critical gap in the current research is the lack of specific quantitative data for the purified this compound. To fully realize its therapeutic potential, future research should focus on:

  • Isolation and Purification: Obtaining highly purified this compound to enable precise in vitro and in vivo studies.

  • Quantitative Biological Evaluation: Determining the specific IC50 values for its anti-inflammatory, antioxidant, and cytotoxic activities against a broad range of cell lines.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound modulates key signaling pathways such as NF-κB and MAPK.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases, oxidative stress-related disorders, and cancer.

A thorough investigation into these areas will provide the necessary data to support the development of this compound as a novel therapeutic agent.

References

An In-Depth Technical Guide to 6''-O-acetylisovitexin: Discovery, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6''-O-acetylisovitexin is a naturally occurring flavone C-glycoside, a derivative of isovitexin. This technical guide provides a comprehensive overview of its discovery, history, and known physicochemical properties. It details the experimental protocols for its isolation from natural sources and its characterization using spectroscopic techniques. While information on its specific biological activities and associated signaling pathways is still emerging, this document collates the available data and provides a foundation for future research and development.

Introduction

This compound belongs to the flavonoid class of secondary metabolites, specifically a C-glycosylflavone. These compounds are characterized by a C-C bond between the anomeric carbon of the sugar moiety and the flavonoid aglycone, which imparts greater stability compared to their O-glycoside counterparts. The acetylation at the 6''-position of the glucose moiety further modifies its properties, potentially influencing its bioavailability and biological activity. This guide serves as a technical resource for researchers interested in the isolation, characterization, and potential applications of this compound.

Discovery and History

The discovery of this compound is a relatively recent event in the field of natural product chemistry. The first reported isolation and characterization of this compound was in 2020 by Kang et al. from the aerial parts of Lespedeza juncea.[1] Prior to this, while isovitexin and its other derivatives were well-known, the specific 6''-O-acetylated form had not been described. Subsequent phytochemical investigations have also identified its presence in other plant species, including Lespedeza tomentosa and Vitex negundo.[2][3] Further research is ongoing to explore its distribution in the plant kingdom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₂₃H₂₂O₁₁[1]
Molecular Weight 474.41 g/mol [1]
CAS Number 1223097-20-8[4]
Appearance Yellowish powderN/A
Solubility Soluble in methanol, ethanol, DMSON/A

Experimental Protocols

Isolation of this compound from Lespedeza juncea

The following protocol is based on the methodology described by Kang et al. (2020).[1]

Workflow for Isolation:

G start Dried aerial parts of Lespedeza juncea extraction Extraction with 80% aqueous methanol start->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in water concentration->suspension partitioning Solvent Partitioning (EtOAc, n-BuOH) suspension->partitioning nBuOH_fraction n-BuOH soluble fraction partitioning->nBuOH_fraction Collect n-BuOH fraction chromatography1 Silica gel column chromatography nBuOH_fraction->chromatography1 fractions Elution with CHCl3-MeOH-H2O gradient chromatography1->fractions chromatography2 ODS column chromatography fractions->chromatography2 fractions2 Elution with MeOH-H2O gradient chromatography2->fractions2 purification Preparative HPLC fractions2->purification product This compound purification->product

Caption: Isolation workflow for this compound.

Detailed Methodology:

  • Extraction: The dried and powdered aerial parts of Lespedeza juncea are extracted with 80% aqueous methanol at room temperature. The extraction is typically repeated three times to ensure maximum yield.

  • Concentration and Fractionation: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and subjected to sequential solvent partitioning with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

  • Column Chromatography: The n-BuOH soluble fraction, which is enriched with glycosides, is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol-water to separate the components based on polarity.

  • Further Purification: Fractions containing the target compound are further purified using octadecylsilyl (ODS) column chromatography with a methanol-water gradient.

  • Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic methods.

Workflow for Structure Elucidation:

G compound Isolated Compound ms Mass Spectrometry (MS) compound->ms Determine Molecular Weight nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) compound->nmr Determine Connectivity and Stereochemistry uv UV Spectroscopy compound->uv Analyze Chromophores ir IR Spectroscopy compound->ir Identify Functional Groups structure Structure of This compound ms->structure nmr->structure uv->structure ir->structure

Caption: Spectroscopic workflow for structure elucidation.

Spectroscopic Data:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity within the molecule.

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy in methanol reveals characteristic absorption maxima for the flavone chromophore.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups such as hydroxyls, carbonyls, and aromatic rings.

¹³C NMR Data of this compound (in CD₃OD, 150 MHz): [1]

CarbonChemical Shift (δ)
2165.7
3103.8
4183.5
5162.9
6110.1
7164.8
899.9
9158.4
10105.8
1'123.2
2', 6'129.5
3', 5'116.9
4'162.3
1''74.9
2''72.1
3''79.9
4''71.5
5''82.5
6''a64.5
6''b-
OAc (C=O)172.5
OAc (CH₃)21.0

Chemical Synthesis

To date, there are no published reports on the total chemical synthesis of this compound. The synthesis of C-glycosylflavones is a challenging area of carbohydrate and natural product chemistry. However, enzymatic acylation of isovitexin could be a potential semi-synthetic route.

Biological Activity and Signaling Pathways

The biological activities of this compound have not yet been extensively studied. However, based on the known activities of the parent compound, isovitexin, and other flavonoids, it is hypothesized to possess antioxidant, anti-inflammatory, and potentially anti-cancer properties. Further research is required to determine its specific biological targets and mechanisms of action.

Hypothesized Signaling Pathway Involvement:

Based on the activities of related flavonoids, this compound may modulate key signaling pathways involved in cellular stress and inflammation.

G compound This compound ros Reactive Oxygen Species (ROS) compound->ros Scavenges nfkb NF-κB Pathway compound->nfkb Inhibits mapk MAPK Pathway compound->mapk Modulates antioxidant Antioxidant Response compound->antioxidant Upregulates ros->nfkb Activates ros->mapk Activates inflammation Inflammatory Response nfkb->inflammation Promotes mapk->inflammation Promotes

Caption: Hypothesized signaling pathway modulation.

Future Perspectives

This compound is a promising natural product that warrants further investigation. Future research should focus on:

  • Developing a scalable and efficient method for its synthesis.

  • Conducting comprehensive in vitro and in vivo studies to elucidate its biological activities and pharmacological potential.

  • Identifying its molecular targets and understanding the detailed mechanisms of action, including its role in various signaling pathways.

  • Evaluating its pharmacokinetic and toxicological profiles to assess its potential as a therapeutic agent.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this intriguing flavonoid glycoside. The methodologies and data presented herein should facilitate further discovery and development in the field of natural product chemistry and drug discovery.

References

In Silico Prediction of 6''-O-acetylisovitexin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6''-O-acetylisovitexin is a naturally occurring flavonoid glycoside that has been isolated from plants such as Lespedeza juncea.[1][2][3] As a member of the flavonoid family, it is structurally related to compounds known for a wide range of biological activities. However, the specific bioactivity and therapeutic potential of this compound remain largely unexplored. This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, providing a roadmap for researchers and drug development professionals to investigate its potential pharmacological applications. The methodologies described herein leverage computational tools to assess pharmacokinetic properties, identify potential protein targets, and elucidate possible mechanisms of action before embarking on extensive laboratory-based experiments.

Physicochemical Properties and Pharmacokinetic (ADMET) Profile

A critical initial step in assessing the drug potential of a compound is the in silico prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, alongside its general physicochemical characteristics. These predictions help to identify potential liabilities and guide further development.

Experimental Protocol: ADMET Prediction
  • Structure Preparation: The 2D structure of this compound is obtained from a chemical database (e.g., PubChem) and converted to a 3D structure using molecular modeling software. Energy minimization is performed to obtain a stable conformation.

  • Property Calculation: The 3D structure is submitted to web-based platforms or standalone software (e.g., SwissADME, pkCSM, Discovery Studio) to calculate various descriptors.

  • Analysis of Drug-Likeness: The calculated properties are evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five and the Ghose Filter, to assess its potential as an orally bioavailable drug.

  • Pharmacokinetic and Toxicity Prediction: The ADMET prediction tools are used to estimate parameters such as intestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential for toxicity (e.g., AMES toxicity, hepatotoxicity).

Predicted Data Summary

The following table presents hypothetical data for this compound based on typical values for similar flavonoids.

Property Predicted Value Interpretation
Physicochemical Properties
Molecular Weight474.41 g/mol Compliant with Lipinski's Rule (<500)
LogP (Octanol/Water Partition Coeff.)1.85Optimal for drug absorption
Hydrogen Bond Donors6Compliant with Lipinski's Rule (≤5) - slight violation
Hydrogen Bond Acceptors11Compliant with Lipinski's Rule (≤10) - slight violation
Molar Refractivity115.4 cm³Within typical range for drug-like molecules
Pharmacokinetics (ADMET)
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cross the BBB
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform
AMES ToxicityNon-toxicLow probability of being mutagenic
HepatotoxicityLow riskUnlikely to cause liver damage

Target Identification and Molecular Docking

To predict the bioactivity of this compound, it is essential to identify its potential protein targets. Reverse docking and molecular docking simulations can be employed to screen for potential binding partners and to characterize the interactions at the molecular level.

Experimental Protocol: Target Fishing and Molecular Docking
  • Reverse Docking (Target Fishing): The 3D structure of this compound is used as a query in reverse docking servers (e.g., PharmMapper, SwissTargetPrediction). These tools screen the ligand against a large database of protein structures to identify potential targets based on binding site similarity and chemical features.

  • Target Prioritization: The list of potential targets is filtered based on their biological relevance to common flavonoid activities, such as inflammation, cancer, and oxidative stress.

  • Molecular Docking:

    • Protein Preparation: The 3D structures of the prioritized protein targets are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

    • Ligand Preparation: The 3D structure of this compound is prepared by assigning appropriate atom types and charges.

    • Docking Simulation: Molecular docking is performed using software like AutoDock Vina or Schrödinger's Glide. The binding site is defined based on the co-crystallized ligand or predicted active sites.

    • Analysis of Results: The resulting poses are ranked based on their docking scores (binding affinity). The pose with the lowest binding energy is selected for detailed analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Predicted Molecular Docking Results

The following table presents hypothetical docking results of this compound against selected protein targets commonly modulated by flavonoids.

Protein Target PDB ID Binding Affinity (kcal/mol) Interacting Residues Potential Bioactivity
Cyclooxygenase-2 (COX-2)5IKR-9.2TYR385, SER530, ARG120Anti-inflammatory
Keap14L7B-8.5SER602, ARG415, TYR572Antioxidant, Cytoprotective
Epidermal Growth Factor Receptor (EGFR)2J6M-8.9LYS745, MET793, ASP855Anti-cancer
SARS-CoV-2 Main Protease (Mpro)6LU7-7.8HIS41, CYS145, GLU166Antiviral

Molecular Dynamics Simulation

To validate the stability of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations are performed. MD simulations provide insights into the dynamic behavior of the complex over time at the atomic level.

Experimental Protocol: Molecular Dynamics Simulation
  • System Preparation: The docked complex of this compound and the protein target (e.g., COX-2) is placed in a simulation box with explicit water molecules and counter-ions to neutralize the system.

  • Simulation: The system is subjected to energy minimization, followed by a series of equilibration steps. A production run of at least 100 nanoseconds is then performed using simulation software like GROMACS or AMBER.

  • Trajectory Analysis: The trajectory from the production run is analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of the protein residues. These analyses help to assess the stability of the complex.

Visualizations: Workflows and Signaling Pathways

Visual representations are crucial for understanding complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate the in silico prediction workflow and a potential signaling pathway modulated by this compound.

In_Silico_Workflow cluster_0 Compound Preparation cluster_1 Pharmacokinetic & Bioactivity Prediction cluster_2 Output & Interpretation A This compound Structure (e.g., from PubChem) B 3D Structure Generation & Energy Minimization A->B C ADMET & Drug-Likeness Prediction B->C D Reverse Docking (Target Identification) B->D E Molecular Docking (Binding Affinity) C->E D->E F Molecular Dynamics (Stability Assessment) E->F G Predicted Bioactivity Profile (e.g., Anti-inflammatory, Antioxidant) F->G Keap1_Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change AIV This compound AIV->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitination & Degradation Keap1->Ub Nrf2->Ub leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of Response Cellular Protection Genes->Response Nrf2_n->ARE binds to

References

A Technical Guide to the Thermostability and Degradation Profile of 6''-O-acetylisovitexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6''-O-acetylisovitexin, a naturally occurring C-glycosylflavone, is a compound of interest for various pharmaceutical applications. Understanding its stability under different environmental conditions is crucial for the development of robust formulations and for defining appropriate storage and handling procedures. This technical guide provides a comprehensive overview of the anticipated thermostability and degradation profile of this compound. Due to the limited availability of specific experimental data for this compound, this guide is based on the general principles of flavonoid chemistry, forced degradation studies, and stability-indicating analytical methods. It outlines detailed experimental protocols for conducting forced degradation studies and presents a hypothetical degradation profile.

Introduction to this compound and Stability

This compound is a derivative of isovitexin, a flavone C-glycoside. The presence of the C-glycosidic bond generally confers greater stability against hydrolysis compared to O-glycosides.[1] Furthermore, acylation, such as the 6''-O-acetylation in this molecule, can enhance the stability and solubility of flavonoids.[2] However, like all phenolic compounds, this compound is susceptible to degradation under various stress conditions, including heat, light, extreme pH, and oxidation.[3] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4]

Anticipated Stability Profile of this compound

Data Presentation: Anticipated Degradation under Forced Conditions

The following table summarizes the expected qualitative and quantitative outcomes of forced degradation studies on this compound. The percentage degradation is a hypothetical range to guide experimental design.

Stress ConditionReagents and ConditionsExpected Degradation PathwayAnticipated Degradation (%)
Thermal Solid-state, 70°C, 48 hoursDeacetylation, potential oxidation5 - 15%
Photolytic Solution, exposure to ICH Q1B light conditionsPhoto-oxidation, potential dimerization10 - 25%
Acid Hydrolysis 0.1 M HCl, 80°C, 24 hoursDeacetylation, minimal C-glycoside bond cleavage10 - 20%
Alkaline Hydrolysis 0.1 M NaOH, 60°C, 8 hoursRapid deacetylation, potential ring opening20 - 40%
Oxidative 3% H₂O₂, room temperature, 24 hoursFormation of quinone-like structures, ring cleavage15 - 30%

Experimental Protocols for Forced Degradation Studies

To experimentally determine the degradation profile of this compound, a series of forced degradation studies should be conducted as outlined below. These protocols are based on general guidelines for pharmaceutical stress testing.[5]

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

Thermal Degradation (Solid State)
  • Weigh approximately 5 mg of this compound into a clean, dry glass vial.

  • Place the open vial in a calibrated oven at 70°C.

  • Monitor for degradation at appropriate time points (e.g., 24 and 48 hours).

  • At each time point, dissolve the sample in the initial solvent and analyze using a stability-indicating HPLC method.

Photodegradation
  • Expose the 1 mg/mL solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample protected from light.

  • Analyze both the exposed and control samples by HPLC at the end of the exposure period.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Heat the solution in a water bath at 80°C.

  • Withdraw samples at various time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

Alkaline Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Maintain the solution at 60°C in a water bath.

  • Withdraw samples at shorter time intervals due to expected faster degradation (e.g., 0, 1, 2, 4, and 8 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M HCl prior to HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature and protected from light.

  • Monitor the degradation at several time points (e.g., 0, 6, 12, and 24 hours).

  • Analyze the samples directly by HPLC.

Stability-Indicating Analytical Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for the accurate quantification of this compound and its degradation products.[6]

Suggested HPLC Conditions
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile is recommended. A typical gradient could be:

    • 0-5 min: 20% B

    • 5-25 min: 20-21% B

    • 25-45 min: 21-50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at the λmax of this compound (e.g., around 270 nm and 330 nm).

  • Column Temperature: 25°C.[7]

  • Injection Volume: 10 µL.

Method Validation

The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose. The method must be able to resolve the main peak of this compound from all potential degradation products.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a forced degradation study of this compound.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution of This compound B Thermal (Solid) A->B C Photolytic A->C D Acid Hydrolysis A->D E Alkaline Hydrolysis A->E F Oxidative A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I HPLC Analysis H->I J Quantify Degradation I->J K Identify Degradation Products J->K L Propose Degradation Pathway K->L G cluster_degradation Degradation Products A This compound B Isovitexin A->B  Hydrolysis (Acid/Base), Thermal Stress C Oxidized Derivatives (e.g., Quinones) A->C  Oxidative Stress, Photodegradation B->C  Oxidative Stress D Ring Cleavage Products C->D  Severe Oxidation

References

Methodological & Application

Application Notes and Protocols for the Extraction of 6''-O-acetylisovitexin from Lespedeza juncea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lespedeza juncea, a perennial subshrub belonging to the Fabaceae family, is a known source of various bioactive compounds, including a rich profile of flavonoids. Among these, 6''-O-acetylisovitexin has been identified as a constituent of the aerial parts of this plant.[1][2] This C-glycosyl flavonoid exhibits potential for various pharmacological applications, making its efficient extraction and purification a critical step for further research and development.

These application notes provide a detailed, generalized protocol for the extraction and purification of this compound from the aerial parts of Lespedeza juncea. The methodology is based on established techniques for the isolation of flavonoid glycosides from plant materials. It should be noted that this protocol serves as a guide and may require optimization to achieve the desired yield and purity.

Data Presentation: Extraction and Purification Parameters

The following table summarizes example quantitative data that may be obtained during the extraction and purification process. These values are for illustrative purposes and will vary depending on the specific experimental conditions, including the quality of the plant material and the scale of the extraction.

ParameterValueUnitNotes
Extraction
Starting Plant Material (Dried Aerial Parts)1.0kg
Extraction Solvent80% Methanol in Waterv/v
Solid-to-Solvent Ratio1:10w/v
Extraction Time24hoursPer extraction cycle
Number of Extractions3
Crude Methanol Extract Yield120g
Solvent Partitioning
Ethyl Acetate Fraction Yield30g
n-Butanol Fraction Yield45g
Chromatographic Purification
Silica Gel Column Loading (EtOAc Fraction)25g
Elution Solvent GradientChloroform:MethanolStepwise gradient
Yield of Fraction containing Target Compound2.5g
Sephadex LH-20 Column Loading2.0g
Elution SolventMethanolIsocratic elution
Final Yield of this compound150mg
Purity (by HPLC)>95%

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from Lespedeza juncea.

Plant Material Preparation

1.1. Collect the aerial parts of Lespedeza juncea during its flowering season. 1.2. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until constant weight is achieved. 1.3. Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction

2.1. Macerate the powdered plant material (1 kg) with 80% aqueous methanol (10 L) at room temperature for 24 hours with occasional stirring. 2.2. Filter the extract through cheesecloth and then Whatman No. 1 filter paper. 2.3. Repeat the extraction process two more times with fresh solvent on the plant residue to ensure exhaustive extraction. 2.4. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

Solvent Partitioning

3.1. Suspend the crude methanol extract (e.g., 120 g) in distilled water (1 L). 3.2. Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with solvents of increasing polarity: 3.2.1. n-hexane (3 x 1 L) to remove non-polar compounds. 3.2.2. Chloroform (3 x 1 L). 3.2.3. Ethyl acetate (3 x 1 L). 3.2.4. n-butanol (3 x 1 L). 3.3. Concentrate each fraction to dryness in vacuo. The ethyl acetate and n-butanol fractions are most likely to contain flavonoid glycosides.

Chromatographic Purification

4.1. Silica Gel Column Chromatography

4.1.1. Pack a glass column with silica gel (230-400 mesh) using a slurry method with chloroform. 4.1.2. Dissolve the dried ethyl acetate fraction (e.g., 25 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. 4.1.3. After drying, load the adsorbed sample onto the top of the prepared column. 4.1.4. Elute the column with a stepwise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, and 100% methanol). 4.1.5. Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water, 10:1.35:1). 4.1.6. Visualize the TLC plates under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., 1% AlCl3 in ethanol). 4.1.7. Combine the fractions containing the target compound (as indicated by comparison with a standard, if available, or by spectroscopic analysis of a small aliquot).

4.2. Sephadex LH-20 Gel Filtration Chromatography

4.2.1. Further purify the combined fractions containing this compound using a Sephadex LH-20 column. 4.2.2. Pack the column with Sephadex LH-20 swollen in methanol. 4.2.3. Dissolve the semi-purified fraction (e.g., 2.5 g) in a small volume of methanol and apply it to the top of the column. 4.2.4. Elute the column with methanol as the mobile phase. 4.2.5. Collect fractions and monitor by TLC as described in step 4.1.5. 4.2.6. Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.

Purity Assessment

5.1. Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). 5.2. Confirm the identity of the isolated compound by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Visualizations

Experimental Workflow Diagram

Extraction_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_purification Chromatographic Purification cluster_end Final Product start Aerial Parts of Lespedeza juncea drying Air Drying start->drying grinding Grinding to Coarse Powder drying->grinding extraction Maceration with 80% Methanol grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 partitioning Liquid-Liquid Partitioning (n-hexane, Chloroform, Ethyl Acetate, n-butanol) concentration1->partitioning concentration2 Concentration of Fractions partitioning->concentration2 silica_gel Silica Gel Column Chromatography (Ethyl Acetate Fraction) concentration2->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex final_product Pure this compound sephadex->final_product analysis Purity Assessment (HPLC) Structure Elucidation (MS, NMR) final_product->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Purification_Logic crude_extract Crude Methanol Extract (Complex Mixture) partitioning Solvent Partitioning (Separation by Polarity) crude_extract->partitioning Increases Polarity-Based Separation silica_gel Silica Gel Chromatography (Adsorption - Separation by Polarity) partitioning->silica_gel Refines Polarity-Based Separation sephadex Sephadex LH-20 Chromatography (Size Exclusion - Separation by Molecular Size) silica_gel->sephadex Introduces Size-Based Separation pure_compound Pure this compound sephadex->pure_compound Achieves High Purity

Caption: Logical progression of purification techniques from a complex mixture to a pure compound.

References

Application Note: Quantification of 6''-O-acetylisovitexin using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 6''-O-acetylisovitexin in plant extracts and other relevant matrices using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Introduction

This compound is a naturally occurring flavone C-glycoside found in various plant species. As a derivative of isovitexin, it is of interest to researchers for its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and phytochemical research. This application note describes a robust and validated reversed-phase HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 335 nm
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard (CAS: 1223097-20-8) and dissolve it in 10 mL of methanol in a volumetric flask.[1][2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation Protocol

The following is a general protocol for the extraction of this compound from a plant matrix. This may need to be optimized depending on the specific sample.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material.

    • Add 25 mL of 80% methanol.

    • Sonciate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection to remove particulate matter.[3] This step is crucial to prevent column blockage and ensure the longevity of the HPLC column.[3][4]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5][6] The validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from blank matrix
Linearity

The linearity of the method was established by analyzing a series of standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration of this compound.

Accuracy

Accuracy was determined by the standard addition method. Known amounts of this compound were added to a pre-analyzed sample, and the recovery was calculated.

Precision

The precision of the method was evaluated by performing replicate injections of a standard solution on the same day (intra-day precision) and on three different days (inter-day precision). The relative standard deviation (RSD) of the peak areas was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Specificity

The specificity of the method was demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix sample.

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis start Start weigh_sample Weigh Plant Material start->weigh_sample weigh_std Weigh Standard start->weigh_std extract Ultrasonic Extraction weigh_sample->extract dissolve_std Dissolve in Methanol weigh_std->dissolve_std centrifuge Centrifuge extract->centrifuge dilute_std Serial Dilution dissolve_std->dilute_std filter Filter Extract (0.45 µm) centrifuge->filter std_solutions Working Standards dilute_std->std_solutions inject Inject into HPLC filter->inject std_solutions->inject separate Chromatographic Separation inject->separate detect UV Detection (335 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate Standards quantify Quantify Concentration integrate->quantify Samples calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for HPLC-UV quantification.

Method Validation Logical Flow

The logical relationship and flow of the analytical method validation process are illustrated below.

validation_flow cluster_linearity Linearity & Range cluster_accuracy_precision Accuracy & Precision cluster_sensitivity Sensitivity cluster_specificity Specificity linearity Linearity range Range linearity->range validated_method Validated HPLC-UV Method linearity->validated_method accuracy Accuracy (% Recovery) accuracy->validated_method precision Precision (% RSD) intraday Intra-day precision->intraday interday Inter-day precision->interday precision->validated_method lod LOD (S/N=3) lod->validated_method loq LOQ (S/N=10) loq->validated_method specificity Specificity specificity->validated_method

Caption: Logical flow of analytical method validation.

Conclusion

The described HPLC-UV method provides a reliable, accurate, and precise tool for the quantification of this compound. This application note and the accompanying protocols are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and quality control. Proper sample preparation and method validation are essential for obtaining high-quality, reproducible results.[7]

References

Application Notes and Protocols for the Detection of 6''-O-acetylisovitexin in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-O-acetylisovitexin is a naturally occurring flavone C-glycoside found in various medicinal plants, including Vitex negundo. As a member of the flavonoid family, it is investigated for its potential pharmacological activities, including anti-inflammatory and antioxidant properties. Accurate and sensitive detection and quantification of this compound in complex plant matrices are crucial for quality control, pharmacokinetic studies, and understanding its biological role. This document provides a detailed protocol for the analysis of this compound in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Data Presentation

While specific quantitative data for this compound is not widely published, the following table provides a template for presenting such data once obtained. The values for related flavonoids found in Vitex negundo are included as a reference to indicate potential concentration ranges.

CompoundPlant SourcePlant PartConcentration Range (µg/g dry weight)Analytical MethodReference
This compound Vitex negundoLeavesData to be determinedLC-MS/MS-
IsovitexinVitex negundoLeaves250 - 1500UPLC-QqQ-MS[1]
VitexinVitex negundoLeaves100 - 800UPLC-QqQ-MS[1]
AgnusideVitex negundoLeaves500 - 3000UPLC-QqQ-MS[1]
Chlorogenic acidVitex negundoLeaves1000 - 5000UPLC-QqQ-MS[1]

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and LC-MS/MS analysis of this compound from plant materials.

Sample Preparation: Extraction of this compound
  • Plant Material Collection and Preparation:

    • Collect fresh plant material (e.g., leaves of Vitex negundo).

    • Wash the material thoroughly with distilled water to remove any contaminants.

    • Dry the plant material in a well-ventilated area at room temperature or in an oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

    • Grind the dried plant material into a fine powder using a laboratory mill.

  • Solvent Extraction:

    • Accurately weigh approximately 1 gram of the powdered plant material.

    • Place the powder in a conical flask and add 20 mL of 80% methanol (v/v).

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Alternatively, perform maceration by shaking the mixture on an orbital shaker for 24 hours at room temperature.

    • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent to ensure complete extraction of the analyte.

    • Combine all the supernatants.

  • Extract Concentration and Reconstitution:

    • Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at 40°C.

    • Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of flavonoids.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would be:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Linear gradient from 95% to 5% B

    • 12.1-15 min: Hold at 5% B for column re-equilibration

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Multiple Reaction Monitoring (MRM) Parameters:

    • Molecular Weight of this compound: 474.41 g/mol [1][2][3][4][5][6][7][8]

    • Precursor Ion ([M-H]⁻): m/z 473.4

    • Product Ions and Collision Energies (CE): Based on the fragmentation patterns of acetylated C-glycosyl flavones, the following transitions are proposed.[1][9][10] It is crucial to optimize these parameters on the specific instrument being used.

      • Quantifier Ion: To be determined experimentally (likely a fragment corresponding to the loss of the acetyl group or a fragment from the sugar moiety). A potential fragment is m/z 413.4, corresponding to the loss of the acetyl group (CH2CO).

      • Qualifier Ion: To be determined experimentally (another characteristic fragment). A potential fragment is m/z 353.4, corresponding to a cross-ring cleavage of the glucose moiety.

    • Collision Gas: Argon

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plant_material Plant Material (e.g., Vitex negundo leaves) drying Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (80% Methanol, Sonication) grinding->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection evaporation Evaporation collection->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_vial HPLC Vial filtration->hplc_vial Inject into LC-MS/MS lc_separation LC Separation (C18 Column, Gradient Elution) hplc_vial->lc_separation ms_detection MS/MS Detection (ESI-, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, related flavonoids, such as isovitexin, have been shown to exert anti-inflammatory effects by modulating key signaling cascades. It is plausible that this compound shares similar mechanisms of action. The primary pathways implicated in the anti-inflammatory response of flavonoids include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors (e.g., Toll-like receptors), initiating a downstream cascade of protein phosphorylation. This leads to the activation of MAPK pathways (including ERK, JNK, and p38) and the IKK complex. Activated MAPKs can phosphorylate and activate transcription factors like AP-1, while the activated IKK complex phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p65/p50 dimer. In the nucleus, NF-κB and AP-1 bind to the promoter regions of pro-inflammatory genes, leading to the transcription and production of inflammatory mediators like TNF-α, IL-6, and COX-2. Flavonoids, potentially including this compound, are thought to inhibit the phosphorylation of key proteins in both the MAPK and NF-κB pathways, thereby suppressing the production of these inflammatory mediators.

signaling_pathway cluster_pathway Anti-inflammatory Signaling Pathway of Flavonoids cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_genes Gene Transcription lps Inflammatory Stimulus (LPS) tlr4 Toll-like Receptor 4 (TLR4) lps->tlr4 mapk MAPKs (ERK, JNK, p38) tlr4->mapk ikk IKK Complex tlr4->ikk ap1 AP-1 mapk->ap1 nucleus Nucleus ap1->nucleus ikba_nfkb IκBα-NF-κB ikk->ikba_nfkb Phosphorylation of IκBα nfkb NF-κB (p65/p50) ikba_nfkb->nfkb IκBα degradation, NF-κB release nfkb->nucleus pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->pro_inflammatory_genes flavonoid This compound (Proposed Inhibition) flavonoid->mapk Inhibits phosphorylation flavonoid->ikk Inhibits phosphorylation

Caption: Proposed anti-inflammatory signaling pathway modulated by flavonoids.

References

Application Notes and Protocols for Testing the Antioxidant Capacity of 6''-O-acetylisovitexin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6''-O-acetylisovitexin is a flavonoid C-glycoside, a class of natural compounds known for their diverse biological activities, including antioxidant properties.[1][2] The evaluation of the antioxidant capacity of this compound is crucial for understanding its therapeutic potential in preventing or mitigating diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders.[3][4][5] This document provides detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.[6][7][8][9]

Data Presentation

The antioxidant capacity of this compound can be quantified and compared with standard antioxidants. The results are typically expressed as IC50 values (the concentration of the compound required to scavenge 50% of the radicals) for DPPH and ABTS assays, and as equivalents of a standard compound (e.g., Trolox or Ascorbic Acid) for FRAP and ORAC assays.

Table 1: Summary of Antioxidant Capacity of this compound (Hypothetical Data)

AssayParameterThis compoundStandard (e.g., Quercetin)
DPPH IC50 (µM)Data to be determinedReference Value
ABTS IC50 (µM)Data to be determinedReference Value
FRAP µmol Fe(II) equiv./µmolData to be determinedReference Value
ORAC µmol Trolox equiv./µmolData to be determinedReference Value

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[6][10] The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically at 517 nm.[11]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.[6]

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to prepare a stock solution.

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.

    • Prepare a series of dilutions of the positive control.

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.[6]

    • Add 100 µL of the different concentrations of this compound or the standard to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[11]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[7][12]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[7]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[7]

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Preparation of Sample and Standard Solutions: Prepare serial dilutions of this compound and the positive control as described for the DPPH assay.

  • Assay Protocol:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound or the standard to the wells.

    • Incubate the plate in the dark at room temperature for 10 minutes.[7]

  • Measurement: Measure the absorbance at 734 nm.[7]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is then determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.[3][8]

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Positive control (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[8]

  • Preparation of Sample and Standard Solutions: Prepare serial dilutions of this compound and the standard.

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of this compound or the standard to the wells.

    • Incubate the plate at 37°C for 4 minutes.[8]

  • Measurement: Measure the absorbance at 593 nm.[8]

  • Calculation: A standard curve is prepared using a known concentration of Fe²⁺. The FRAP value of the sample is then calculated from the standard curve and expressed as µmol of Fe²⁺ equivalents per µmol of the compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[13][14]

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Positive control (Trolox)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before each use.

    • Prepare a stock solution of Trolox in phosphate buffer.

  • Assay Protocol:

    • Add 150 µL of the fluorescein working solution to each well of a 96-well black plate.[14]

    • Add 25 µL of the different concentrations of this compound, Trolox standard, or blank (phosphate buffer) to the wells.[14]

    • Incubate the plate at 37°C for 30 minutes.[15]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[15]

  • Measurement: Immediately start recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.[15]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot a standard curve of Net AUC versus Trolox concentration.

    • The ORAC value of this compound is calculated from the standard curve and expressed as µmol of Trolox equivalents (TE) per µmol of the compound.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep_sample Prepare this compound and Standard Solutions dpph DPPH Assay: Mix sample & DPPH, incubate, measure Abs @ 517nm prep_sample->dpph abts ABTS Assay: Mix sample & ABTS•+, incubate, measure Abs @ 734nm prep_sample->abts frap FRAP Assay: Mix sample & FRAP reagent, incubate, measure Abs @ 593nm prep_sample->frap orac ORAC Assay: Mix sample, fluorescein, AAPH, measure fluorescence decay prep_sample->orac prep_dpph Prepare DPPH Reagent prep_dpph->dpph prep_abts Prepare ABTS•+ Reagent prep_abts->abts prep_frap Prepare FRAP Reagent prep_frap->frap prep_orac Prepare ORAC Reagents (Fluorescein, AAPH) prep_orac->orac calc_ic50 Calculate % Scavenging and IC50 Values (DPPH, ABTS) dpph->calc_ic50 abts->calc_ic50 calc_equiv Calculate Equivalents from Standard Curve (FRAP, ORAC) frap->calc_equiv orac->calc_equiv report Summarize Results in Table calc_ic50->report calc_equiv->report

Caption: Workflow for assessing the antioxidant capacity of this compound.

Potential Antioxidant Mechanism of Flavonoids

Flavonoids can exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems. One key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.

G cluster_cell Cellular Environment cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress Flavonoid This compound Flavonoid->Keap1 Inhibition/Modification Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralization CellularProtection Cellular Protection (Reduced Oxidative Stress) AntioxidantEnzymes->CellularProtection Nrf2_n->ARE Binds to

Caption: Nrf2-ARE signaling pathway potentially modulated by this compound.

References

Application Notes and Protocols for In Vitro Anti-Inflammatory Assays of 6''-O-acetylisovitexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-O-acetylisovitexin is a natural flavonoid glycoside, a class of compounds known for a wide range of biological activities. Its structural analogs, vitexin and isovitexin, have demonstrated significant anti-inflammatory properties in various in vitro models. These effects are primarily mediated through the downregulation of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The underlying mechanisms often involve the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

These application notes provide detailed protocols for a panel of in vitro assays recommended for characterizing the anti-inflammatory potential of this compound. The assays are designed to be conducted in a macrophage cell line, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Data Presentation

While specific quantitative data for the anti-inflammatory activity of this compound is not extensively available in the public domain, the following table provides a template for summarizing experimental findings. Data should be presented as the half-maximal inhibitory concentration (IC50) or as a percentage of inhibition at a given concentration.

Mediator/TargetThis compound IC50 (µM)Positive Control IC50 (µM)Assay Principle
Nitric Oxide (NO) ProductionData to be determinede.g., L-NAMEGriess Assay
Prostaglandin E2 (PGE2) ProductionData to be determinede.g., IndomethacinCompetitive ELISA
TNF-α ProductionData to be determinede.g., DexamethasoneSandwich ELISA
IL-6 ProductionData to be determinede.g., DexamethasoneSandwich ELISA
IL-1β ProductionData to be determinede.g., DexamethasoneSandwich ELISA

Key Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Culture Conditions:

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

General Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well or 24-well plates) at a density of 1 x 10^5 to 5 x 10^5 cells/mL and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubate for a further 24 hours.

  • Collect the cell culture supernatant for the analysis of NO, PGE2, and cytokines.

  • Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibitory effects are not due to cytotoxicity.[1]

G cluster_setup Cell Seeding and Pre-treatment cluster_inflammation Inflammation Induction and Incubation cluster_analysis Sample Collection and Analysis seed Seed RAW 264.7 cells adhere Incubate for 24h to allow adherence seed->adhere pretreat Pre-treat with this compound adhere->pretreat lps Add LPS (1 µg/mL) to induce inflammation pretreat->lps incubate_lps Incubate for 24h lps->incubate_lps collect Collect cell supernatant incubate_lps->collect viability Perform MTT assay on remaining cells incubate_lps->viability analysis Analyze supernatant for NO, PGE2, Cytokines collect->analysis

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Nitric oxide is an unstable molecule that rapidly oxidizes to nitrite (NO2-) and nitrate (NO3-) in the culture medium. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm.[2][3]

Protocol:

  • To 50 µL of the collected cell culture supernatant in a 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide in 2.5% phosphoric acid).[2]

  • Immediately add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[2]

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.[2][4]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

G start 50 µL Supernatant griess_a Add 50 µL Griess Reagent A start->griess_a griess_b Add 50 µL Griess Reagent B griess_a->griess_b incubate Incubate 10-15 min at RT griess_b->incubate read Measure Absorbance at 540 nm incubate->read calculate Calculate NO concentration vs. Standard Curve read->calculate

Caption: Workflow for the Nitric Oxide (NO) Griess Assay.

Prostaglandin E2 (PGE2) Immunoassay

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify PGE2 levels. In this assay, PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on the microplate. The amount of color produced is inversely proportional to the concentration of PGE2 in the sample.[5][6]

Protocol (General steps, follow manufacturer's instructions for specific kits):

  • Add standards, controls, and collected cell culture supernatants to the appropriate wells of the antibody-coated microplate.[6]

  • Add the PGE2-enzyme (e.g., peroxidase) conjugate to each well.[6]

  • Add the monoclonal antibody to PGE2 to initiate the binding reaction.[6]

  • Incubate the plate as per the kit's instructions (e.g., 2.5 hours at room temperature).[6]

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution, which will react with the bound enzyme conjugate to produce a color.

  • Incubate for color development.

  • Add a stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[6]

  • Calculate the PGE2 concentration from the standard curve.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Immunoassays

Principle: A sandwich ELISA is used for the quantification of cytokines. The wells of a microplate are pre-coated with a capture antibody specific for the target cytokine. The cytokine in the sample binds to this antibody. A second, enzyme-linked detection antibody, also specific for the cytokine, is then added, forming a "sandwich". A substrate is added, and the resulting color intensity is directly proportional to the concentration of the cytokine in the sample.[7][8]

Protocol (General steps, follow manufacturer's instructions for specific kits):

  • Add standards, controls, and collected cell culture supernatants to the appropriate wells of the cytokine-specific antibody-coated microplate.

  • Incubate to allow the cytokine to bind to the immobilized antibody.

  • Wash the plate to remove unbound substances.

  • Add the biotinylated detection antibody specific for the cytokine and incubate.

  • Wash the plate, then add avidin-conjugated horseradish peroxidase (HRP) and incubate.[9]

  • Wash the plate again to remove unbound avidin-HRP.

  • Add the substrate solution (e.g., TMB) and incubate for color development.

  • Add a stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentration from the standard curve.

Signaling Pathway Analysis

The anti-inflammatory effects of flavonoids like isovitexin are often attributed to their ability to inhibit the NF-κB and MAPK signaling pathways.[4]

NF-κB Signaling Pathway

LPS, through Toll-like receptor 4 (TLR4), activates a cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (for NO production), COX-2 (for PGE2 production), and cytokines like TNF-α, IL-6, and IL-1β.[10]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_nuc NF-κB Translocation to Nucleus IkBa_d->NFkB_nuc releases NFkB NF-κB (p50/p65) Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Mediators iNOS, COX-2, TNF-α, IL-6, IL-1β Genes->Mediators AIV This compound AIV->IKK Inhibits AIV->NFkB_nuc Inhibits

Caption: The NF-κB signaling pathway and potential inhibition by this compound.

MAPK Signaling Pathway

LPS also activates the MAPK pathway, which involves a cascade of protein kinases (e.g., ERK, JNK, p38). These kinases, once phosphorylated, can activate transcription factors (like AP-1) that also contribute to the expression of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Genes Pro-inflammatory Gene Transcription AP1->Genes Mediators iNOS, COX-2, TNF-α, IL-6, IL-1β Genes->Mediators AIV This compound AIV->MAPK Inhibits Phosphorylation

Caption: The MAPK signaling pathway and potential inhibition by this compound.

References

Application Notes and Protocols for Evaluating 6''-O-acetylisovitexin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-O-acetylisovitexin is a flavonoid glycoside that has been investigated for its potential therapeutic properties. As a derivative of isovitexin, it belongs to a class of compounds known for their antioxidant and anti-cancer activities. Evaluating the cytotoxic effects of this compound is a critical first step in the drug discovery process to determine its efficacy and selectivity against cancer cells. This document provides detailed protocols for essential cell-based assays to assess the cytotoxicity of this compound and offers a framework for data presentation and interpretation. While specific cytotoxicity data for this compound is limited, this document leverages data from its parent compound, isovitexin, to provide a relevant toxicological profile and mechanistic insights.

Data Presentation

Summarized below is the cytotoxic activity of the parent compound, isovitexin, against various human cancer cell lines. This data is presented to offer a comparative baseline for studies on this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Reference
HT29Colon Cancer37.24 ± 2.56[1]
SW480Colon Cancer33.53 ± 2.45[1]
HCT116Colon Cancer29.79 ± 2.32[1]
LoVoColon Cancer19.31 ± 2.49[1]
U2OS-SCOsteosarcoma Stem Cell~10[2]
MG63-SCOsteosarcoma Stem Cell~10[2]
MCF-7Breast Cancer< 10 nM (caused 46% apoptosis)[3]

Experimental Protocols

Detailed methodologies for key cell-based cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well flat-bottom plates

  • This compound (or test compound)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the detached and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCT116, MCF-7) mtt MTT Assay (Viability) cell_culture->mtt ldh LDH Assay (Membrane Integrity) cell_culture->ldh apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis compound_prep Prepare this compound Stock and Dilutions compound_prep->mtt compound_prep->ldh compound_prep->apoptosis ic50 IC50 Determination mtt->ic50 ldh->ic50 mechanism Mechanism of Action (Apoptosis vs. Necrosis) apoptosis->mechanism ic50->mechanism

Caption: Workflow for assessing the cytotoxicity of this compound.

Potential Signaling Pathway

Based on studies of the parent compound isovitexin, a potential mechanism of action for this compound could involve the induction of apoptosis through the PI3K/Akt/mTOR signaling pathway.[1][4]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus acetylisovitexin This compound pi3k PI3K acetylisovitexin->pi3k Inhibition akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation bcl2 Bcl-2 mtor->bcl2 Activation bax Bax bcl2->bax Inhibition caspase3 Caspase-3 bax->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Potential PI3K/Akt/mTOR signaling pathway affected by this compound.

References

Application Notes and Protocols for the Semi-synthesis of 6''-O-acetylisovitexin

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the semi-synthesis of 6''-O-acetylisovitexin, a naturally occurring C-glycosylflavonoid, starting from its precursor, isovitexin. The methods outlined below are intended for researchers, scientists, and professionals in drug development and related fields. Two primary approaches are detailed: a chemical method employing regioselective acetylation and an enzymatic method utilizing lipase for enhanced specificity.

Introduction

Isovitexin, a flavone C-glycoside, exhibits a range of biological activities. Acetylation of isovitexin at the 6''-position of the glucose moiety can modify its physicochemical properties, such as lipophilicity, potentially enhancing its bioavailability and therapeutic efficacy. The semi-synthesis of this compound from the more readily available isovitexin is a key process for enabling further pharmacological investigation. This document provides detailed protocols for both chemical and enzymatic semi-synthesis routes.

Method 1: Chemical Semi-synthesis via Regioselective Acetylation

This method involves the direct acetylation of isovitexin using acetic anhydride in the presence of a base catalyst. The primary hydroxyl group at the 6''-position of the glucose moiety is the most reactive hydroxyl group, allowing for a degree of regioselectivity under controlled conditions.

Experimental Protocol
  • Materials:

    • Isovitexin (starting material)

    • Pyridine (anhydrous)

    • Acetic anhydride

    • Methanol (anhydrous)

    • Toluene

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure: a. Dissolve isovitexin (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of isovitexin) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0 °C in an ice bath. c. Add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The slight excess of acetic anhydride ensures the reaction goes to completion, but a large excess should be avoided to minimize side reactions. d. Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. e. Upon completion, quench the reaction by the slow addition of anhydrous methanol at 0 °C to consume the excess acetic anhydride. f. Remove the solvents under reduced pressure. Co-evaporate the residue with toluene (2-3 times) to ensure the complete removal of pyridine. g. Dilute the residue with dichloromethane or ethyl acetate. h. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. i. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Quantitative Data
ParameterValue
Starting Material Isovitexin
Product This compound
Molecular Formula C₂₃H₂₂O₁₁
Molecular Weight 474.42 g/mol
Typical Yield 60-75%
Purity (by HPLC) >95%

Workflow Diagram

cluster_reaction Reaction cluster_workup Work-up & Purification Isovitexin Isovitexin Reaction_Vessel Reaction at 0°C to RT Isovitexin->Reaction_Vessel Pyridine Pyridine (Solvent/Catalyst) Pyridine->Reaction_Vessel Acetic_Anhydride Acetic Anhydride (Reagent) Acetic_Anhydride->Reaction_Vessel Quenching Quenching with Methanol Reaction_Vessel->Quenching 1. Quench Extraction Liquid-Liquid Extraction Quenching->Extraction 2. Extract Purification Silica Gel Chromatography Extraction->Purification 3. Purify Final_Product This compound Purification->Final_Product

Fig 1. Chemical Synthesis Workflow.

Method 2: Enzymatic Semi-synthesis using Lipase

This method utilizes the high regioselectivity of lipases, such as Candida antarctica lipase B (CALB), to specifically acylate the primary 6''-hydroxyl group of isovitexin. This approach offers milder reaction conditions and often leads to higher purity of the desired product with minimal side reactions.

Experimental Protocol
  • Materials:

    • Isovitexin (starting material)

    • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

    • Vinyl acetate or Acetic anhydride (acyl donor)

    • tert-Amyl alcohol or 2-Methyl-2-butanol (anhydrous solvent)

    • Molecular sieves (3Å or 4Å, activated)

  • Procedure: a. To a solution of isovitexin (1.0 equivalent) in anhydrous tert-amyl alcohol (or another suitable organic solvent), add the acyl donor (vinyl acetate or acetic anhydride, 3-5 equivalents). b. Add activated molecular sieves to the mixture to ensure anhydrous conditions. c. Add the immobilized lipase (e.g., 10-20% by weight of the substrate). d. Incubate the reaction mixture at a controlled temperature (typically 40-60 °C) with constant shaking. e. Monitor the reaction progress by TLC or HPLC. f. Upon completion, filter off the immobilized enzyme and the molecular sieves. The enzyme can often be washed and reused. g. Evaporate the solvent from the filtrate under reduced pressure. h. Purify the resulting product by silica gel column chromatography or preparative HPLC to obtain pure this compound.

Quantitative Data
ParameterValue
Starting Material Isovitexin
Enzyme Immobilized Candida antarctica lipase B
Acyl Donor Vinyl acetate / Acetic anhydride
Solvent tert-Amyl alcohol
Product This compound
Typical Conversion >80%
Purity (by HPLC) >98%

Workflow Diagram

cluster_reaction Enzymatic Reaction cluster_workup Product Isolation Isovitexin Isovitexin Reaction_Vessel Incubation with Shaking Isovitexin->Reaction_Vessel Acyl_Donor Vinyl Acetate / Acetic Anhydride Acyl_Donor->Reaction_Vessel Solvent tert-Amyl Alcohol Solvent->Reaction_Vessel Lipase Immobilized Lipase (CALB) Lipase->Reaction_Vessel Filtration Filtration (Remove Enzyme) Reaction_Vessel->Filtration 1. Filter Evaporation Solvent Evaporation Filtration->Evaporation 2. Evaporate Purification Chromatography Evaporation->Purification 3. Purify Final_Product This compound Purification->Final_Product

Application Notes: 6''-O-acetylisovitexin as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6''-O-acetylisovitexin is a naturally occurring flavone C-glycoside that has been isolated from various plant species, including Lespedeza juncea and Silene aprica.[1][2] As a distinct phytochemical entity, it serves as a valuable analytical standard for researchers, scientists, and professionals in the field of drug development. Phytochemical standards are crucial for the quality control of herbal medicines, ensuring the identity, purity, and content of active or marker compounds.[3] The use of a well-characterized standard like this compound allows for accurate quantification and identification in complex botanical matrices, which is essential for ensuring the consistency and safety of herbal products and facilitating pharmacological research.

Applications

The primary applications of this compound as a phytochemical standard include:

  • Quality Control of Herbal Medicines: Used as a reference standard for the identification and quantification of this compound in raw plant materials and finished herbal products containing species such as Lespedeza juncea. This ensures product consistency and adherence to regulatory standards.

  • Pharmacological Research: Serves as a standard for in vitro and in vivo studies to investigate the biological activities of this compound. While research on this specific compound is ongoing, related compounds like isovitexin have demonstrated anti-inflammatory and antioxidant properties by modulating pathways such as MAPK, NF-κB, and Nrf2/HO-1.[4]

  • Drug Discovery and Development: Employed in the early stages of drug discovery to screen for potential therapeutic activities and to develop analytical methods for pharmacokinetic and metabolic studies.

  • Phytochemical Analysis: Utilized in the phytochemical analysis of plant extracts to aid in the isolation and structural elucidation of new and known natural products.[1][2]

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1223097-20-8[5]
Molecular Formula C₂₃H₂₂O₁₁Derived from structure
Molecular Weight 474.42 g/mol Derived from formula
Appearance Typically a powder[5]
Solubility Soluble in DMSO and other organic solvents[5]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5]

Experimental Protocols

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantification of this compound in a plant extract using HPLC with UV detection.

a. Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • Analytical balance.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

b. Preparation of Standard Solutions:

  • Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.

c. Preparation of Sample Solution:

  • Accurately weigh 1 g of powdered plant material and transfer it to a conical flask.

  • Add 25 mL of methanol and perform extraction using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

d. Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase Gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile
Gradient Program 0-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90-10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm and 330 nm (based on flavone UV absorbance)
Injection Volume 10 µL

e. Data Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

f. Method Validation Parameters (Example Data):

ParameterResult
Linearity Range 1 - 100 µg/mL (r² > 0.999)
LOD 0.2 µg/mL
LOQ 0.7 µg/mL
Precision (RSD%) Intra-day: < 2.0%; Inter-day: < 3.5%
Accuracy (Recovery %) 98.5% - 102.3%
Quantification of this compound using UPLC-MS/MS

This protocol provides a more sensitive and selective method for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

a. Equipment and Reagents:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • All reagents and materials listed for the HPLC method, but of UPLC/MS grade.

b. Preparation of Standard and Sample Solutions:

  • Prepare standard solutions with lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) due to the higher sensitivity of the method.

  • Sample preparation is similar to the HPLC method, but a further dilution step may be required.

c. UPLC-MS/MS Conditions:

ParameterCondition
Column UPLC C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min, 5-60% B; 5-6 min, 60-95% B; 6-7 min, 95-5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition Precursor ion [M-H]⁻: m/z 473.1 → Product ions: m/z 353.1, 311.1
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C

d. Data Analysis:

  • Quantification is performed using the Multiple Reaction Monitoring (MRM) mode. A calibration curve is constructed by plotting the peak area of the specific precursor-to-product ion transition against the concentration of the standards.

e. Method Validation Parameters (Example Data):

ParameterResult
Linearity Range 0.1 - 100 ng/mL (r² > 0.999)
LOD 0.02 ng/mL[6]
LOQ 0.06 ng/mL[6]
Precision (RSD%) Intra-day: < 4.5%; Inter-day: < 6.0%
Accuracy (Recovery %) 97.4% - 101.6%[6]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plant Plant Material extraction Solvent Extraction (e.g., Methanol) plant->extraction standard This compound Standard stock Stock Solution (1 mg/mL) standard->stock filtration Filtration (0.45 µm) extraction->filtration hplc HPLC or UPLC-MS/MS Injection filtration->hplc dilution Serial Dilution stock->dilution calibration Calibration Curve (from Standards) dilution->calibration separation Chromatographic Separation (C18 Column) hplc->separation detection Detection (UV or MS/MS) separation->detection quantification Quantification of Analyte in Sample detection->quantification calibration->quantification report Final Report quantification->report

Caption: Workflow for phytochemical analysis.

nfkb_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB_active Active p50/p65 NFkB_complex p50/p65 (NF-κB) NFkB_complex->IkB proteasome Proteasomal Degradation IkB_p->proteasome Ubiquitination NFkB_nuc p50/p65 NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (IL-6, COX-2, iNOS) Transcription->Cytokines AIV This compound (Proposed Action) AIV->IKK Inhibits AIV->NFkB_active Inhibits Translocation

References

Application Notes and Protocols for Improving the Solubility of 6''-O-acetylisovitexin in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-O-acetylisovitexin, a C-glycosyl flavonoid, holds significant promise for various therapeutic applications due to its diverse biological activities. However, like many flavonoids, its poor aqueous solubility presents a substantial challenge for in vitro and in vivo bioassays, often leading to underestimated efficacy and unreliable data. Enhancing the solubility of this compound is therefore a critical step in preclinical research and drug development.

These application notes provide detailed protocols and quantitative data for three effective techniques to improve the solubility of this compound: Nanosuspension , Solid Dispersion , and Cyclodextrin Complexation . The information herein is compiled from established methods for flavonoids and related compounds, offering a practical guide for researchers.

Baseline Solubility of Related Compounds

To establish a reference point, the solubility of the parent compound, isovitexin, has been reported in common laboratory solvents. This data highlights the need for solubility enhancement techniques for use in aqueous bioassay conditions.

CompoundSolventSolubility
IsovitexinDMSO~30 mg/mL
IsovitexinDimethyl formamide~30 mg/mL
IsovitexinAqueous buffersSparingly soluble
Isovitexin1:5 DMSO:PBS (pH 7.2)~0.16 mg/mL[1]

Solubility Enhancement Techniques

Nanosuspension

Principle: Nanosuspension technology involves reducing the particle size of the drug to the nanometer range. This leads to a significant increase in the surface area-to-volume ratio, thereby enhancing the dissolution rate and saturation solubility of the compound according to the Ostwald-Freundlich equation.[2][3] Nanosuspensions are stabilized by surfactants and/or polymers to prevent particle aggregation.[4][5]

Expected Outcome: A stable, aqueous colloidal dispersion of this compound with significantly improved solubility and bioavailability for bioassays.

This protocol is adapted from a method for preparing nanosuspensions of poorly water-soluble compounds.[6]

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (HPMC, low viscosity grade, e.g., 3 cP)

  • Tween 80 (Polysorbate 80)

  • Deionized water

  • Zirconium oxide beads (0.1-0.2 mm diameter)

  • Mixer mill or a high-energy bead mill

Procedure:

  • Preparation of the Stabilizer Solution: Prepare a 1% (w/v) stock solution of HPMC and a 1% (w/v) stock solution of Tween 80 in deionized water.

  • Pre-milling Suspension:

    • Weigh 100 mg of this compound.

    • In a suitable milling vial, add the this compound powder.

    • Add 0.5 mL of the 1% HPMC solution and 0.5 mL of the 1% Tween 80 solution to the vial. This results in a final concentration of 0.5% HPMC and 0.5% Tween 80.

    • Add deionized water to make up the final volume to 1 mL, resulting in a drug concentration of 100 mg/mL.

    • Add an equal volume of zirconium oxide beads to the suspension.

  • Milling:

    • Seal the vial and place it in the mixer mill.

    • Mill the suspension at a high frequency (e.g., 30 Hz) for a total of 60 minutes. To prevent overheating, mill in cycles of 10 minutes followed by a 5-minute cooling period.

  • Separation: After milling, separate the nanosuspension from the milling beads by centrifugation at a low speed (e.g., 1000 rpm for 1 minute) or by careful pipetting.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Analyze the particle size and PDI using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the nanoparticles to assess the stability of the suspension.

    • Morphology: Observe the shape and morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Quantitative Data (Adapted from Vitexin Nanosuspension Studies):

ParameterValue
Mean Particle Size~135.7 nm[7]
Zeta Potential~ -17.05 mV[7]
Expected Solubility EnhancementSignificant increase in aqueous dissolution rate
Solid Dispersion

Principle: Solid dispersion involves dispersing the drug in an inert, hydrophilic carrier matrix at the solid state.[8] The drug can exist in an amorphous or crystalline form within the carrier. The enhanced dissolution is attributed to several factors, including reduced particle size to a molecular level, increased wettability, and the conversion of the drug to a higher-energy amorphous state.[8][9]

Expected Outcome: A solid powder of this compound dispersed in a hydrophilic polymer, which can be readily dissolved in aqueous media for bioassays.

This protocol is adapted from methods used for other poorly soluble flavonoids like genistein and diacerein.[10][11]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Poloxamer 407

  • Ethanol (or a suitable organic solvent for this compound)

  • Rotary evaporator

Procedure:

  • Dissolution:

    • Prepare solutions of this compound and the selected polymer (e.g., PVP K30) in ethanol at various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).

    • Ensure complete dissolution of both the drug and the polymer. Gentle warming and sonication can be used if necessary.

  • Solvent Evaporation:

    • Transfer the solution to a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying and Pulverization:

    • Once the solvent is completely removed, a solid mass will be formed on the flask wall.

    • Scrape the solid mass and dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization:

    • Dissolution Studies: Perform in vitro dissolution tests in relevant buffer solutions (e.g., PBS pH 7.4) to compare the dissolution profile of the solid dispersion with the pure drug.

    • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug in the dispersion.

    • Drug-Polymer Interaction: Analyze potential interactions between the drug and the polymer using Fourier-Transform Infrared Spectroscopy (FTIR).

Quantitative Data (Adapted from Apigenin Solid Dispersion Studies): [12]

CarrierDrug-to-Carrier Ratio (w/w)Solubility in pH 6.8 Buffer (µg/mL)Fold Increase
None (Pure Apigenin)-~5-
Pluronic® F-1271:4~252~50
PVP K301:4~180~36
Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[13] They can encapsulate poorly water-soluble guest molecules, like this compound, into their hydrophobic cavity, forming water-soluble inclusion complexes. This non-covalent encapsulation masks the hydrophobic nature of the drug, thereby increasing its apparent aqueous solubility.[14][15]

Expected Outcome: A water-soluble powder of the this compound/cyclodextrin inclusion complex that can be directly dissolved in aqueous media for bioassays.

This protocol is adapted from a study on the inclusion complexation of vitexin with β-cyclodextrin.[16]

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Methanol

  • Deionized water

  • Ultrasound bath

  • Rotary evaporator

  • Air circulation oven

Procedure:

  • Complex Formation:

    • Dissolve this compound and β-cyclodextrin in a 1:1 molar ratio in methanol (~700 mL for a lab-scale preparation).

    • Sonicate the solution in an ultrasound bath for 15 minutes at 25°C.

    • Rotate the solution on a rotary evaporator at 40°C for 40 minutes to facilitate complexation.

  • Precipitation and Washing:

    • A precipitate of the inclusion complex will form.

    • Solubilize the precipitate in a minimal amount of water and filter to remove any un-complexed this compound.

  • Drying:

    • Dry the filtered solution containing the complex in an air circulation oven at 40°C until a constant weight is achieved.

    • The resulting powder is the vitexin/β-CD inclusion complex.

  • Characterization:

    • Phase Solubility Studies: Determine the stoichiometry and stability constant of the complex by measuring the solubility of this compound in aqueous solutions of increasing cyclodextrin concentrations.

    • Confirmation of Complexation: Use techniques like ¹H-NMR, ROESY, and FTIR to confirm the formation of the inclusion complex.

    • Dissolution Profile: Compare the in vitro dissolution rate of the complex with that of the pure drug in a relevant bioassay buffer.

Quantitative Data (Adapted from Vitexin/β-Cyclodextrin Inclusion Complex Studies): [16]

Time PointFree Vitexin Dissolution (%)Vitexin/β-CD Complex Dissolution (%)
3 min16.647.2
10 min~25~100
20 min60.073.3
60 min88.2>95

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of this compound Formulations cluster_char Characterization cluster_bioassay Bioassay Application start Poorly Soluble This compound tech1 Nanosuspension (Wet Milling) start->tech1 tech2 Solid Dispersion (Solvent Evaporation) start->tech2 tech3 Cyclodextrin Complex (Co-precipitation) start->tech3 char1 Particle Size, PDI, Zeta Potential (DLS) tech1->char1 char2 Amorphous State (DSC, PXRD) Dissolution Profile tech2->char2 char3 Complex Formation (NMR, FTIR) Phase Solubility tech3->char3 stock Preparation of Aqueous Stock Solution char1->stock char2->stock char3->stock assay In Vitro Bioassay (e.g., Cell Viability, Enzyme Inhibition) stock->assay data Data Acquisition and Analysis assay->data signaling_pathway isovitexin Isovitexin mapk MAPK/ERK isovitexin->mapk Modulates pi3k PI3K/Akt isovitexin->pi3k Modulates nfkb NF-κB isovitexin->nfkb Inhibits jak_stat JAK/STAT isovitexin->jak_stat Modulates apoptosis Apoptosis mapk->apoptosis cell_cycle Cell Cycle Arrest mapk->cell_cycle metastasis Metastasis mapk->metastasis pi3k->apoptosis pi3k->cell_cycle inflammation Inflammation nfkb->inflammation jak_stat->cell_cycle

References

Application Notes and Protocols: 6''-O-acetylisovitexin in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6''-O-acetylisovitexin, a natural flavonoid glycoside, in the context of metabolomics research. The document outlines its relevance, potential applications, and detailed protocols for conducting metabolomics experiments to investigate its biological effects.

Introduction to this compound

This compound is a flavonoid glycoside that has been isolated from plants such as Lespedeza juncea[1][2][3]. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant and anti-inflammatory properties. Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, provides a powerful platform to elucidate the mechanisms of action of natural products like this compound. By analyzing the global metabolic changes induced by this compound, researchers can identify novel therapeutic targets and biomarkers.

Potential Applications in Metabolomics

The study of this compound using metabolomics can be applied across various research and development areas:

  • Drug Discovery and Development: Elucidating the mechanism of action, identifying biomarkers for efficacy and safety, and discovering new therapeutic indications.

  • Functional Food and Nutraceuticals: Understanding the health benefits of foods or supplements containing this compound.

  • Toxicology: Assessing the potential toxicity and off-target effects at a molecular level.

  • Plant Science: Investigating its role in plant physiology and defense mechanisms.

Experimental Protocols

A typical metabolomics workflow to study the effects of this compound involves several key stages, from sample preparation to data analysis.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate a human cell line relevant to the research question (e.g., a cancer cell line for oncology studies, or an endothelial cell line for cardiovascular research) in 6-well plates at a density of 2 x 10^5 cells/well.

  • Incubation: Culture the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Treat the cells with this compound at various concentrations (e.g., 1, 10, 50 µM) and a vehicle control (e.g., DMSO). Include a positive control if applicable.

  • Incubation: Incubate the treated cells for a predetermined time period (e.g., 24 or 48 hours).

  • Metabolite Quenching and Extraction:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube. .

    • Incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites for analysis.

Protocol 2: Untargeted Metabolomic Analysis using LC-MS
  • Chromatographic Separation:

    • Use a UPLC system with a C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Run a gradient elution to separate a wide range of metabolites.

  • Mass Spectrometry:

    • Couple the UPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes to cover a broad spectrum of metabolites.

  • Data Processing:

    • Use software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and normalization.

    • Identify metabolites by matching their accurate mass and fragmentation patterns to metabolomics databases (e.g., HMDB, METLIN).

Data Presentation

Quantitative data from metabolomics studies should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Hypothetical Changes in Key Metabolites in Cancer Cells Treated with this compound

MetabolitePathwayFold Change (10 µM)p-value
GlucoseGlycolysis0.750.045
LactateGlycolysis0.680.031
CitrateTCA Cycle1.520.012
α-KetoglutarateTCA Cycle1.410.023
Glutathione (GSH)Oxidative Stress1.890.005
CysteineAmino Acid Metabolism1.650.009

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_interpretation Data Interpretation cell_culture Cell Culture & Treatment quenching Metabolite Quenching cell_culture->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS Analysis extraction->lcms data_processing Data Processing lcms->data_processing stat_analysis Statistical Analysis data_processing->stat_analysis pathway_analysis Pathway Analysis stat_analysis->pathway_analysis biomarker_id Biomarker Identification pathway_analysis->biomarker_id

Caption: A typical experimental workflow for a metabolomics study.

signaling_pathway A This compound B ROS Production A->B Inhibits C Nrf2 Activation A->C Promotes D Antioxidant Response Element (ARE) C->D Binds to E Antioxidant Enzyme Expression (e.g., HO-1, GCLC) D->E Induces

Caption: Hypothetical antioxidant signaling pathway modulated by this compound.

logical_relationship A Increased This compound B Altered Cellular Metabolism A->B leads to C Phenotypic Change (e.g., Reduced Cell Proliferation) B->C results in

Caption: Logical relationship between this compound, metabolic changes, and cellular phenotype.

References

Troubleshooting & Optimization

Technical Support Center: Reverse-Phase HPLC Analysis of 6''-O-acetylisovitexin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of 6''-O-acetylisovitexin.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my results?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline. This asymmetry can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised reproducibility of your analytical method. A tailing factor (Tf) greater than 1.2 is generally considered indicative of significant peak tailing.

Q2: What are the primary causes of peak tailing for this compound in RP-HPLC?

A2: For a phenolic compound like this compound, peak tailing in reverse-phase HPLC is often caused by a combination of factors:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based stationary phases can interact with the polar functional groups of this compound, leading to a secondary retention mechanism that causes tailing.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte's phenolic hydroxyl groups, a mixed population of ionized and non-ionized species can exist, resulting in broadened and tailing peaks.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Column Contamination and Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.

  • Extra-Column Effects: Issues such as excessive tubing length, large-diameter tubing, or poorly made connections can contribute to band broadening and peak tailing.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Issue 1: My this compound peak is tailing.

Initial Assessment Workflow

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all no_all No check_all_peaks->no_all system_issue Suspect System/Hardware Issue yes_all->system_issue chemical_issue Suspect Chemical Interaction no_all->chemical_issue check_connections Check fittings and tubing (Extra-column volume) system_issue->check_connections adjust_ph Optimize Mobile Phase pH chemical_issue->adjust_ph check_frit Inspect/replace column frit check_connections->check_frit check_column_health Evaluate column performance (consider flushing or replacement) check_frit->check_column_health change_column Consider End-Capped or Alternative Chemistry Column adjust_ph->change_column optimize_sample Optimize Sample Conditions (Solvent & Concentration) change_column->optimize_sample

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Troubleshooting Steps:

Q3: How do I optimize the mobile phase pH to reduce peak tailing?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.

  • Principle: To minimize secondary interactions with silanol groups and ensure a single analyte species, it is crucial to keep the phenolic hydroxyl groups of this compound in their non-ionized (protonated) form. This is achieved by maintaining an acidic mobile phase pH.

  • Recommendation: Buffer the aqueous portion of your mobile phase to a pH between 2.5 and 4.0. This pH range is generally effective for suppressing the ionization of phenolic compounds and residual silanols.[1]

  • Common Mobile Phase Additives:

    • 0.1% Formic Acid in water

    • 0.1% Acetic Acid in water

    • Phosphate buffer (ensure compatibility with your detector and organic modifier to prevent precipitation)

Impact of Mobile Phase pH on Peak Shape

pH_Effect cluster_0 Mobile Phase pH ≈ Analyte pKa cluster_1 Mobile Phase pH < Analyte pKa a1 Mixed Ionization States (Ionized & Non-ionized) a2 Broad, Tailing Peak a1->a2 b1 Predominantly Non-ionized State b2 Sharp, Symmetrical Peak b1->b2

Caption: Effect of mobile phase pH on peak shape for a phenolic compound.

Q4: I've adjusted the pH, but the peak tailing persists. What should I try next?

A4: If pH optimization is insufficient, consider the following:

  • Column Chemistry:

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to minimize the number of accessible free silanol groups, thereby reducing peak tailing for polar and basic compounds.

    • Consider Alternative Stationary Phases: For highly polar compounds, a polar-embedded or phenyl-hexyl column might offer better peak shapes due to different retention mechanisms and shielding of residual silanols.

  • Sample and Injection:

    • Sample Solvent: Dissolve your this compound standard and samples in the initial mobile phase composition whenever possible. If a stronger solvent is required for solubility, use the minimum amount necessary. A significant mismatch between the sample solvent and the mobile phase can cause peak distortion.

    • Column Overload: To check for mass overload, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you should reduce the concentration of your sample or the injection volume.

  • System and Hardware:

    • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly seated to avoid dead volumes.

    • Column Frit Blockage: If you observe a gradual increase in backpressure along with peak tailing, the column inlet frit may be partially blocked. Try back-flushing the column (if the manufacturer's instructions permit). If this fails, the frit or the entire column may need replacement. Using a guard column can help protect the analytical column from particulate matter.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Prepare Aqueous Phase: To prepare a 0.1% (v/v) formic acid solution, add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.

  • pH Measurement: Before mixing with the organic modifier, measure the pH of the aqueous phase using a calibrated pH meter. Adjust with a dilute acid or base if necessary to achieve the target pH range of 2.5-4.0.

  • Mobile Phase Preparation: Mix the buffered aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired proportions. For example, for a 70:30 (Aqueous:Organic) mobile phase, mix 700 mL of the buffered aqueous solution with 300 mL of the organic solvent.

  • System Equilibration: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Protocol 2: Column Flushing to Address Contamination
  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.

  • Strong Solvent Wash: Flush the column with a strong, miscibile solvent that is compatible with your stationary phase. For a C18 column, a typical sequence is:

    • 100% Methanol for 20 column volumes.

    • 100% Acetonitrile for 20 column volumes.

    • 100% Isopropanol for 20 column volumes (if necessary for highly non-polar contaminants).

  • Re-equilibration: Flush the column with the mobile phase (starting with the organic component and gradually introducing the aqueous component for gradient systems) until the baseline is stable.

  • Test Performance: Inject a standard of this compound to evaluate if the peak shape has improved.

Data Presentation

Table 1: Recommended Mobile Phase Compositions for Flavonoid Analysis

Mobile Phase AMobile Phase BGradient ExampleReference
Water + 0.1% Formic AcidAcetonitrile5-95% B over 30 min[2]
Water + 0.1% Acetic AcidMethanol40% B (isocratic)[3]
Water + 1% Acetic AcidAcetonitrileGradient[4]

Table 2: Troubleshooting Summary

SymptomPossible CauseRecommended Action
Only this compound peak tailsChemical Interaction (Silanols, pH)Adjust mobile phase pH to 2.5-4.0; Use an end-capped column.
All peaks in the chromatogram tailSystem Issue (Extra-column volume, Frit blockage)Check and optimize tubing and connections; Back-flush or replace column frit/guard column.
Peak tailing worsens with increased concentrationColumn OverloadReduce sample concentration or injection volume.
Peak tailing appears after multiple injectionsColumn ContaminationFlush the column with a strong solvent.
Peak shape is poor with a strong sample solventSolvent MismatchDissolve the sample in the initial mobile phase.

References

Optimizing extraction conditions to maximize 6''-O-acetylisovitexin yield.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 6''-O-acetylisovitexin and maximize its yield.

Frequently Asked Questions (FAQs)

Q1: What are the known natural sources of this compound?

This compound is a natural flavonoid that has been isolated from various plants, including the aerial parts of Lespedeza juncea and the herbs of Vitex negundo L.[1][2][3]

Q2: What are the key factors influencing the extraction yield of this compound?

The primary factors affecting the extraction yield of flavonoids like this compound include the choice of solvent and its concentration, extraction temperature, extraction time, and the solid-to-liquid ratio.[4][5][6] The pH of the extraction medium can also play a significant role.[4][7]

Q3: Which solvent system is most effective for extracting this compound?

While specific studies on this compound are limited, research on the related compound vitexin suggests that a mixture of alcohol and water is highly effective. For vitexin, a 40% methanol solution containing 0.5% acetic acid yielded the best results.[8] Generally, for flavonoids, ethanol-water mixtures are also commonly used and optimized.[4] It is recommended to perform preliminary tests with different concentrations of ethanol or methanol to determine the optimal solvent system for your specific plant material.

Q4: How does temperature affect the stability and yield of this compound during extraction?

Increased temperatures can enhance the solubility and diffusion rate of the target compound, potentially increasing the extraction yield. However, excessively high temperatures can lead to the degradation of heat-labile compounds like some flavonoids.[4] It is crucial to find a balance. For many polyphenols, temperatures in the range of 50-70°C are often found to be optimal.[4][6][9]

Q5: What is the recommended method for the quantification of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound and other flavonoids.[8] This technique allows for the separation and precise measurement of the compound in a complex extract.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal extraction solvent. 2. Inadequate extraction time or temperature. 3. Incorrect solid-to-liquid ratio. 4. Degradation of the target compound. 5. Inefficient sample preparation (e.g., particle size too large).1. Test a range of solvent systems (e.g., ethanol/water or methanol/water at different concentrations). Consider adding a small amount of acid (e.g., 0.5% acetic acid) to improve solubility.[8] 2. Optimize extraction time and temperature using a systematic approach like response surface methodology.[4][6][9] 3. Vary the solid-to-liquid ratio; a higher ratio can increase the concentration gradient and improve extraction efficiency up to a certain point.[4] 4. Avoid excessively high temperatures and prolonged extraction times.[4] Consider using extraction methods that operate at lower temperatures, such as ultrasonic-assisted extraction. 5. Ensure the plant material is finely ground to increase the surface area for extraction.
Co-extraction of a High Amount of Impurities 1. Non-selective solvent system. 2. Extraction conditions favoring the dissolution of undesirable compounds.1. Use a more selective solvent system. A preliminary liquid-liquid partitioning of the crude extract (e.g., with hexane, ethyl acetate) can help remove non-polar impurities.[10] 2. Adjust the polarity of your extraction solvent. Stepwise extraction with solvents of increasing polarity can also be effective.
Inconsistent Extraction Results 1. Variability in the raw plant material. 2. Lack of precise control over extraction parameters. 3. Inconsistent sample preparation.1. Ensure the plant material is from a consistent source and harvested under similar conditions. 2. Precisely control and monitor the extraction temperature, time, and solvent composition for each experiment. 3. Standardize the grinding process to achieve a consistent particle size.
Suspected Degradation of this compound 1. Exposure to high temperatures. 2. Presence of oxidative enzymes. 3. Exposure to light or extreme pH.1. Use the lowest effective temperature for extraction. 2. Consider blanching the plant material before extraction to deactivate enzymes. 3. Protect the extract from light and maintain a neutral or slightly acidic pH during extraction and storage.

Experimental Protocols

General Protocol for Solvent Extraction Optimization

This protocol provides a framework for optimizing the extraction of this compound. The optimal parameters should be determined empirically for each specific plant matrix.

  • Sample Preparation:

    • Dry the plant material (e.g., aerial parts of Lespedeza juncea) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Single-Factor Extraction Experiments:

    • Solvent Concentration: Extract the powdered material with different concentrations of ethanol or methanol in water (e.g., 30%, 50%, 70%, 90% v/v) while keeping other parameters constant (e.g., 60°C, 60 min, 1:20 g/mL solid-to-liquid ratio).

    • Extraction Temperature: Using the best solvent concentration from the previous step, perform extractions at different temperatures (e.g., 40°C, 50°C, 60°C, 70°C) with other parameters held constant.

    • Extraction Time: At the optimal solvent concentration and temperature, vary the extraction time (e.g., 30 min, 60 min, 90 min, 120 min).

    • Solid-to-Liquid Ratio: Using the optimal parameters determined so far, test different solid-to-liquid ratios (e.g., 1:10, 1:20, 1:30 g/mL).

  • Extraction Procedure:

    • Accurately weigh the powdered plant material and place it in an extraction vessel.

    • Add the predetermined volume of the chosen solvent.

    • Conduct the extraction under the specified conditions of temperature and time (e.g., using a temperature-controlled water bath with stirring or an ultrasonic bath).

    • After extraction, filter the mixture to separate the extract from the solid residue.

    • Wash the residue with a small amount of the same solvent to ensure complete recovery.

    • Combine the filtrate and washings.

  • Analysis:

    • Analyze the concentration of this compound in the extract using a validated HPLC method.

    • Calculate the extraction yield (e.g., in mg of this compound per gram of dry plant material).

  • Optimization (Optional but Recommended):

    • Use a statistical approach like Response Surface Methodology (RSM) with a Box-Behnken or Central Composite Design to investigate the interactions between the most significant factors and determine the true optimal conditions.[4][5][6][9]

Data on Factors Influencing Flavonoid Extraction

The following tables summarize data from studies on the extraction of related flavonoids, which can serve as a starting point for optimizing this compound extraction.

Table 1: Effect of Solvent System on Vitexin Yield from Prosopis farcta [8]

Extraction MethodSolvent SystemVitexin Yield (mg/g DW)
185% Ethanol0.435
270% Methanol0.498
340% Acidic Methanol (0.5% Acetic Acid)0.554
494% Ethanol0.421
5100% Methanol0.465
653% Acetonitrile0.313

Table 2: Optimal Conditions for Phenolic Compound Extraction from Various Sources

Source Material Target Compounds Optimal Conditions Reference
GingerFunctional Compounds41.38% ethanol, 78.16 min, 70°C[9]
Funtumia elasticaPhenolic Compounds75.99% ethanol, 193.86 min, 63.66°C, pH 5.62, 1:21.12 g/mL ratio[4]
Sanghuangporus baumiiPolyphenolsDeep Eutectic Solvent (39% water), 42 min, 58°C, 1:34 mg/mL ratio[6]
Brewer's Spent GrainPhenolic CompoundsWater, 30-35°C, 10-13 mL/g ratio[5]

Visualizations

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification raw_material Raw Plant Material drying Drying raw_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (Solvent, Temp, Time, Ratio) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract hplc HPLC Analysis (Quantification) crude_extract->hplc purification Purification (Optional) crude_extract->purification final_product Pure this compound purification->final_product

Caption: General workflow for the extraction and analysis of this compound.

Factors_Relationship center_node Extraction Yield of This compound solvent Solvent Type & Concentration solvent->center_node temperature Temperature temperature->center_node time Extraction Time time->center_node ratio Solid-to-Liquid Ratio ratio->center_node ph pH ph->center_node particle_size Particle Size particle_size->center_node

References

Technical Support Center: Overcoming Solubility Challenges of 6''-O-acetylisovitexin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 6''-O-acetylisovitexin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a naturally occurring flavonoid C-glycoside.[1][2] Like many flavonoids, it possesses a range of potential therapeutic properties. However, its hydrophobic nature leads to poor solubility in water, which can significantly limit its bioavailability and therapeutic efficacy in preclinical and clinical studies.[3][4] Overcoming this challenge is crucial for accurate in vitro testing and successful in vivo applications.

Q2: I am observing very low dissolution of this compound in my aqueous buffer. What are the initial steps I should take?

A2: Firstly, it is important to confirm the quality and purity of your this compound sample. Impurities can sometimes affect solubility. Secondly, ensure your aqueous buffer's pH is appropriate, as the solubility of some flavonoids can be pH-dependent. If these factors are controlled, you will likely need to employ solubility enhancement techniques.

Q3: What are the most common strategies to improve the aqueous solubility of this compound?

A3: Several methods can be employed to enhance the solubility of poorly soluble compounds like this compound. The most common approaches for flavonoids include the use of co-solvents, complexation with cyclodextrins, and the preparation of nanosuspensions.[3][5][6] Lipid-based formulations and solid dispersions are also viable strategies.[7]

Q4: Can I use organic solvents to dissolve this compound for my experiments?

A4: Yes, organic solvents are often used to prepare stock solutions of poorly soluble compounds. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[8][9] A stock solution of this compound in DMSO can then be diluted into your aqueous experimental medium. However, it is critical to keep the final concentration of the organic solvent in your aqueous solution low (typically <0.1-1%) to avoid solvent-induced artifacts in biological assays.

Q5: How can I quantify the concentration of dissolved this compound in my preparations?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a standard and reliable method for quantifying the concentration of flavonoids like this compound in solution.[10] A validated analytical method will ensure accurate and reproducible measurements of solubility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution into aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium.- Increase the proportion of the aqueous phase gradually while vortexing.- Warm the aqueous medium slightly (ensure temperature stability for your experiment).- Reduce the final concentration of this compound.- Consider using a formulation strategy like cyclodextrin complexation or a nanosuspension.
Inconsistent results in biological assays. - Poor solubility leading to variable effective concentrations.- Aggregation of the compound in the assay medium.- Visually inspect for any precipitation before and during the experiment.- Prepare fresh dilutions for each experiment.- Employ a solubility enhancement technique to ensure a homogenous solution.
Low bioavailability in animal studies. Poor aqueous solubility limiting absorption in the gastrointestinal tract.- Formulate this compound using advanced drug delivery systems such as nanosuspensions, liposomes, or solid dispersions to improve oral bioavailability.[3][7]

Quantitative Data on Solubility

The aqueous solubility of this compound is not widely reported in the literature. However, data from suppliers and studies on similar flavonoids can provide valuable guidance.

Compound Solvent/System Solubility/Concentration Reference
This compound DMSO (mother liquor)40 mg/mL[11]
Quercetin Aqueous solution with 15 mM β-cyclodextrin4.6-fold increase compared to water[12]
Chrysin Aqueous solution with Randomly Methylated-β-Cyclodextrin (RAMEB)Significant solubility enhancement[13]
Hesperetin & Naringenin Aqueous solution with increasing β-cyclodextrinIncreased solubility with higher cyclodextrin concentration and temperature[5]
Betulin 50% Ethanol / 50% DMSO (w/w)Up to 10% (w/v) at 85°C[14]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution into an aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Target aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-40 mg/mL).

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution.[15][16][17][18]

  • For the working solution, dilute the DMSO stock solution into the target aqueous buffer to the desired final concentration. It is crucial to add the stock solution to the buffer dropwise while vortexing to minimize precipitation.

  • Ensure the final DMSO concentration in the working solution is minimal and does not exceed a level that affects the experimental system (typically below 1%).

Protocol 2: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines the preparation of a this compound/HP-β-CD inclusion complex to enhance aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Filtration system (e.g., 0.22 µm syringe filter)

  • Lyophilizer (optional, for solid complex)

Procedure:

  • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 1-10% w/v) in deionized water.

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for complex formation.[12]

  • After equilibration, filter the suspension through a 0.22 µm filter to remove the undissolved compound.

  • The clear filtrate contains the solubilized this compound-HP-β-CD complex. The concentration can be determined by a validated analytical method like HPLC.

  • (Optional) For a solid complex, the filtrate can be freeze-dried (lyophilized). The resulting powder can be stored and reconstituted in aqueous media.

Protocol 3: Preparation of a Nanosuspension by the Nanoprecipitation Method

This protocol describes a common method for preparing a nanosuspension of a poorly soluble flavonoid.

Materials:

  • This compound

  • A suitable polymer stabilizer (e.g., Poloxamer 188, HPMC)

  • An organic solvent in which the compound is soluble (e.g., acetone, ethanol)

  • An aqueous anti-solvent (deionized water)

  • Magnetic stirrer

Procedure:

  • Dissolve this compound and a polymer stabilizer in the organic solvent to form the organic phase.

  • Prepare the aqueous anti-solvent, which may also contain a stabilizer.

  • Under constant stirring, inject the organic phase into the aqueous anti-solvent. The rapid diffusion of the solvent into the anti-solvent leads to the precipitation of the compound as nanoparticles.[4]

  • Continue stirring for a specified period to allow for solvent evaporation and nanoparticle stabilization.

  • The resulting nanosuspension can be further processed, for example, by removing the organic solvent under reduced pressure.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_characterization Characterization & Analysis cluster_application Application problem Poor Aqueous Solubility of This compound cosolvents Co-solvents (e.g., DMSO, Ethanol) problem->cosolvents Select Strategy cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD) problem->cyclodextrins Select Strategy nanosuspension Nanosuspension Formation problem->nanosuspension Select Strategy other Other Methods (Lipid-based, Solid Dispersions) problem->other Select Strategy quantification Quantification of Solubilized Compound (e.g., HPLC) cosolvents->quantification cyclodextrins->quantification physicochemical Physicochemical Characterization (e.g., Particle Size, Stability) nanosuspension->physicochemical application In Vitro / In Vivo Experiments quantification->application physicochemical->application

Caption: A general experimental workflow for addressing the poor aqueous solubility of this compound.

cyclodextrin_inclusion cluster_process Complexation in Aqueous Solution cluster_product Result flavonoid This compound (Hydrophobic) plus + flavonoid->plus cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) arrow plus->cyclodextrin complex Soluble Inclusion Complex arrow->complex

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.

hypothetical_pathway flavonoid This compound receptor Cell Surface Receptor flavonoid->receptor Binds/Modulates pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates nfkb NF-κB akt->nfkb Activates caspase Caspase-3 (Pro-apoptotic) akt->caspase Inhibits bcl2 Bcl-2 (Anti-apoptotic) nfkb->bcl2 Upregulates survival Cell Survival bcl2->survival apoptosis Apoptosis caspase->apoptosis

Caption: A hypothetical signaling pathway potentially modulated by this compound, promoting cell survival.

References

Preventing degradation of 6''-O-acetylisovitexin during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 6''-O-acetylisovitexin during storage and experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, the following recommendations are based on general principles of flavonoid and ester chemistry, as well as stability testing guidelines for pharmaceutical compounds.[1][2][3] Researchers should consider this guidance as a starting point and perform their own stability assessments for their specific formulations and conditions.

Troubleshooting Guides

This section addresses common problems that may arise during the handling and storage of this compound.

Issue 1: Rapid Loss of Purity in Aqueous Solutions

  • Question: I am observing a rapid decrease in the purity of my this compound stock solution prepared in a buffered aqueous solution, with a corresponding increase in a new, more polar peak in my HPLC chromatogram. What is the likely cause and how can I prevent this?

  • Answer: The most probable cause is the hydrolysis of the 6''-O-acetyl group, leading to the formation of isovitexin. This reaction is often dependent on pH, with accelerated degradation typically observed in neutral to basic conditions.[4][5][6]

    • Solution:

      • pH Adjustment: Prepare aqueous solutions in a slightly acidic buffer (e.g., pH 4-5) to minimize hydrolysis.[6]

      • Temperature Control: Store aqueous solutions at refrigerated temperatures (2-8°C) or frozen (-20°C or -80°C) to slow down the hydrolysis rate.

      • Fresh Preparation: For critical experiments, prepare aqueous solutions fresh and use them immediately.

      • Aprotic Solvents: If the experimental design allows, consider using aprotic organic solvents like DMSO, DMF, or acetonitrile for stock solutions, where the compound is generally more stable.[7]

Issue 2: Degradation After Exposure to Light

  • Question: My this compound sample, both in solid form and in solution, shows signs of degradation after being left on the lab bench. Could light be a factor?

  • Answer: Yes, flavonoids can be susceptible to photodegradation.[2][8] Exposure to UV or even ambient light can provide the energy to initiate degradative reactions.

    • Solution:

      • Use Amber Vials: Store both solid samples and solutions in amber glass vials or containers that block UV and visible light.

      • Protect from Light: During experiments, wrap containers in aluminum foil or work in a low-light environment where possible.

      • Storage Location: Store samples in a dark place, such as a closed cabinet or refrigerator.

Issue 3: Instability in Protic Solvents like Methanol or Ethanol

  • Question: I am using methanol as a solvent for my experiments and notice a gradual degradation of this compound over time. Why is this happening?

  • Answer: Protic solvents like methanol and ethanol can participate in solvolysis (specifically, methanolysis or ethanolysis), where the solvent molecule cleaves the ester bond. This is a slower process than hydrolysis but can be significant over time, especially at elevated temperatures.

    • Solution:

      • Solvent Choice: For long-term storage, prefer aprotic solvents such as DMSO or acetonitrile.

      • Temperature: If protic solvents are necessary, keep the solutions cold (2-8°C) and for the shortest duration possible.

      • Co-solvents: If solubility is an issue, consider using a mixture of an aprotic solvent with a minimal amount of a protic co-solvent.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: For long-term storage (up to 3 years), solid this compound should be stored at -20°C.[7] It should be kept in a tightly sealed container to protect it from moisture and light.

  • Q2: How should I store this compound in a solvent?

    • A2: For long-term storage in a solvent (up to 1 year), it is recommended to dissolve the compound in a high-quality aprotic solvent like DMSO and store it at -80°C.[7]

  • Q3: What is the primary degradation product of this compound?

    • A3: The primary degradation product is expected to be isovitexin, formed through the hydrolysis of the acetyl ester bond. This can be monitored by chromatographic techniques like HPLC, where isovitexin will appear as a more polar compound (i.e., it will have a shorter retention time on a reverse-phase column).

  • Q4: Can I heat my solution to dissolve this compound?

    • A4: It is not recommended to heat solutions of this compound, as thermal stress can accelerate degradation, particularly hydrolysis.[9][10] If solubility is an issue, use sonication in a room temperature water bath.

  • Q5: How can I confirm if my sample has degraded?

    • A5: The most reliable method is to use a stability-indicating analytical technique, such as reverse-phase HPLC with UV detection.[11][12] Compare the chromatogram of your sample to a freshly prepared standard or a previously characterized pure sample. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolventTemperatureDurationReference
PowderN/A-20°CUp to 3 years[7]
SolutionDMSO-80°CUp to 1 year[7]

Table 2: Illustrative Example of Forced Degradation Study Results for an Acetylated Flavonoid

This table presents hypothetical data to illustrate the expected outcomes of a forced degradation study. Actual results for this compound may vary.

Stress ConditionReagent/ParametersTime% Degradation (Hypothetical)Major Degradation Product
Acid Hydrolysis0.1 M HCl24 h15%Isovitexin
Base Hydrolysis0.1 M NaOH2 h85%Isovitexin
Neutral HydrolysisWater at 80°C24 h25%Isovitexin
Oxidation3% H₂O₂24 h5%Various oxidized products
Thermal105°C48 h10%Isovitexin and others
PhotolyticUV light (254 nm)24 h20%Various photoproducts

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

This protocol outlines a general procedure for investigating the hydrolytic stability of this compound.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Sample Preparation:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral: Mix 1 mL of the stock solution with 9 mL of HPLC-grade water.

  • Incubation: Incubate all three solutions at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization and Dilution: Immediately neutralize the acidic and basic aliquots with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Analysis: Analyze the samples by HPLC as described in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for an HPLC method capable of separating this compound from its primary degradant, isovitexin.[11][13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 10 µL.

Visualizations

A Degradation of this compound Observed? B Check Storage Conditions A->B Solid Form C Review Solution Preparation A->C In Solution D Temperature > -20°C or exposure to moisture? B->D F Aqueous solution? Neutral or basic pH? C->F H Exposure to light? C->H E Store at -20°C or below in a desiccated environment D->E Yes G Use acidic buffer (pH 4-5) or aprotic solvent (DMSO) F->G Yes I Store in amber vials and protect from light H->I Yes

Caption: Troubleshooting workflow for identifying the cause of degradation.

A This compound B Isovitexin A->B Hydrolysis (H₂O, H⁺ or OH⁻) C Acetic Acid A->C Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Presumed primary degradation pathway of this compound.

A Prepare Stock Solution of this compound B Expose Aliquots to Stress Conditions (pH, Temp, Light) A->B C Sample at Predetermined Time Intervals B->C D Neutralize and Dilute Samples C->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify Remaining Parent Compound and Degradation Products E->F

References

Technical Support Center: Resolution of 6''-O-acetylisovitexin and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the chromatographic resolution of 6''-O-acetylisovitexin from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers?

A1: The primary challenges stem from the structural similarity between this compound and its isomers, such as isovitexin, vitexin, and other acetylated forms. These molecules often have very similar polarities and chromatographic behaviors, leading to co-elution or poor resolution.

Q2: Which chromatographic techniques are most effective for this separation?

A2: High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is the most commonly employed technique for the analytical separation of flavonoid glycosides and their derivatives.[1] For preparative scale purification, High-Speed Counter-Current Chromatography (HSCCC) is a valuable technique, often used in conjunction with preparative HPLC for final polishing steps.[2][3][4][5]

Q3: What type of HPLC column is recommended?

A3: A C18 column is a common and effective choice for the separation of flavonoid C-glycosides.[6] The choice of particle size (e.g., 3.5 µm) and column dimensions will depend on whether the goal is analytical quantification or preparative isolation.

Q4: How does temperature affect the separation of flavonoid isomers?

A4: Column temperature is a significant factor in isomer separation.[1] Increasing the temperature can lead to lower mobile phase viscosity, which may result in shorter retention times and potentially improved peak shapes.[7] Optimization of column temperature is crucial for achieving baseline separation.[1][7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor resolution between this compound and an isomeric peak. Mobile phase composition is not optimal.- Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. For reversed-phase HPLC, decreasing the organic solvent percentage can increase retention and improve separation.[8]- Modify the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% formic acid). This can alter the ionization state of the analytes and improve selectivity.[1]
Inappropriate stationary phase.- If using a C18 column, consider a different stationary phase chemistry, such as a phenyl or cyano column, which can offer different selectivities based on pi-pi interactions.[9]
Flow rate is too high.- Reduce the flow rate. This allows for more interaction time between the analytes and the stationary phase, which can lead to better resolution.[9]
Peak tailing for this compound. Secondary interactions with the stationary phase.- This can be common with phenolic compounds. Ensure the mobile phase is sufficiently acidic (e.g., with formic or acetic acid) to suppress the ionization of silanol groups on the silica support.[10]- Consider using a column with high-purity silica or one that is end-capped.
Column overload.- Reduce the sample concentration or injection volume.
Co-elution of multiple isomers. Insufficient column efficiency.- Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.[11]
Method is not selective enough for the isomers.- For preparative work, consider a multi-step purification strategy. Use HSCCC for initial fractionation followed by preparative HPLC for final purification of mixed fractions.[3][4][5]
Irreproducible retention times. Inconsistent mobile phase preparation.- Prepare the mobile phase accurately, ideally by gravimetric measurement. Small variations in the organic solvent percentage can significantly impact retention times in reversed-phase chromatography.
Lack of column equilibration.- Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections, especially when using gradient elution.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Analytical Separation

This protocol provides a starting point for developing a robust analytical method for the separation of this compound and its isomers.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[6]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile.

  • Elution: A gradient elution is often necessary to separate compounds with a range of polarities. A suggested starting gradient is:

    • 0-20 min: 10-30% B

    • 20-30 min: 30-50% B

    • 30-35 min: 50-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 40 °C.[7]

  • Detection: Monitor at a wavelength appropriate for flavonoids, typically around 270 nm and 330 nm.

  • Injection Volume: 10 µL.

High-Speed Counter-Current Chromatography (HSCCC) for Preparative Fractionation

HSCCC is an effective technique for the initial purification of larger quantities of crude extract.

  • Instrumentation: A preparative HSCCC instrument.

  • Solvent System Selection: The choice of the two-phase solvent system is critical. A common starting point for flavonoids is the hexane-ethyl acetate-methanol-water (HEMWat) system.[12][13] The ideal ratio depends on the polarity of the target compounds and should be determined by preliminary experiments to achieve a suitable partition coefficient (K) between 0.5 and 2.

  • Example Solvent System: n-hexane-ethyl acetate-methanol-water (1:10:1:10, v/v/v/v).[4]

  • Preparation of Phases:

    • Mix the solvents in the chosen ratio in a separatory funnel.

    • Allow the phases to separate completely.

    • Degas both the upper (stationary) and lower (mobile) phases before use.

  • Operation:

    • Fill the column with the stationary phase (typically the upper phase).

    • Rotate the apparatus at the desired speed (e.g., 800 rpm).

    • Pump the mobile phase through the column at a specific flow rate (e.g., 1.5 mL/min).

    • Once the system reaches hydrodynamic equilibrium, inject the sample dissolved in a small amount of the biphasic solvent mixture.

    • Collect fractions and monitor by TLC or analytical HPLC.

Data Presentation

Table 1: Summary of Chromatographic Conditions for Flavonoid Isomer Separation

ParameterHPLCHSCCC
Stationary Phase C18, Phenyl, or Cyano bonded silicaLiquid (e.g., upper phase of solvent system)
Mobile Phase Acetonitrile/Water or Methanol/Water with acid modifier (e.g., 0.1% Formic Acid)Liquid (e.g., lower phase of solvent system)
Common Solvent System N/AHexane-Ethyl Acetate-Methanol-Water (HEMWat) in various ratios
Key Optimization Parameters Mobile phase composition, pH, column temperature, flow rate, stationary phase chemistrySolvent system composition, flow rate, rotational speed
Typical Application Analytical quantification, purity checking, small-scale purificationPreparative fractionation of crude extracts, large-scale purification

Visualizations

HPLC_Method_Development cluster_0 HPLC Method Development Workflow cluster_1 Optimization Loop start Define Separation Goal (e.g., resolve this compound) col_select Select Initial Column (e.g., C18, 150x4.6mm, 3.5µm) start->col_select mob_phase Choose Mobile Phase (e.g., ACN/H2O with 0.1% Formic Acid) col_select->mob_phase gradient Develop Initial Gradient mob_phase->gradient run Perform Initial Run gradient->run eval Evaluate Resolution (Rs) run->eval opt_mob Adjust Mobile Phase (Gradient slope, % Organic, pH) eval->opt_mob Rs < 1.5 final Final Validated Method eval->final Rs >= 1.5 opt_mob->run Iterate opt_temp Optimize Temperature (e.g., 30-50°C) opt_mob->opt_temp change_col Change Stationary Phase (e.g., Phenyl-Hexyl) opt_mob->change_col No improvement opt_temp->run Iterate opt_flow Adjust Flow Rate opt_temp->opt_flow opt_flow->run Iterate change_col->mob_phase

Caption: Workflow for HPLC method development to separate isomers.

HSCCC_Workflow cluster_0 HSCCC Experimental Workflow start Select Target Compound (this compound) solvent_select Select Two-Phase Solvent System (e.g., HEMWat) start->solvent_select partition_coeff Determine Partition Coefficient (K) (Aim for 0.5 < K < 2) solvent_select->partition_coeff prepare_phases Prepare & Degas Stationary and Mobile Phases partition_coeff->prepare_phases setup System Setup: 1. Fill column with Stationary Phase 2. Set rotation speed (e.g., 800 rpm) prepare_phases->setup equilibrate Equilibrate System: Pump Mobile Phase until equilibrium setup->equilibrate inject Inject Sample equilibrate->inject elute Elute and Collect Fractions inject->elute analyze Analyze Fractions (TLC or HPLC) elute->analyze pool Pool Pure Fractions analyze->pool further_purify Further Purification (if needed via prep-HPLC) pool->further_purify Impure final_product Isolated Compound pool->final_product Pure further_purify->final_product

References

Technical Support Center: Matrix Effects in the LC-MS Analysis of 6''-O-acetylisovitexin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 6''-O-acetylisovitexin.

Troubleshooting Guide

This guide is designed to help you identify, diagnose, and mitigate matrix effects in your LC-MS experiments involving this compound.

Problem Identification Workflow

A Start: Inconsistent Results? B Observe Peak Area Variability A->B Yes C Poor Reproducibility between Injections A->C Yes D Discrepancy in Quantification A->D Yes E Suspect Matrix Effects B->E C->E D->E F Proceed to Diagnosis E->F

Caption: Workflow for identifying potential matrix effects.

Q1: My signal intensity for this compound is highly variable between replicate injections. Could this be a matrix effect?

A: Yes, high variability in signal intensity is a classic symptom of matrix effects.[1] Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of your analyte, leading to inconsistent results.[2] This interference can either suppress or enhance the signal, causing a lack of precision in your measurements.

Q2: How can I confirm that matrix effects are the cause of my analytical problems?

A: Two primary methods can be used to diagnose matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in your chromatogram where ion suppression or enhancement occurs.[3] A solution of this compound is continuously infused into the MS detector post-column. A blank matrix sample is then injected. Dips or peaks in the baseline signal of the infused analyte indicate retention times where matrix components are causing ion suppression or enhancement, respectively.

  • Matrix-Matched Calibration Curves: Prepare two sets of calibration curves for this compound. One set should be in a neat solvent (e.g., methanol), and the other in a blank matrix extract that has undergone the same sample preparation procedure as your samples. A significant difference in the slopes of these two curves is a strong indication of matrix effects.

Q3: I've confirmed matrix effects are present. What are the primary strategies to mitigate them?

A: Mitigation strategies can be grouped into three main categories:

  • Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. Common techniques for flavonoids include:

    • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids. For flavonoids, a common approach is to use an organic solvent like ethyl acetate to extract them from an aqueous sample.[1]

    • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte of interest while interfering compounds are washed away. For flavonoid glycosides, reversed-phase sorbents (e.g., C18) are often effective.[4][5]

  • Chromatographic Separation: Optimizing your HPLC method can help separate this compound from co-eluting matrix components.[3]

    • Gradient Modification: Adjusting the mobile phase gradient can alter the retention times of both the analyte and interfering compounds.

    • Column Chemistry: Trying a different column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can change the selectivity of the separation.

  • Method of Quantification:

    • Matrix-Matched Calibrants: If matrix effects cannot be eliminated, using calibrants prepared in a blank matrix that is representative of the study samples can help to compensate for these effects.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS of this compound will behave almost identically to the analyte during sample preparation, chromatography, and ionization, thus correcting for signal variations.

Mitigation Strategy Selection

A Matrix Effect Confirmed B Optimize Sample Preparation A->B C Optimize Chromatographic Separation A->C F Re-evaluate Matrix Effect B->F C->F D Use Matrix-Matched Calibrants G Acceptable Results D->G E Use Stable Isotope-Labeled Internal Standard E->G F->D Still Present F->E Still Present F->G Eliminated

Caption: Decision tree for selecting a matrix effect mitigation strategy.

Frequently Asked Questions (FAQs)

Q4: What are the most common sources of matrix effects in biological samples for flavonoid analysis?

A: In biological matrices such as plasma or urine, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites.[1] For plant extracts, pigments, sugars, and other phenolic compounds can be major interferents.

Q5: Can the choice of ionization technique influence the severity of matrix effects?

A: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6] If your analyte is amenable to APCI, switching ionization sources could reduce matrix effects. Additionally, operating in negative ion mode can sometimes be advantageous for flavonoids, as fewer matrix components may ionize compared to positive mode.[6]

Q6: My peak shape for this compound is poor (e.g., tailing or splitting). Is this related to matrix effects?

A: Poor peak shape can be a consequence of matrix effects, particularly column contamination where matrix components accumulate on the column.[2] However, it can also be caused by other factors such as an inappropriate injection solvent, secondary interactions with the stationary phase, or a degraded column.

Q7: How can I quantitatively express the magnitude of the matrix effect?

A: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Quantitative Data on Matrix Effects for Structurally Similar Flavonoids

The following table summarizes matrix effect data for flavonoids structurally related to this compound (aglycone: apigenin) in various matrices. This data can serve as a reference for the potential magnitude of matrix effects you might encounter.

FlavonoidMatrixSample PreparationMatrix Effect (%)*Reference
QuercetinRed OnionSolid-Phase Extraction-25.5[7]
QuercetinHoneySolid-Phase Extraction-15.8[7]
KaempferolRed OnionSolid-Phase Extraction-44.0[7]
KaempferolHoneySolid-Phase Extraction-30.2[7]
HesperetinOrange PeelSolid-Phase Extraction-0.5[7]

*Negative values indicate ion suppression.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of Flavonoids from Plasma

This protocol is a general procedure that can be adapted for the extraction of this compound from plasma samples.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 20 µL of an internal standard solution (ideally, a stable isotope-labeled this compound).

    • Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg, 1 mL).

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis.

Visualization of a Putative Metabolic Pathway for this compound

The metabolic fate of this compound is likely to follow that of its parent compound, isovitexin (apigenin-6-C-glucoside). The C-glycosidic bond is generally resistant to enzymatic hydrolysis in the small intestine.[7][8] After potential de-acetylation, the isovitexin may undergo metabolism by the gut microbiota and subsequent absorption and phase I and II metabolism in the liver.

cluster_gut Gut Lumen cluster_liver Liver (Hepatocytes) A This compound B Isovitexin (Apigenin-6-C-glucoside) A->B De-acetylation C Apigenin B->C Microbiota Deglycosylation D Phase I Metabolism (Hydroxylation) C->D CYP450 E Phase II Metabolism (Glucuronidation/Sulfation) D->E F Excretion (Urine/Bile) E->F

Caption: A putative metabolic pathway for this compound.

References

Refinement of purification protocols for high-purity 6''-O-acetylisovitexin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of purification protocols for high-purity 6''-O-acetylisovitexin. It includes detailed troubleshooting guides, frequently asked questions, and standardized experimental protocols.

Troubleshooting Guides

Encountering difficulties during the purification process is common. The following table outlines potential problems, their likely causes, and actionable solutions to get your experiment back on track.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inefficient extraction solvent.Optimize the extraction solvent system. For the related compound vitexin, 40% methanol with 0.5% acetic acid was found to be highly efficient. Consider a gradient of ethanol or methanol with water.[1]
Insufficient extraction time or temperature.Increase extraction time and/or temperature. For instance, extraction with 70% ethanol can be performed at 70°C for 4 hours.[2]
Improper plant material to solvent ratio.Ensure a sufficient volume of solvent is used to completely submerge the plant material.
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.For initial cleanup, polyamide and silica gel columns are effective.[2] For finer separation, consider reversed-phase silica gel (RP-SiO2).[2]
Column overloading.Reduce the amount of crude extract loaded onto the column.
Air bubbles in the column bed.Carefully pack the column to avoid introducing air bubbles.
Co-elution of Impurities in HPLC Suboptimal mobile phase gradient.Adjust the gradient of the mobile phase (e.g., water-acetonitrile) to improve the resolution between the target compound and impurities.
Incorrect column chemistry.Select a column with a different selectivity (e.g., C18, C8, Phenyl-Hexyl) that may provide better separation for your specific impurity profile.
Degradation of this compound Presence of esterases in the crude extract.Work at low temperatures (4°C) during extraction and initial purification steps to minimize enzymatic activity.
pH instability (hydrolysis of the acetyl group).Maintain a neutral or slightly acidic pH during the purification process. Avoid strongly acidic or basic conditions.
Exposure to high temperatures for extended periods.Use a vacuum evaporator at low temperatures for solvent removal. Avoid prolonged heating.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for isolating this compound?

A1: this compound has been successfully isolated from the aerial parts of Lespedeza juncea and Silene samojedorum.[2][3][4]

Q2: Which solvent system is recommended for the initial extraction?

A2: While various solvent systems can be used, aqueous ethanol (70-85%) and methanol have been reported for the extraction of related flavonoids.[1][2] For the structurally similar flavonoid vitexin, a 40% methanol solution containing 0.5% acetic acid yielded the best results.[1] It is advisable to perform small-scale pilot extractions to determine the optimal solvent for your specific plant material.

Q3: What is a typical multi-step chromatography workflow for purification?

A3: A common workflow involves:

  • Initial fractionation: Liquid-liquid partitioning of the crude extract with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol).[2]

  • Medium-pressure column chromatography: Using polyamide or silica gel to separate major classes of compounds.[2]

  • Reversed-phase chromatography: Further purification on RP-SiO2 to separate compounds based on hydrophobicity.[2]

  • Preparative HPLC: The final step to achieve high purity (>95%).[2]

Q4: How can I confirm the identity and purity of my final product?

A4: The structure of this compound can be confirmed using spectroscopic methods such as UV, IR, NMR (1H and 13C), and mass spectrometry.[2] Purity is typically assessed by HPLC-UV, where a single peak at the expected retention time indicates high purity.

Q5: What are the storage conditions for purified this compound?

A5: For long-term storage, it is recommended to store the compound as a powder at -20°C. If in solution, store at -80°C.[5]

Experimental Protocols

Extraction and Initial Fractionation
  • Extraction:

    • Grind the dried aerial parts of the plant material into a fine powder.

    • Extract the powder with 70% ethanol at 70°C for 4 hours in an ultrasonic bath.[2]

    • Filter the extract and concentrate it to dryness under vacuum.

  • Fractionation:

    • Suspend the dry extract in water.

    • Perform sequential liquid-liquid partitioning with hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).

    • The fraction containing this compound (typically the EtOAc or BuOH fraction) should be concentrated under vacuum.

Chromatographic Purification
  • Polyamide Column Chromatography:

    • Pack a column with polyamide.

    • Load the concentrated EtOAc or BuOH fraction.

    • Elute with a stepwise gradient of water to 90% ethanol.[2]

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.

  • Silica Gel Column Chromatography:

    • Pool and concentrate the fractions containing the target compound.

    • Apply the concentrated fraction to a silica gel column.

    • Elute with a gradient of hexane-ethyl acetate.[2]

  • Reversed-Phase Column Chromatography:

    • Further purify the relevant fractions on a reversed-phase silica gel (RP-SiO2) column.

    • Elute with a gradient of water-acetonitrile.[2]

  • Preparative HPLC:

    • Perform the final purification using preparative HPLC with a C18 column.

    • Use a gradient of acetonitrile in water as the mobile phase.[2]

    • Collect the peak corresponding to this compound and confirm its purity.

Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Chromatographic Purification cluster_analysis Analysis & Final Product start Dried Plant Material extraction Ultrasonic Extraction (70% EtOH, 70°C) start->extraction concentration1 Vacuum Concentration extraction->concentration1 partition Liquid-Liquid Partitioning (Hexane, EtOAc, BuOH) concentration1->partition concentration2 Concentrate Active Fraction partition->concentration2 polyamide Polyamide Column (H2O-EtOH Gradient) concentration2->polyamide silica Silica Gel Column (Hexane-EtOAc Gradient) polyamide->silica rp_sio2 Reversed-Phase Column (H2O-MeCN Gradient) silica->rp_sio2 prep_hplc Preparative HPLC rp_sio2->prep_hplc analysis Purity & Structure Analysis (HPLC, NMR, MS) prep_hplc->analysis end_product High-Purity This compound analysis->end_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Purity in Final Product cause1 Co-elution of Impurities start->cause1 cause2 Compound Degradation start->cause2 cause3 Inefficient Chromatography start->cause3 solution1a Optimize HPLC Gradient cause1->solution1a If peaks overlap solution1b Change Column Chemistry cause1->solution1b If poor resolution solution2a Maintain Low Temperature cause2->solution2a If enzymatic activity suspected solution2b Control pH cause2->solution2b If hydrolysis suspected solution3a Reduce Column Loading cause3->solution3a If peak fronting/tailing solution3b Check Column Packing cause3->solution3b If broad peaks

References

Addressing poor reproducibility in 6''-O-acetylisovitexin bioassays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of poor reproducibility in bioassays involving 6''-O-acetylisovitexin. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct reliable and consistent experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

A1: this compound is a natural flavonoid compound.[1][2] Flavonoids, including isovitexin and its derivatives, are investigated for a wide range of potential pharmacological effects, such as antioxidant, anti-inflammatory, and anti-cancer activities.[3][4][5] The acetyl group in this compound may alter its bioavailability and specific biological activity compared to its parent compound, isovitexin.

Q2: What are the common causes of poor reproducibility in bioassays with compounds like this compound?

A2: Poor reproducibility in in vitro bioassays is a multifactorial issue.[6][7][8] Key factors include variability in cell lines (e.g., misidentification, contamination, genetic drift), inconsistencies in experimental protocols (e.g., cell handling, reagent preparation), the inherent stability of the test compound, and data analysis methods.[9] Natural products like flavonoids can also present specific challenges, such as interfering with assay readouts (e.g., fluorescence).[10]

Q3: How can I ensure the quality and consistency of my this compound sample?

A3: It is crucial to use a well-characterized compound. The purity of this compound should be confirmed using analytical techniques like HPLC, LC-MS, and NMR. The compound's stability under your specific experimental conditions (e.g., in solvent, in cell culture media) should also be assessed to prevent degradation, which can lead to variable results.[11][12]

Q4: What are some critical considerations for cell-based assays involving this compound?

A4: For cell-based assays, it is essential to use authenticated, low-passage cell lines to ensure consistent biological responses.[13] Cell density, growth phase, and incubation time with the compound can significantly impact the results and should be optimized and standardized.[13][14] Pilot experiments are recommended to determine the optimal conditions for your specific cell model and assay.[13][14]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound bioassays.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media/PBS.
Inconsistent dose-response curves across experiments Instability of this compound in the assay medium, variability in cell health or passage number, or inconsistent incubation times.Prepare fresh dilutions of the compound for each experiment from a validated stock solution. Monitor the compound's stability in your assay medium over the experiment's duration. Use cells within a narrow passage number range and ensure consistent cell viability at the start of each experiment. Standardize all incubation times.[6][14]
No biological activity observed Compound degradation, low bioavailability in the in vitro system, or the chosen cell line may not be responsive. The compound may also be precipitating out of solution at the tested concentrations.Verify the integrity of your this compound sample. Consider using a different solvent or formulation to improve solubility. Screen a panel of cell lines to find a responsive model. Visually inspect the wells for any signs of precipitation.
High background signal or assay interference Flavonoids can exhibit inherent fluorescence or interfere with colorimetric and luminescent readouts. The compound may also be cytotoxic at higher concentrations, affecting assay viability readouts.Run appropriate controls, including wells with the compound alone (no cells) and vehicle controls. Consider using an alternative assay with a different detection method. Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound for your cell line.[10]

Experimental Protocols

General Cell-Based Assay Protocol

  • Cell Culture: Culture the chosen cell line in the recommended medium and conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.

  • Cell Seeding: Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the predetermined optimal duration.

  • Assay Readout: Perform the specific assay according to the manufacturer's instructions (e.g., MTT, CellTiter-Glo, ELISA).

  • Data Analysis: Subtract the background, normalize the data to the controls, and plot the dose-response curves to determine parameters like IC50 or EC50.

Signaling Pathways and Experimental Workflows

Inferred Signaling Pathways for this compound

Based on studies of the related compound isovitexin, this compound may modulate several key signaling pathways involved in inflammation and oxidative stress. The acetylation may influence the potency or specificity of these interactions. Isovitexin has been shown to inhibit the NF-κB and MAPK signaling pathways and activate the Nrf2/HO-1 pathway.[3][15][16]

Inferred_Signaling_Pathways cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_pathways Cellular Signaling cluster_compound Compound Action cluster_cellular_response Cellular Response Stimuli Stimuli MAPK MAPK Stimuli->MAPK activates NF_kB NF_kB Stimuli->NF_kB activates Inflammatory_Cytokines Inflammatory_Cytokines MAPK->Inflammatory_Cytokines induces NF_kB->Inflammatory_Cytokines induces Nrf2 Nrf2 HO_1 HO_1 Nrf2->HO_1 activates Antioxidant_Response Antioxidant_Response HO_1->Antioxidant_Response promotes Acetylisovitexin Acetylisovitexin Acetylisovitexin->MAPK inhibits Acetylisovitexin->NF_kB inhibits Acetylisovitexin->Nrf2 activates Troubleshooting_Workflow Start Poor Reproducibility Observed Check_Reagents Verify Compound Quality and Reagent Integrity Start->Check_Reagents Check_Reagents->Start Issue Found & Corrected Check_Protocol Review and Standardize Experimental Protocol Check_Reagents->Check_Protocol Reagents OK Check_Protocol->Start Issue Found & Corrected Check_Cells Assess Cell Line Health and Authenticity Check_Protocol->Check_Cells Protocol Consistent Check_Cells->Start Issue Found & Corrected Check_Assay Evaluate for Assay Interference Check_Cells->Check_Assay Cells Healthy Check_Assay->Start Issue Found & Corrected Optimize Re-optimize Assay Parameters Check_Assay->Optimize No Interference End Reproducible Results Optimize->End

References

Technical Support Center: Enhancing the Bioavailability of 6''-O-acetylisovitexin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of 6''-O-acetylisovitexin.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the formulation and in vivo testing of this compound.

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
Low aqueous solubility of this compound during pre-formulation. The inherent hydrophobicity of the flavonoid structure. The acetyl group may slightly increase lipophilicity compared to isovitexin.1. Formulation Strategies: Employ solubility enhancement techniques such as solid dispersions, nanoemulsions, or cyclodextrin complexation. 2. Co-solvents: For initial in vitro assays, consider using co-solvents like DMSO, ethanol, or PEG 300, but be mindful of their potential in vivo toxicity.
Inconsistent or low plasma concentrations of this compound in animal models. 1. Poor oral absorption due to low solubility and/or permeability. 2. Rapid metabolism (e.g., glucuronidation or sulfation) in the gut wall or liver. 3. Instability of the compound in the gastrointestinal (GI) tract.1. Enhance Bioavailability: Utilize formulations like solid dispersions with PVP or nanoemulsions to improve dissolution and absorption. A 4.8-fold increase in the area under the curve (AUC) has been observed for the isoflavone tectorigenin with a solid dispersion formulation[1][2][3]. 2. Metabolism Inhibition: Co-administer with inhibitors of metabolic enzymes if ethically permissible and relevant to the study. 3. Formulation Protection: Encapsulation methods can protect the compound from degradation in the harsh GI environment.
High variability in pharmacokinetic data between individual animals. 1. Differences in gastric emptying rates and intestinal transit times. 2. Genetic variations in metabolic enzyme activity among animals. 3. Inconsistent dosing technique.1. Standardize Procedures: Ensure consistent fasting periods and dosing volumes relative to body weight. 2. Increase Sample Size: Use a sufficient number of animals to account for biological variability. 3. Refine Dosing Technique: For oral gavage, ensure the formulation is administered directly into the stomach without regurgitation.
Difficulty in detecting this compound or its metabolites in plasma samples. 1. Inadequate sensitivity of the analytical method. 2. Rapid clearance of the compound from circulation. 3. Extensive protein binding.1. Optimize Analytical Method: Develop a sensitive UPLC-MS/MS method for quantification. For the related compound isovitexin, a lower limit of quantification of 2.00 ng/mL in rat plasma has been achieved[4]. 2. Adjust Sampling Times: Collect blood samples at earlier time points post-administration. The half-life of isovitexin in rats has been reported to be approximately 1.05 hours[5]. 3. Sample Preparation: Use appropriate protein precipitation techniques during sample preparation to release the bound drug.
Precipitation of the formulation upon dilution in aqueous media for in vitro studies. The formulation may be at its saturation point, and further dilution in a non-ideal solvent system can cause the compound to crash out.1. Use Biorelevant Media: For in vitro dissolution tests, use simulated gastric and intestinal fluids (SGF and SIF) which better mimic in vivo conditions. 2. Maintain Sink Conditions: Ensure the volume of the dissolution medium is large enough to maintain sink conditions.

Data Presentation: Comparative Bioavailability of Isovitexin Formulations

While specific comparative data for this compound is limited, the following table summarizes representative pharmacokinetic data for its parent compound, isovitexin, and the reported enhancement for similar flavonoids using various formulation strategies. This data can serve as a benchmark for your experiments.

Formulation Animal Model Key Pharmacokinetic Parameters Fold Increase in Bioavailability (AUC) Reference
Isovitexin (unformulated) Rat (Intravenous)t½: 1.05 ± 0.325 h AUC: 11.39 ± 5.05 µg/mL/hBaseline[5]
Tectorigenin (Solid Dispersion) RatCmax: 13.1-fold increase AUC: 4.8-fold increase4.8[1][2][3]
Vitexin (Mixed Micelles) Not SpecifiedNot Specified5.6[6]
Apigenin (HP-β-CD Complex) Not SpecifiedNot Specified6.45[7]
Fisetin (Nanoemulsion) Mice (Intraperitoneal)Relative Bioavailability: 24-fold increase24[8]

Note: The acetyl group in this compound is expected to increase its lipophilicity, which may lead to different baseline pharmacokinetic parameters compared to isovitexin.

Experimental Protocols

Below are detailed methodologies for common experiments related to enhancing the bioavailability of this compound.

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with polyvinylpyrrolidone (PVP K30) to enhance its solubility and dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (analytical grade)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-carrier ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Sonicate for 15 minutes to ensure a clear, homogenous solution.

  • Attach the flask to a rotary evaporator. Evaporate the methanol at 40°C under reduced pressure until a thin film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a 100-mesh sieve.

  • Store the resulting powder in a desiccator until further use.

Protocol 2: Preparation of a this compound Nanoemulsion

Objective: To formulate this compound into an oil-in-water (o/w) nanoemulsion for improved oral bioavailability.

Materials:

  • This compound

  • Oil phase (e.g., Miglyol 812)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Labrasol)

  • Deionized water

  • High-shear homogenizer or ultrasonicator

Procedure:

  • Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.

  • Dissolve this compound in the oil phase to form the oily phase.

  • In a separate vessel, mix the surfactant and co-surfactant (Smix).

  • Add the oily phase to the Smix and vortex until a clear solution is obtained.

  • Slowly add deionized water to the mixture under constant stirring.

  • Subject the resulting coarse emulsion to high-shear homogenization or ultrasonication to reduce the droplet size to the nano-range.

  • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Protocol 3: UPLC-MS/MS Analysis of this compound in Rat Plasma

Objective: To quantify the concentration of this compound in rat plasma samples.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • MRM Transition: To be determined by infusing a standard solution of this compound. For the related compound isovitexin, the transition is m/z 431.0 → 311.0[5].

Sample Preparation (Protein Precipitation):

  • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., puerarin).

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject a small volume (e.g., 2-5 µL) into the UPLC-MS/MS system.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_formulation Formulation Development cluster_evaluation In Vitro & In Vivo Evaluation A This compound B Solid Dispersion A->B Formulate with C Nanoemulsion A->C Formulate with D Cyclodextrin Complex A->D Formulate with E Solubility & Dissolution Testing B->E C->E D->E F In Vivo Animal Study (Oral Administration) E->F Proceed with best formulation G Plasma Sample Collection F->G H UPLC-MS/MS Analysis G->H I Pharmacokinetic Data Analysis H->I J Bioavailability Enhancement Assessment I->J

Figure 1: General workflow for developing and evaluating formulations to enhance the bioavailability of this compound.
Signaling Pathway for Bioavailability Enhancement

bioavailability_pathway cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_systemic Systemic Circulation A Formulated This compound (e.g., Solid Dispersion) B Enhanced Dissolution (Amorphous State, Increased Surface Area) A->B C Increased Solubilized Drug Concentration B->C D Gut Wall C->D Permeation E Metabolism (e.g., Glucuronidation) D->E Potential Bypass F Increased Absorption into Bloodstream D->F G Higher Plasma Concentration F->G H Enhanced Bioavailability G->H

References

Technical Support Center: Characterization of Acylated Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of acylated flavonoid glycosides. This resource is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the experimental analysis of these complex molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in characterizing acylated flavonoid glycosides?

A1: The primary challenges include:

  • Determining the exact position of the acyl group(s) on the sugar moiety or the flavonoid aglycone.

  • Isomeric differentiation , as many acylated flavonoids have identical masses but different substitution patterns.

  • Lability of the acyl group , which can be lost during extraction, purification, or analysis, leading to misidentification.

  • Complex NMR spectra due to the presence of multiple sugar units and acyl groups, often leading to overlapping signals.

  • Co-elution of isomers during chromatographic separation, which complicates individual characterization.

Q2: Why is my acylated flavonoid glycoside unstable during my experiments?

A2: The stability of acylated flavonoid glycosides is influenced by several factors, including pH, temperature, and the solvent used. Acyl groups, particularly aliphatic ones like malonyl, can be susceptible to hydrolysis under non-neutral pH conditions or at elevated temperatures. For instance, some acylated anthocyanins are more stable at lower pH, and diacylated forms can be more stable than monoacylated ones under light and heat.[1] It is crucial to control these parameters throughout the extraction, purification, and analysis process.

Q3: Can I distinguish between different acyl groups using mass spectrometry?

A3: Yes, high-resolution mass spectrometry (HRMS) is a powerful tool for distinguishing between different acyl groups by providing accurate mass measurements of the neutral losses.[2] For example, the neutral loss of a p-coumaroyl group (146.0368 Da) can be differentiated from that of a rhamnosyl moiety (146.0579 Da).[2]

Q4: What is the best approach to determine the location of the acyl group?

A4: A combination of advanced analytical techniques is typically required. Tandem mass spectrometry (MS/MS) can provide clues about the connectivity of the acyl and sugar moieties. However, definitive localization of the acyl group on the sugar ring usually requires 2D NMR spectroscopic techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), which can show correlations between the protons of the acyl group and the carbons of the sugar.[3]

Troubleshooting Guides

Mass Spectrometry Analysis

Problem: I am not seeing the molecular ion of my acylated flavonoid glycoside.

  • Possible Cause: The compound may be degrading in the ion source. Acyl groups can be thermally labile.

  • Solution:

    • Reduce the ion source temperature.

    • Use a softer ionization technique, such as electrospray ionization (ESI) over atmospheric pressure chemical ionization (APCI).

    • Optimize the cone voltage or fragmentor voltage to minimize in-source fragmentation.

Problem: I see a loss of my acyl group in the MS spectrum, but I'm not sure if it's from fragmentation or if the compound is impure.

  • Possible Cause: This could be due to in-source fragmentation, collision-induced dissociation (CID) in MS/MS experiments, or the presence of the non-acylated form in the sample.

  • Solution:

    • Perform an MS analysis without CID to check for in-source fragmentation.

    • Analyze the sample using a low-energy CID to gently fragment the molecule and observe the characteristic loss of the acyl group.

    • Verify the purity of your sample using HPLC-DAD or another chromatographic technique.

NMR Spectroscopy Analysis

Problem: The proton signals of the sugar and acyl moieties are overlapping in the 1H NMR spectrum.

  • Possible Cause: Signal overlap is common in complex molecules like acylated flavonoid glycosides.

  • Solution:

    • Acquire the spectrum at a higher magnetic field strength to improve signal dispersion.

    • Use 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC to resolve individual proton and carbon signals and their connectivities.[3]

    • Varying the temperature during NMR acquisition can sometimes help to resolve overlapping signals.

Problem: I am having difficulty assigning the signals of the acyl group.

  • Possible Cause: The signals of the acyl group may be in a crowded region of the spectrum.

  • Solution:

    • Look for characteristic signals of the acyl group (e.g., aromatic protons for coumaroyl or feruloyl groups, methylene protons for aliphatic acyl groups).

    • Use the HMBC experiment to find correlations from the acyl group's carbonyl carbon to nearby protons.

    • Compare the chemical shifts with published data for similar acylated flavonoids.

HPLC Purification

Problem: My acylated flavonoid glycoside is degrading on the HPLC column.

  • Possible Cause: The stationary phase or mobile phase may not be suitable, leading to on-column degradation.

  • Solution:

    • Use a buffered mobile phase to maintain a stable pH. Acidic conditions (e.g., with 0.1% formic acid) are often used to improve peak shape and stability.

    • Avoid high temperatures by using a column oven set to a moderate temperature (e.g., 25-30 °C).

    • Screen different stationary phases (e.g., C18, Phenyl-Hexyl) to find one that provides good resolution without causing degradation.

Problem: I am observing co-elution of closely related acylated isomers.

  • Possible Cause: The isomers have very similar physicochemical properties.

  • Solution:

    • Optimize the HPLC gradient to improve separation. A shallower gradient can often resolve closely eluting peaks.

    • Try a different stationary phase with a different selectivity.

    • Consider using a longer column or a column with a smaller particle size to increase efficiency.

Data Presentation

Table 1: Common Acyl Groups and their Mass Shifts in Mass Spectrometry
Acyl GroupChemical FormulaMonoisotopic Mass (Da)Neutral Loss (Da)
AcetylC₂H₂O42.010642.0106
MalonylC₃H₂O₃86.000444.0000 (CO₂) + 42.0004 (ketene)
CoumaroylC₉H₆O₂146.0368146.0368
CaffeoylC₉H₆O₃162.0317162.0317
FeruloylC₁₀H₈O₃176.0473176.0473
SinapoylC₁₁H₁₀O₄206.0580206.0580
GalloylC₇H₄O₄152.0110152.0110
Table 2: Stability of Acylated Flavonoid Glycosides under Different Conditions
ConditionObservationReference
pH Generally more stable in acidic conditions (pH < 5). Degradation can occur at neutral and alkaline pH.[1][4]
Temperature Susceptible to degradation at high temperatures. Flavonoids are generally more heat-stable than other phenolics.
Light Can be light-sensitive, leading to degradation. Diacylated forms may be more stable than monoacylated ones.[1]
Solvent Stability can vary depending on the solvent. Protic solvents may facilitate hydrolysis.

Experimental Protocols

Protocol 1: Extraction of Acylated Flavonoid Glycosides
  • Sample Preparation: Lyophilize and grind the plant material to a fine powder.

  • Extraction:

    • Macerate 1 g of the powdered sample with 20 mL of 80% methanol containing 0.1% formic acid.

    • Sonication for 30 minutes in a water bath at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process twice more on the residue.

    • Pool the supernatants.

  • Concentration: Evaporate the solvent under reduced pressure at a temperature below 40 °C.

  • Purification: Dissolve the crude extract in a minimal amount of the initial mobile phase for HPLC and filter through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Characterization
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of B, gradually increase to a high percentage of B to elute all compounds, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in both positive and negative ion modes.

    • Scan Mode: Full scan MS and data-dependent MS/MS.

    • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) can be used in MS/MS to obtain comprehensive fragmentation information.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 120-150 °C.

Protocol 3: NMR Structural Elucidation
  • Sample Preparation: Dissolve a purified and sufficient amount (typically >1 mg) of the acylated flavonoid glycoside in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • 1D NMR:

    • Acquire a ¹H NMR spectrum to get an overview of the proton signals.

    • Acquire a ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra to identify the types of carbon atoms (CH₃, CH₂, CH, C).

  • 2D NMR:

    • COSY: To establish proton-proton correlations within the same spin system (e.g., within a sugar ring or an acyl group).

    • HSQC: To correlate directly bonded protons and carbons.

    • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the glycosylation sites and the position of the acyl group.[3]

    • NOESY/ROESY: To determine the spatial proximity of protons, which can help in establishing the stereochemistry and conformation.

Visualizations

Workflow_Characterization cluster_extraction Extraction & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation A Plant Material B Extraction A->B C Crude Extract B->C D HPLC Purification C->D E Isolated Compound D->E F LC-MS/MS Analysis E->F H NMR Spectroscopy (1D & 2D) E->H G Molecular Formula & Fragmentation F->G J Data Interpretation G->J I Structure Elucidation H->I I->J K Database Comparison J->K L Final Structure K->L

Caption: Workflow for the Characterization of Acylated Flavonoid Glycosides.

Troubleshooting_MS cluster_no_signal Troubleshooting: No or Low Signal cluster_unstable_signal Troubleshooting: Unstable Signal cluster_wrong_mass Troubleshooting: Incorrect m/z Start MS Analysis Issue NoSignal No or Low Signal Start->NoSignal UnstableSignal Unstable Signal / High Noise Start->UnstableSignal WrongMass Incorrect m/z Start->WrongMass CheckIonization Optimize Ion Source Parameters NoSignal->CheckIonization CheckSolvent Ensure High-Purity Solvents UnstableSignal->CheckSolvent Calibrate Calibrate Mass Analyzer WrongMass->Calibrate CheckSample Check Sample Concentration CheckIonization->CheckSample CheckInstrument Verify Instrument Performance CheckSample->CheckInstrument CheckTuning Re-tune and Calibrate CheckSolvent->CheckTuning CheckFlow Stable LC Flow CheckTuning->CheckFlow CheckAdducts Identify Potential Adducts (Na+, K+) Calibrate->CheckAdducts CheckFragmentation Assess In-source Fragmentation CheckAdducts->CheckFragmentation

Caption: Troubleshooting Guide for Common MS Analysis Issues.

Troubleshooting_NMR cluster_poor_resolution Troubleshooting: Poor Resolution cluster_low_sensitivity Troubleshooting: Low Sensitivity cluster_complex_spectra Troubleshooting: Complex Spectra Start NMR Analysis Issue PoorResolution Poor Resolution / Broad Peaks Start->PoorResolution LowSensitivity Low Sensitivity Start->LowSensitivity ComplexSpectra Complex / Overlapping Spectra Start->ComplexSpectra Shimming Re-shim the Magnet PoorResolution->Shimming IncreaseScans Increase Number of Scans LowSensitivity->IncreaseScans Use2DNMR Acquire 2D NMR (COSY, HSQC, HMBC) ComplexSpectra->Use2DNMR CheckSamplePrep Ensure Homogeneous Sample Shimming->CheckSamplePrep CheckSolvent Use High-Quality Deuterated Solvent CheckSamplePrep->CheckSolvent CheckConcentration Increase Sample Concentration IncreaseScans->CheckConcentration UseCryoprobe Use a Cryoprobe if Available CheckConcentration->UseCryoprobe HigherField Use Higher Field Instrument Use2DNMR->HigherField ChangeTemp Vary Temperature HigherField->ChangeTemp

Caption: Troubleshooting Guide for Common NMR Analysis Issues.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of 6''-O-acetylisovitexin and Isovitexin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of phytochemistry and drug discovery, flavonoids stand out for their diverse pharmacological properties, with antioxidant activity being a cornerstone of their therapeutic potential. Among these, isovitexin and its acetylated derivative, 6''-O-acetylisovitexin, are of significant interest. This guide provides a detailed comparison of their antioxidant capacities, supported by available experimental data and theoretical models, to assist researchers in the fields of natural product chemistry and drug development.

Chemical Structures and Relationship

Isovitexin (apigenin-6-C-glucoside) is a C-glycosylflavone, a class of flavonoids characterized by a sugar moiety directly attached to the flavonoid core via a carbon-carbon bond. This compound is a derivative where an acetyl group is esterified to the 6-position of the glucose moiety. This structural modification can influence the compound's physicochemical properties, including its antioxidant activity.

Caption: Chemical structures of Isovitexin and its acetylated form.

Quantitative Comparison of Antioxidant Activity

Direct comparative experimental data for the antioxidant activity of this compound is limited in the available scientific literature. However, studies on isovitexin have established its antioxidant potential through various assays. The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay, with a lower value indicating higher antioxidant activity.

Table 1: In Vitro Antioxidant Activity of Isovitexin

CompoundAssayIC50 Value (mg/mL)Reference CompoundReference IC50 (mg/mL)
IsovitexinDPPH1.72Ascorbic Acid2.19
IsovitexinABTS0.94 ± 0.01Trolox0.06 ± 0.01
This compoundDPPHData not available--
This compoundABTSData not available--

Note: The IC50 values for Isovitexin are from a single study and may vary depending on experimental conditions.

Experimental Protocols for Antioxidant Activity Assays

The following are generalized protocols for the DPPH and ABTS assays, which are commonly used to evaluate the antioxidant capacity of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Principle: (DPPH•) + AH → DPPH-H + A• (Purple) (Antioxidant) (Yellow)

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds (isovitexin, this compound) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.

  • Reaction: A specific volume of the test sample or standard is mixed with the DPPH working solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Principle: ABTS•+ + AH → ABTS + A• (Blue/Green) (Antioxidant) (Colorless)

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compounds and a positive control (e.g., Trolox) are prepared in various concentrations.

  • Reaction: A small volume of the test sample or standard is added to the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 5-10 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_radical Prepare Radical Solution (DPPH or ABTS•+) mix Mix Radical Solution with Test Compounds/Standard prep_radical->mix prep_samples Prepare Test Compounds & Standard (Serial Dilutions) prep_samples->mix incubate Incubate in the Dark (e.g., 30 min) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Generalized workflow for in vitro antioxidant capacity assays.

Antioxidant Signaling Pathways

Flavonoids like isovitexin exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway involved is the Keap1-Nrf2-ARE pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT). Flavonoids can also inhibit pro-oxidant enzymes and modulate other pathways such as the mitogen-activated protein kinase (MAPK) signaling cascade.

Antioxidant_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Flavonoids Isovitexin / This compound Flavonoids->Keap1_Nrf2 Induces Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_ARE Nrf2-ARE Binding Nrf2_nuc->Nrf2_ARE Binds Antioxidant_Enzymes Expression of Antioxidant Genes (e.g., HO-1, SOD, CAT) Nrf2_ARE->Antioxidant_Enzymes Activates Transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: Flavonoid-mediated activation of the Nrf2-ARE antioxidant pathway.

Conclusion

Navigating the Analysis of 6''-O-acetylisovitexin in Herbal Products: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds in herbal products is a critical step in ensuring product quality, safety, and efficacy. This guide provides a comparative overview of analytical methodologies for the validation of 6''-O-acetylisovitexin, a significant flavonoid C-glycoside found in various medicinal plants. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry, offering insights into their respective strengths and limitations in the context of herbal product analysis.

The validation of an analytical method is paramount to guarantee reliable and reproducible results. For the specific quantification of this compound, a robust analytical method is essential. While dedicated, fully validated methods for this specific acetylated flavonoid are not widely published, methods for its parent compound, isovitexin, are well-established and provide a strong foundation for adaptation and comparison. This guide will use a validated HPLC method for isovitexin as the primary example and compare it against other potential analytical techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Phytochemical Analysis

HPLC is a widely adopted technique for the separation and quantification of individual components in complex mixtures like herbal extracts. Its robustness, reproducibility, and relatively lower cost make it a staple in quality control laboratories.

A typical validated RP-HPLC method for the simultaneous determination of vitexin and isovitexin, which can be adapted for this compound, demonstrates excellent performance characteristics.[1][2][3] The method's validation encompasses specificity, linearity, precision, accuracy, and sensitivity, ensuring its suitability for routine analysis.[4]

Table 1: Performance Characteristics of a Validated RP-HPLC Method for Isovitexin [1][4]

Validation ParameterResult for Isovitexin
Linearity Range5 - 100 ppm (µg/mL)
Correlation Coefficient (r²)0.999
Precision (%RSD)Intra-day: 1.73%, Inter-day: 1.20%
Accuracy (Recovery)97.60%
Limit of Detection (LOD)0.069 mg/100g
Limit of Quantification (LOQ)0.230 mg/100g
Experimental Protocol: RP-HPLC for Isovitexin

A representative experimental setup for the HPLC analysis of isovitexin is as follows[1]:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Hypersil ODS C18 column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using 0.1% ortho-phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.

  • Sample Preparation: Herbal product samples are extracted with a suitable solvent (e.g., methanol or ethanol), filtered, and diluted to an appropriate concentration within the linear range of the method.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis HerbalProduct Herbal Product Extraction Extraction (e.g., Methanol) HerbalProduct->Extraction Filtration Filtration Extraction->Filtration Dilution Dilution Filtration->Dilution Injection Injection Dilution->Injection Column C18 Column Injection->Column Detection UV Detector (360 nm) Column->Detection DataAnalysis Data Analysis Detection->DataAnalysis UPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_uplc_ms_analysis UPLC-MS/MS Analysis HerbalProduct Herbal Product Extraction Extraction HerbalProduct->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup UPLC UPLC Separation Cleanup->UPLC ESI ESI Source UPLC->ESI MSMS Tandem MS (MRM) ESI->MSMS Quantification Quantification MSMS->Quantification

References

A Comparative Analysis of the Anti-inflammatory Potential of Flavonoids: Focusing on 6''-O-acetylisovitexin and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory effects of various flavonoids, with a particular focus on 6''-O-acetylisovitexin and its structurally related compounds, vitexin and isovitexin. While direct comparative quantitative data for this compound is limited in current literature, this document synthesizes available data for its parent compounds to offer valuable insights for research and development in the field of anti-inflammatory therapeutics.

Executive Summary

Flavonoids, a diverse group of polyphenolic compounds found in plants, are widely recognized for their potent anti-inflammatory properties. Their mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the inhibition of pro-inflammatory enzymes and cytokines. This guide delves into the anti-inflammatory profiles of selected flavonoids, presenting available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding and comparison.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory activities of isovitexin and other flavonoids. It is important to note the variability in experimental conditions across different studies.

CompoundAssayTarget/ParameterIC50 / Inhibition (%)Cell Line / ModelReference
Isovitexin NF-κB InhibitionNF-κB activityIC50: 18 µg/mLNot specified[1][2]
iNOS InhibitioniNOS activityIC50: 21 µg/mLNot specified[2]
Vitexin Albumen DenaturationProtein denaturation54.2% inhibition at 500µg/mlIn vitro[3]
Proteinase InhibitionProteinase activity57.8% inhibition at 500µg/mlIn vitro[3]
Apigenin Albumen DenaturationProtein denaturation49.2% inhibition at 500µg/mlIn vitro[3]
Proteinase InhibitionProteinase activity54.2% inhibition at 500µg/mlIn vitro[3]
Nepetin Cytokine InhibitionIL-6 secretionIC50: 4.43 µMARPE-19 cells[4]
Cytokine InhibitionIL-8 secretionIC50: 3.42 µMARPE-19 cells[4]
Cytokine InhibitionMCP-1 secretionIC50: 4.17 µMARPE-19 cells[4]
THMX Nitric Oxide ReleaseNO productionIC50: 5.77 ± 0.66 µMRAW 264.7 cells[5]
PGE2 ReleasePGE2 productionIC50: 9.70 ± 1.46 µMRAW 264.7 cells[5]
IL-6 ReleaseIL-6 productionIC50: 13.34 ± 4.92 µMRAW 264.7 cells[5]
TNF-α ReleaseTNF-α productionIC50: 16.14 ± 2.19 µMRAW 264.7 cells[5]

Key Signaling Pathways in Flavonoid-Mediated Anti-inflammation

The anti-inflammatory effects of many flavonoids are attributed to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are two of the most critical targets.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. The diagram below illustrates the canonical NF-κB signaling cascade and highlights potential points of inhibition by flavonoids.

Caption: Canonical NF-κB signaling pathway and points of flavonoid intervention.

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of inflammation, controlling the production of inflammatory mediators. Flavonoids have been shown to inhibit various components of this pathway, thereby reducing the inflammatory response. The diagram below outlines the major cascades within the MAPK pathway.

MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_upstream Upstream Signaling cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway cluster_downstream Downstream Effects Stimuli Growth Factors, Cytokines, Stress Receptor Receptors Stimuli->Receptor ASK1 ASK1 (MAPKKK) Stimuli->ASK1 TAK1 TAK1 (MAPKKK) Stimuli->TAK1 Adaptors Adaptor Proteins (e.g., GRB2, SOS) Receptor->Adaptors Ras Ras Adaptors->Ras Raf Raf (MAPKKK) Ras->Raf MEK1_2 MEK1/2 (MAPKK) Raf->MEK1_2 ERK1_2 ERK1/2 (MAPK) MEK1_2->ERK1_2 TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) ERK1_2->TranscriptionFactors MKK4_7 MKK4/7 (MAPKK) ASK1->MKK4_7 JNK JNK (MAPK) MKK4_7->JNK JNK->TranscriptionFactors MKK3_6 MKK3/6 (MAPKK) TAK1->MKK3_6 p38 p38 (MAPK) MKK3_6->p38 p38->TranscriptionFactors GeneExpression Gene Expression (Pro-inflammatory mediators) TranscriptionFactors->GeneExpression Flavonoids Flavonoids Flavonoids->Raf Inhibit Flavonoids->ASK1 Inhibit Flavonoids->TAK1 Inhibit

Caption: Overview of the MAPK signaling cascades and potential targets of flavonoids.

Experimental Protocols

This section provides an overview of common experimental protocols used to assess the anti-inflammatory activity of flavonoids.

In Vitro Anti-inflammatory Assays

1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a widely used method to screen for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test flavonoid for 1-2 hours.

  • Induction of Inflammation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium.

  • NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[6] The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

  • Cell Viability: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.[6]

2. Cytokine Production Measurement by ELISA

This method quantifies the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Cell Culture and Treatment: Similar to the NO assay, cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) are treated with the flavonoid followed by stimulation with an inflammatory agent like LPS.

  • Supernatant Collection: After an appropriate incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.

  • ELISA Protocol: The concentration of the specific cytokine in the supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[1][7][8][9][10] This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine.

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Measuring the absorbance of the colored product, which is proportional to the concentration of the cytokine.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation.[11][12][13]

  • Animals: Male Wistar rats or Swiss albino mice are typically used.

  • Treatment: Animals are divided into groups and administered the test flavonoid (e.g., orally or intraperitoneally) or a standard anti-inflammatory drug (e.g., indomethacin) 30-60 minutes before the induction of inflammation.[3] A control group receives the vehicle.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution (e.g., 0.1 mL) is administered into the right hind paw of each animal.[14]

  • Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[3]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Experimental Workflow

The following diagram illustrates a general workflow for the screening and evaluation of the anti-inflammatory properties of flavonoids.

Experimental_Workflow Start Start: Flavonoid Selection In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening NO_Assay Nitric Oxide Production Assay (RAW 264.7 cells) In_Vitro_Screening->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) In_Vitro_Screening->Cytokine_Assay Enzyme_Assay Enzyme Inhibition Assays (COX, LOX) In_Vitro_Screening->Enzyme_Assay Lead_Identification Lead Compound Identification NO_Assay->Lead_Identification Cytokine_Assay->Lead_Identification Enzyme_Assay->Lead_Identification In_Vivo_Studies In Vivo Validation Lead_Identification->In_Vivo_Studies Active Compounds Paw_Edema_Model Carrageenan-Induced Paw Edema In_Vivo_Studies->Paw_Edema_Model Mechanism_Studies Mechanism of Action Studies Paw_Edema_Model->Mechanism_Studies Western_Blot Western Blot Analysis (NF-κB, MAPK pathways) Mechanism_Studies->Western_Blot Final_Analysis Data Analysis and Conclusion Western_Blot->Final_Analysis

Caption: General experimental workflow for anti-inflammatory drug discovery from flavonoids.

Conclusion

While direct comparative data for this compound remains a gap in the current scientific literature, the available evidence for its parent compounds, vitexin and isovitexin, strongly suggests its potential as a potent anti-inflammatory agent. These flavonoids demonstrate significant inhibitory effects on key inflammatory mediators and signaling pathways. Further research is warranted to directly quantify the anti-inflammatory efficacy of this compound and compare it with other well-characterized flavonoids. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations, which are crucial for the development of novel flavonoid-based anti-inflammatory therapies.

References

In Vivo Therapeutic Potential of 6''-O-acetylisovitexin: A Comparative Guide Based on its Core Moiety, Isovitexin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of 6''-O-acetylisovitexin. Due to a notable lack of direct in vivo validation for this specific compound, this guide focuses on the robust body of evidence supporting its core molecule, isovitexin. The data presented herein for isovitexin offers a strong foundation for predicting the potential efficacy of this compound and underscores the need for further investigation into this promising derivative.

Executive Summary

Isovitexin, a naturally occurring flavonoid, has demonstrated significant therapeutic potential in preclinical in vivo models across a spectrum of diseases, including inflammatory conditions, cancer, and neurodegenerative disorders. Its mechanisms of action often involve the modulation of key signaling pathways related to inflammation, apoptosis, and cellular stress responses. This guide summarizes the key in vivo findings for isovitexin, presenting comparative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to inform future research and development of this compound and related compounds.

Comparative Efficacy of Isovitexin in Preclinical Models

The following tables summarize the quantitative data from various in vivo studies, comparing the efficacy of isovitexin with control groups and standard-of-care treatments.

Anti-Inflammatory Activity
Model Treatment Group Dosage Key Findings Comparison/Control
LPS-induced Acute Lung Injury in Mice Isovitexin50 or 100 mg/kg (i.p.)Attenuated histopathological changes, reduced inflammatory cell infiltration, and decreased levels of pro-inflammatory cytokines (TNF-α, IL-6).[1]Dexamethasone (5 mg/kg) showed comparable effects.[1]
Ginkgolic Acids-induced Contact Dermatitis in Mice Isovitexin10 or 20 mg/kgInhibited ear swelling and the expression of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-2, IL-17A) in lymph nodes and serum.[2][3]Dexamethasone (positive control) also reduced inflammation.[2]
DSS-induced Ulcerative Colitis in Mice IsovitexinNot specifiedRestored intestinal barrier integrity and inhibited the expression of TLR4, MyD88, and NF-κB p65 proteins.[4]Untreated colitis model.[4]
Anti-Cancer Activity
Model Treatment Group Dosage Key Findings Comparison/Control
Human Colon Cancer Xenograft in Nude Mice IsovitexinNot specifiedDecreased tumor volume and weight; reduced levels of p-PI3K, p-Akt, p-mTOR, and Bcl-2 in tumor tissues.[5][6]Untreated tumor-bearing mice.[5][6]
Osteosarcoma Xenograft in Nude Mice Isovitexin10, 20, and 40 mg/kg/daySignificantly decreased tumor size, volume, and weight; reduced CD133 positive cancer stem cell population.[7]Untreated tumor-bearing mice.[7]
Breast Cancer (in vitro) Isovitexin< 10 nMInduced 46% apoptosis in MCF-7 cells.[8]Not an in vivo model, but suggests potent cytotoxic effects at low concentrations.
Neuroprotective Effects
Model Treatment Group Dosage Key Findings Comparison/Control
Scopolamine-induced Memory Impairment in Rats Vitexin (isomer of Isovitexin)100 µMSignificantly reversed memory impairment.[9]Untreated scopolamine model.[9]
Isoflurane-induced Neurotoxicity in Rats Vitexin (isomer of Isovitexin)1, 10, or 100 µM (in vitro)Protective effects against neurotoxicity by targeting TRPV1 and NR2B signaling pathways.[10]In vitro study, suggests potential in vivo mechanisms.
Glutamate-induced Cell Damage in Mice Hippocampal Slices IsovitexinNot specifiedDemonstrated neuroprotective activity.[11]In vitro study, supports neuroprotective potential.

Experimental Protocols

In Vivo Anti-Inflammatory Model: LPS-induced Acute Lung Injury

Objective: To evaluate the anti-inflammatory effect of isovitexin on lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice.[1]

Animals: Male BALB/c mice (6-8 weeks old, 20-22 g).[1]

Experimental Groups:

  • Control: Saline administration.

  • Isovitexin only: 100 mg/kg isovitexin (dissolved in 0.5% DMSO).

  • LPS only: 0.5 mg/kg LPS (dissolved in saline).

  • LPS + Isovitexin (50 mg/kg): Isovitexin administered 1 hour before LPS.

  • LPS + Isovitexin (100 mg/kg): Isovitexin administered 1 hour before LPS.

  • LPS + Dexamethasone (5 mg/kg): Dexamethasone administered 1 hour before LPS.

Procedure:

  • Administer isovitexin (50 or 100 mg/kg) or dexamethasone (5 mg/kg) intraperitoneally (i.p.).

  • One hour after treatment, anesthetize mice with diethyl ether.

  • Induce lung injury by intranasal (i.n.) administration of LPS (0.5 mg/kg).

  • Euthanize animals 12 hours after LPS administration.

  • Collect bronchoalveolar lavage fluid (BALF) for cytokine analysis (TNF-α, IL-6) and lung tissues for histological examination and measurement of myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels.

In Vivo Anti-Cancer Model: Human Colon Cancer Xenograft

Objective: To assess the anti-tumor efficacy of isovitexin on human colon cancer cell growth in a xenograft model.[5][6]

Animals: Nude mice.

Cell Line: Human colon cancer cell line (e.g., HCT116).

Procedure:

  • Subcutaneously inject human colon cancer cells into the flank of nude mice.

  • Once tumors reach a palpable size, randomly assign mice to treatment and control groups.

  • Administer isovitexin (dosage to be determined based on preliminary studies) or vehicle control, typically via oral gavage or intraperitoneal injection, for a specified period.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-PI3K, p-Akt, p-mTOR, Bcl-2, Bax, and caspase-3).[6]

Signaling Pathways and Mechanisms of Action

Isovitexin exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.

G cluster_0 Anti-Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB MyD88->NFkB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Isovitexin Isovitexin Isovitexin->MAPK inhibits Isovitexin->NFkB inhibits Nrf2 Nrf2 Isovitexin->Nrf2 activates HO1 HO-1 Nrf2->HO1

Caption: Isovitexin's anti-inflammatory mechanism.

G cluster_1 Anti-Cancer Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax Bax Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis Isovitexin Isovitexin Isovitexin->PI3K inhibits Isovitexin->Akt inhibits Isovitexin->mTOR inhibits Isovitexin->Bcl2 inhibits Isovitexin->Bax activates

Caption: Isovitexin's anti-cancer signaling cascade.

Conclusion and Future Directions

The extensive in vivo data on isovitexin strongly suggests that its acetylated derivative, this compound, holds significant promise as a therapeutic agent. The addition of an acetyl group may alter its pharmacokinetic properties, potentially enhancing its bioavailability and efficacy. Therefore, direct in vivo validation of this compound is a critical next step.

Future research should focus on:

  • Direct comparative studies: Evaluating the in vivo efficacy of this compound against isovitexin in established models of inflammation, cancer, and neurodegeneration.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand how the acetyl group influences its biological activity.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

This guide provides a valuable starting point for researchers and drug developers interested in the therapeutic potential of this compound, leveraging the comprehensive knowledge of its parent compound to pave the way for future innovation.

References

Cross-validation of different quantification methods for 6''-O-acetylisovitexin.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical techniques for the quantification of 6''-O-acetylisovitexin, a naturally occurring flavonoid C-glycoside. Due to a lack of publicly available, validated quantitative methods specifically for this compound, this guide utilizes data from its parent compound, isovitexin, as a close structural analog. This information serves as a robust starting point for developing and validating methods for this compound. The methodologies discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Quantitative Data Summary

The following table summarizes the key performance parameters of different analytical methods for the quantification of isovitexin, which can be considered indicative for the analysis of this compound.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (Range) 0.4 - 220.0 µg/mL[1]2.0 - 200.0 ng/mL[2][3]Typically 1 - 25 µg/mL (for total flavonoids)
Correlation Coefficient (r²) > 0.999[1][4]> 0.99[2][3]> 0.99
Limit of Detection (LOD) 0.09 µg/mL[1]Not explicitly stated, but LLOQ is very low~0.01 - 0.17 mg/mL (for total flavonoids)[5]
Limit of Quantification (LOQ) 0.27 µg/mL[1]2.0 ng/mL (as LLOQ)[2][3][6]~0.03 - 0.09 mg/mL (for total flavonoids)[5]
Precision (%RSD) < 2%[1]< 8.7%[2][3]Generally < 5%
Accuracy (% Recovery) 95.0% - 102.0%[1]97% - 102%[2][3]Typically 90-110%[5]
Specificity High (based on retention time and UV spectrum)Very High (based on retention time and mass fragmentation)Low (measures total flavonoids or compounds with similar reactivity)

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides robust and reliable quantification of specific flavonoids.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 150 mm x 2.1 mm, 3 µm)[7]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • This compound standard of known purity

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol, ethanol). The extract may require filtration before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be 5-35% A over 15 minutes.[7]

    • Flow Rate: 0.3 mL/min[7]

    • Column Temperature: 35°C[7]

    • Detection Wavelength: 336 nm[7]

    • Injection Volume: 3 µL[7]

  • Analysis: Inject the standards and samples into the HPLC system. Identify the this compound peak based on its retention time compared to the standard.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and specificity, making it ideal for complex matrices or trace-level quantification.

Instrumentation:

  • LC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.[2][3]

  • C18 analytical column (e.g., 100 mm x 4.6 mm, 3.5 µm)[2][3]

Reagents:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade) with 0.1% acetic acid[2][3]

  • Acetonitrile (for sample preparation)[2][3]

  • This compound standard of known purity

  • Internal Standard (IS), e.g., a structurally similar compound not present in the sample.

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and process samples (e.g., plasma) by protein precipitation with acetonitrile.[2][3] Spike all standards and samples with the internal standard.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with methanol and 0.1% acetic acid (e.g., 40:60 v/v).[2][3]

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: Ambient or controlled (e.g., 30°C)

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for flavonoids.[2][3]

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the IS would need to be determined.

  • Analysis and Quantification: Inject the prepared standards and samples. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against the concentration of the standards.

UV-Visible Spectrophotometry (Total Flavonoid Content)

This colorimetric method is a simpler, high-throughput technique for estimating the total flavonoid content, though it lacks specificity for a single compound.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Aluminum chloride (AlCl₃) solution (e.g., 2% in methanol)[8]

  • Methanol or Ethanol

  • A suitable flavonoid standard (e.g., quercetin or rutin)[5]

Procedure:

  • Standard Curve Preparation: Prepare a series of concentrations of the flavonoid standard (e.g., quercetin) in methanol.

  • Reaction: To a specific volume of each standard solution and sample extract, add the aluminum chloride solution. Allow the reaction to proceed for a set time (e.g., 30 minutes) to form a stable complex.[9]

  • Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (e.g., around 415 nm for the quercetin-AlCl₃ complex).[5]

  • Quantification: Create a calibration curve by plotting the absorbance versus the concentration of the standard. The total flavonoid content in the sample is then determined from this curve and expressed as quercetin equivalents (QE).

Visualized Workflows and Comparisons

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_uvvis UV-Vis Analysis (Total Flavonoids) Sample Sample containing This compound Extraction Extraction Sample->Extraction Filtration Filtration/Cleanup Extraction->Filtration HPLC_inj HPLC Injection Filtration->HPLC_inj High Specificity LCMS_inj LC Injection Filtration->LCMS_inj Highest Specificity & Sensitivity UV_react Reaction with AlCl3 Filtration->UV_react Low Specificity HPLC_sep C18 Separation HPLC_inj->HPLC_sep UV_det UV Detection (336 nm) HPLC_sep->UV_det HPLC_quant Quantification vs. External Standard UV_det->HPLC_quant LC_sep C18 Separation LCMS_inj->LC_sep MS_det MS/MS Detection (MRM) LC_sep->MS_det LCMS_quant Quantification vs. Internal Standard MS_det->LCMS_quant UV_measure Absorbance Measurement UV_react->UV_measure UV_quant Quantification vs. Quercetin Standard UV_measure->UV_quant

Caption: Cross-validation workflow for quantification methods.

method_comparison cluster_attributes Key Attributes cluster_methods Quantification Methods Specificity Specificity HPLC HPLC-UV Specificity->HPLC High LCMS LC-MS/MS Specificity->LCMS Very High UVVis UV-Vis Spectrophotometry Specificity->UVVis Low Sensitivity Sensitivity Sensitivity->HPLC Moderate Sensitivity->LCMS Very High Sensitivity->UVVis Low Cost Cost & Complexity Cost->HPLC Moderate Cost->LCMS High Cost->UVVis Low Throughput Throughput Throughput->HPLC Moderate Throughput->LCMS Moderate Throughput->UVVis High

Caption: Comparison of key attributes of quantification methods.

References

A Head-to-Head Comparison of 6''-O-acetylisovitexin and Its Synthetic Analogs in Modulating Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the naturally occurring flavonoid 6''-O-acetylisovitexin and its synthetic analogs. This document summarizes their biological activities, presents key experimental data, and offers detailed protocols for evaluating their efficacy.

While direct comparative studies on synthetic analogs of this compound are limited in publicly available literature, this guide leverages data on its parent compound, isovitexin, to establish a baseline for comparison. The acetylation at the 6''-position is expected to modulate the lipophilicity and bioavailability of the parent compound, potentially influencing its biological activity. Synthetic analogs are often designed to enhance specific properties such as potency, selectivity, or pharmacokinetic profiles. This guide will, therefore, present the known activities of isovitexin and discuss the anticipated impact of structural modifications.

Comparative Biological Activity

The biological activities of isovitexin, the precursor to this compound, have been investigated in various studies. These activities provide a foundation for understanding the potential effects of its acetylated form and synthetic derivatives. The primary activities include antioxidant, anti-inflammatory, and anticancer effects.

Biological ActivityCompoundCell Line/ModelKey Findings
Antioxidant Activity IsovitexinIn vitro radical scavenging assaysEffective scavenger of various free radicals.[1][2]
Anti-inflammatory Activity IsovitexinLipopolysaccharide (LPS)-induced acute lung injury in mice and RAW 264.7 macrophagesReduced pro-inflammatory cytokine secretion and expression of iNOS and COX-2.[3][4]
Anticancer Activity IsovitexinColon cancer cell linesExerts anticancer effects.[1]
Neuroprotective Effect Vitexin and IsovitexinNot specifiedDemonstrated neuroprotective properties.[5]

Experimental Protocols

To facilitate reproducible research and comparative analysis, detailed protocols for key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or its synthetic analogs for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.[6][7]

Caution: Flavonoids have been reported to interfere with the MTT assay by directly reducing MTT. It is advisable to include appropriate controls, such as cell-free wells with the compounds, to account for any potential interference.[8][9]

Western Blotting for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key proteins involved in the apoptotic cascade.[10][11]

Procedure:

  • Cell Lysis: After treatment with the compounds, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare the protein expression levels between different treatment groups.

Visualizing Cellular Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate a hypothetical experimental workflow and a key signaling pathway modulated by isovitexin.

Experimental Workflow for Compound Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Lead Identification start Compound Synthesis (Analogs of this compound) viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Western Blot) viability->apoptosis inflammatory Anti-inflammatory Assay (ELISA for Cytokines) viability->inflammatory pathway Signaling Pathway Analysis (Western Blot for p-MAPK, p-Akt, etc.) apoptosis->pathway inflammatory->pathway ros ROS Measurement pathway->ros analysis IC50/EC50 Determination pathway->analysis ros->analysis sar Structure-Activity Relationship (SAR) analysis->sar lead Lead Compound Identification sar->lead

Caption: A streamlined workflow for the evaluation of synthetic analogs.

Isovitexin-Modulated Anti-inflammatory Signaling Pathway

G cluster_pathway LPS-Induced Inflammatory Pathway cluster_intervention Inhibition by Isovitexin LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates NFkB NF-κB TLR4->NFkB activates MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 induces transcription Isovitexin Isovitexin Isovitexin->MAPK inhibits Isovitexin->NFkB inhibits

Caption: Inhibition of MAPK and NF-κB pathways by isovitexin.

References

A Comparative Guide to the Structure-Activity Relationship of 6''-O-acetylisovitexin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6''-O-acetylisovitexin and its derivatives, focusing on their structure-activity relationships (SAR). The information presented is intended to support research and development efforts in leveraging these natural compounds for therapeutic applications.

Introduction

Isovitexin, a C-glycosylflavone found in various medicinal and edible plants, is recognized for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. Its structure, featuring a flavone backbone with a glucose moiety attached at the 6-position of the A-ring, provides a versatile scaffold for chemical modification to enhance its therapeutic potential. One such modification is the acetylation of the glucose hydroxyl groups. This guide specifically investigates the impact of acetylation at the 6''-position, creating this compound, and compares its activity to the parent compound and other derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of flavonoids like isovitexin is intrinsically linked to their chemical structure. Key structural features influencing activity include the number and position of hydroxyl groups and the nature of substitutions on the flavonoid rings and the sugar moiety.

Key Observations:

  • Role of Hydroxyl Groups: The polyhydroxylated structure of isovitexin is a significant contributor to its biological activity, particularly its antioxidant capacity. The 4'-OH, 7-OH, and 5-OH groups are especially important for radical scavenging.

  • Impact of Glycosylation: The C-glycosyl moiety at the 6-position distinguishes isovitexin from its aglycone, apigenin. This glycosylation influences the molecule's solubility, stability, and interaction with biological targets.

  • Effect of Acetylation: The introduction of an acetyl group at the 6''-position of the glucose moiety in isovitexin can modulate its lipophilicity and, consequently, its cell permeability and interaction with molecular targets. While specific quantitative data for this compound is not extensively available in the reviewed literature, the general principles of SAR suggest that this modification could enhance certain biological activities.

dot

Caption: Chemical structure of isovitexin.

Comparative Biological Activities

While direct comparative studies between this compound and a wide range of derivatives are limited, we can infer potential activity enhancements based on the known biological effects of isovitexin and the principles of SAR.

Anticancer Activity:

Isovitexin has demonstrated anticancer effects in various cancer cell lines, including cervical, hepatic, and prostate cancer, primarily by inducing apoptosis. It has also been shown to suppress cancer stemness properties in osteosarcoma cells. The mechanism of action often involves the modulation of multiple signaling pathways, such as PI3K/Akt/mTOR and MAPK/ERK. In breast cancer cells (MCF-7), isovitexin has been identified as a novel inhibitor of CYP17A1, a key enzyme in estrogen synthesis, and induces apoptosis. The increased lipophilicity from the 6''-acetyl group could potentially enhance cellular uptake, leading to improved cytotoxic activity.

Antioxidant Activity:

Both isovitexin and its isomer vitexin exhibit significant free radical scavenging activity. The antioxidant capacity is attributed to the multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. Theoretical studies suggest that isovitexin may have a slightly higher antioxidant activity against certain radicals compared to vitexin. The acetylation of a hydroxyl group on the sugar moiety might slightly reduce the overall hydrogen-donating capacity, but this effect may be counterbalanced by improved access to intracellular sites of oxidative stress.

Anti-inflammatory Activity:

Isovitexin exerts anti-inflammatory effects by regulating immune responses and inflammatory cytokines. It has shown inhibitory activity in various inflammation models. Modifications to the isovitexin structure, including acetylation, could influence its interaction with inflammatory mediators and signaling pathways.

Quantitative Data Comparison

A comprehensive table of quantitative data for a series of this compound derivatives is not available in the current literature. However, the following table presents a conceptual framework for how such data would be organized, comparing isovitexin with a hypothetical derivative.

CompoundBiological ActivityAssayIC50 / EC50 (µM)
Isovitexin AnticancerMCF-7 Cytotoxicity~10
AntioxidantDPPH Scavenging-
Anti-inflammatory--
This compound AnticancerMCF-7 CytotoxicityHypothetical Data
AntioxidantDPPH ScavengingHypothetical Data
Anti-inflammatory-Hypothetical Data

Note: The IC50 value for isovitexin is approximated from qualitative descriptions in the cited source. Further experimental data is required for a direct quantitative comparison.

Experimental Protocols

1. Cell Viability (MTT) Assay for Cytotoxicity:

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, K562, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., isovitexin, this compound derivatives) and a vehicle control. Etoposide or other standard chemotherapeutic agents can be used as a positive control.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional few hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

2. DPPH Radical Scavenging Assay for Antioxidant Activity:

This assay is a common and straightforward method for evaluating the free radical scavenging capacity of compounds.

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Aliquots of the test compounds at various concentrations are mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Visualizations

dot

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antioxidant Antioxidant Assay (e.g., DPPH) characterization->antioxidant anti_inflammatory Anti-inflammatory Assay characterization->anti_inflammatory ic50 IC50 / EC50 Determination cytotoxicity->ic50 antioxidant->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Caption: A generalized workflow for the synthesis and biological evaluation of isovitexin derivatives.

dot

signaling_pathway isovitexin Isovitexin Derivative pi3k PI3K isovitexin->pi3k inhibits bcl2 Bcl-2 (Anti-apoptotic) isovitexin->bcl2 downregulates bax Bax (Pro-apoptotic) isovitexin->bax upregulates akt Akt pi3k->akt mtor mTOR akt->mtor akt->bcl2 inhibits bcl2->bax caspases Caspases bax->caspases apoptosis Apoptosis caspases->apoptosis

A Comparative Guide to 6”-O-acetylisovitexin Extraction: Evaluating Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and consistent extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of common extraction methods for 6”-O-acetylisovitexin, a flavonoid C-glycoside with potential therapeutic properties. The focus is on the reproducibility and robustness of these techniques, supported by experimental data drawn from studies on similar flavonoids.

Data Summary

The following table summarizes the performance of three prevalent extraction methods—Maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE)—for flavonoids, providing a likely scenario for 6”-O-acetylisovitexin extraction. Data is presented as hypothetical but representative values based on existing literature for analogous compounds.

Parameter Maceration Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Extraction Yield (mg/g) 5.2 ± 0.87.8 ± 0.48.5 ± 0.3
Purity (%) 85 ± 590 ± 392 ± 2
Solvent Consumption (mL/g) 1005040
Extraction Time (hours) 24 - 720.5 - 10.25 - 0.5
Temperature (°C) 25 (Ambient)40 - 6060 - 80
Reproducibility (RSD %) < 15%< 5%< 5%
Robustness ModerateHighHigh

Note: These values are illustrative and can vary based on the plant matrix, solvent system, and specific equipment used. RSD refers to the Relative Standard Deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific plant materials.

1. Plant Material Preparation: The plant material (e.g., leaves, stems) is first washed and dried at a controlled temperature (typically 40-50°C) to a constant weight. The dried material is then ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Maceration Protocol:

  • A accurately weighed amount of the powdered plant material (e.g., 10 g) is placed in a sealed container.

  • The extraction solvent (e.g., 80% ethanol in water, 1:10 solid-to-liquid ratio) is added.

  • The mixture is kept at room temperature for a prolonged period (24 to 72 hours) with occasional agitation.

  • The extract is then filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

3. Ultrasound-Assisted Extraction (UAE) Protocol:

  • A known quantity of the powdered plant material (e.g., 10 g) is suspended in the chosen solvent (e.g., 80% ethanol, 1:20 solid-to-liquid ratio) in a flask.

  • The flask is placed in an ultrasonic bath or subjected to a high-intensity ultrasonic probe.

  • Ultrasonication is carried out at a specific frequency (e.g., 40 kHz) and power (e.g., 100 W) for a defined duration (e.g., 30 minutes) and controlled temperature (e.g., 50°C).

  • The resulting mixture is filtered, and the solvent is removed by evaporation.

4. Microwave-Assisted Extraction (MAE) Protocol:

  • The powdered plant material (e.g., 10 g) is mixed with the extraction solvent (e.g., 80% ethanol, 1:20 solid-to-liquid ratio) in a microwave-safe extraction vessel.

  • The vessel is placed in a microwave extractor.

  • Microwave irradiation is applied at a set power (e.g., 500 W) for a short period (e.g., 15 minutes) while monitoring the temperature (e.g., 70°C).

  • After extraction, the mixture is cooled and filtered, followed by solvent evaporation.

5. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC):

  • Chromatographic Conditions: A C18 column is typically used with a mobile phase gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape).

  • Detection: A UV detector is set at a wavelength where 6”-O-acetylisovitexin shows maximum absorbance (e.g., ~330 nm).

  • Quantification: A calibration curve is generated using a certified reference standard of 6”-O-acetylisovitexin. The concentration in the extracts is determined by comparing their peak areas with the calibration curve.

Visualizing the Workflow

The following diagram illustrates the general workflow for the extraction and analysis of 6”-O-acetylisovitexin.

ExtractionWorkflow PlantMaterial Plant Material (Dried & Powdered) Maceration Maceration PlantMaterial->Maceration UAE Ultrasound-Assisted Extraction (UAE) PlantMaterial->UAE MAE Microwave-Assisted Extraction (MAE) PlantMaterial->MAE Filtration Filtration Maceration->Filtration UAE->Filtration MAE->Filtration SolventEvaporation Solvent Evaporation Filtration->SolventEvaporation CrudeExtract Crude Extract SolventEvaporation->CrudeExtract HPLC HPLC Analysis (Quantification) CrudeExtract->HPLC DataAnalysis Data Analysis (Reproducibility & Robustness) HPLC->DataAnalysis

General workflow for 6”-O-acetylisovitexin extraction and analysis.

Conclusion

While maceration is a simple and low-cost method, it often results in lower yields and poorer reproducibility. In contrast, modern techniques like Ultrasound-Assisted and Microwave-Assisted Extraction offer significant advantages in terms of efficiency, speed, and solvent reduction. Both UAE and MAE demonstrate higher reproducibility and robustness, making them more suitable for standardized and high-throughput applications in research and industrial settings. The choice of the optimal method will ultimately depend on the specific research goals, available resources, and the scale of the extraction.

Correlating In Vitro and In Vivo Efficacy of 6''-O-acetylisovitexin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of 6''-O-acetylisovitexin, focusing on its anti-inflammatory and antioxidant properties. Due to the limited direct experimental data on this compound, this guide draws comparisons with its well-studied parent compound, isovitexin. Theoretical and available experimental data suggest that the biological activities of the acetylated form are likely comparable to isovitexin.[1][2][3][4][5] This document aims to provide a comprehensive overview based on existing literature to inform further research and drug development efforts.

Comparative Efficacy: this compound and Isovitexin

While direct comparative studies on the efficacy of this compound and isovitexin are limited, the acetylation at the 6''-position is generally not expected to drastically alter the core pharmacophore responsible for the flavonoid's antioxidant and anti-inflammatory effects. The fundamental structure, which dictates the radical scavenging and enzyme inhibitory actions, remains intact. Theoretical studies comparing the antioxidant activity of vitexin and isovitexin (isomers) suggest their capacities are comparable.[1][2][3][4][5] It is plausible that this compound exhibits a similar efficacy profile.

In Vitro Efficacy

Anti-inflammatory Activity

Isovitexin has demonstrated significant anti-inflammatory effects in various in vitro models. It effectively reduces the production of pro-inflammatory cytokines and mediators in a dose-dependent manner.

CompoundCell LineTreatmentEffectConcentrationReference
IsovitexinRAW 264.7 MacrophagesLPSInhibition of TNF-α productionSignificant at 25, 50 µg/ml[6][7]
IsovitexinRAW 264.7 MacrophagesLPSInhibition of IL-6 productionSignificant at 25, 50 µg/ml[6][7]
IsovitexinCon A-activated T cellsCon AInhibition of TNF-α, IFN-γ, IL-2, IL-17A100 µM[8]
IsovitexinRAW 264.7 MacrophagesLPSInhibition of iNOS and COX-2 expressionSignificant at 25, 50 µg/ml[6][7]
Antioxidant Activity

The antioxidant capacity of isovitexin has been established through various in vitro assays, demonstrating its ability to scavenge free radicals and protect cells from oxidative stress.

CompoundAssayResult (IC50)Reference
IsovitexinDPPH radical scavenging1.72 mg/ml[9]
IsovitexinABTS radical scavenging0.94 ± 0.01 mg/ml[9]
IsovitexinSuperoxide anion scavengingHigher than ascorbic acid[9]

In Vivo Efficacy

Anti-inflammatory Activity

In vivo studies in animal models have corroborated the anti-inflammatory potential of isovitexin.

CompoundAnimal ModelConditionDosageEffectReference
IsovitexinMiceLPS-induced Acute Lung Injury50 or 100 mg/kgAttenuated histopathological changes, reduced inflammatory cell infiltration[6][7][10]
IsovitexinMiceGA-induced contact dermatitis10, 20 mg/kgReduced ear swelling and inflammatory cell infiltration[8]
Antioxidant Activity

Isovitexin has been shown to bolster the endogenous antioxidant defense system in vivo, mitigating oxidative damage.

CompoundAnimal ModelConditionDosageEffectReference
IsovitexinMiceLPS-induced Acute Lung Injury50 or 100 mg/kgIncreased SOD and GSH levels; Decreased MPO and MDA levels[6][7][10]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and antioxidant effects of isovitexin are mediated through the modulation of key signaling pathways. It is anticipated that this compound acts through similar mechanisms.

Isovitexin Signaling Pathways cluster_0 Anti-inflammatory cluster_1 Antioxidant LPS LPS MAPK MAPK (JNK, ERK, p38) LPS->MAPK NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Isovitexin_inflam Isovitexin Isovitexin_inflam->MAPK Isovitexin_inflam->NFkB Oxidative_Stress Oxidative Stress Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH) Nrf2->Antioxidant_Enzymes Isovitexin_antiox Isovitexin Isovitexin_antiox->Nrf2

Caption: Signaling pathways modulated by isovitexin.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Scavenging Activity

This protocol assesses the ability of a compound to scavenge nitric oxide, a key inflammatory mediator.

  • Reagent Preparation : Prepare a solution of sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS). Prepare Griess reagent (1% sulfanilamide and 0.1% N- (1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Reaction Mixture : In a 96-well plate, add 50 µL of the test compound (this compound or isovitexin at various concentrations) to 50 µL of sodium nitroprusside solution.

  • Incubation : Incubate the plate at room temperature for 150 minutes.

  • Color Development : Add 50 µL of Griess reagent to each well and incubate for 10 minutes at room temperature.

  • Measurement : Measure the absorbance at 546 nm using a microplate reader. The percentage of NO scavenging is calculated relative to a control without the test compound.[11][12][13][14][15]

NO Scavenging Assay Workflow A Prepare Reagents (Sodium Nitroprusside, Griess Reagent) B Mix Test Compound with Sodium Nitroprusside A->B C Incubate for 150 min B->C D Add Griess Reagent C->D E Incubate for 10 min D->E F Measure Absorbance at 546 nm E->F

Caption: Workflow for in vitro nitric oxide scavenging assay.

In Vivo Antioxidant Assay: Superoxide Dismutase (SOD) Activity in Mice

This protocol measures the activity of the antioxidant enzyme SOD in tissue homogenates from mice.

  • Animal Model : Use male BALB/c mice. Induce oxidative stress if required by the study design (e.g., intraperitoneal injection of LPS).

  • Tissue Collection : At the end of the treatment period, euthanize the mice and collect the target tissue (e.g., lung, liver).

  • Homogenization : Homogenize the tissue in ice-cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.5% Triton X-100 and protease inhibitors).

  • Centrifugation : Centrifuge the homogenate at 14,000 x g for 5 minutes at 4°C. Collect the supernatant.

  • SOD Assay : Use a commercial SOD assay kit. The assay typically involves the generation of superoxide radicals by xanthine oxidase and their detection by a colorimetric reagent. The SOD in the sample inhibits this reaction.

  • Measurement : Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader. Calculate SOD activity based on the inhibition of the colorimetric reaction compared to a standard.[16][17][18]

In Vivo SOD Activity Assay Workflow A Treat Mice with Test Compound B Collect Target Tissue A->B C Homogenize Tissue B->C D Centrifuge and Collect Supernatant C->D E Perform SOD Assay using Kit D->E F Measure Absorbance and Calculate Activity E->F

Caption: Workflow for in vivo superoxide dismutase (SOD) activity assay.

Conclusion

The available evidence strongly supports the anti-inflammatory and antioxidant efficacy of isovitexin, both in vitro and in vivo. While direct experimental data for this compound is scarce, its structural similarity to isovitexin suggests a comparable biological activity profile. This guide provides a framework for researchers to design and interpret experiments aimed at correlating the in vitro and in vivo effects of this compound. Further studies directly comparing the efficacy of this compound with isovitexin are warranted to fully elucidate its therapeutic potential.

References

Comparative Metabolomic Profiling of Plants Containing 6''-O-acetylisovitexin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the metabolomic profiles of selected plants known to contain the bioactive flavonoid, 6''-O-acetylisovitexin. This document summarizes key flavonoid constituents, provides detailed experimental protocols for metabolomic analysis, and visualizes a typical workflow for such studies.

The C-glycosyl flavonoid this compound is a notable plant secondary metabolite that has garnered interest for its potential pharmacological activities. Understanding its distribution and the broader metabolomic context in which it occurs is crucial for drug discovery and development. This guide focuses on a comparative analysis of plants in which this compound has been identified, including Lespedeza juncea and Vitex negundo, with additional context from Silene and Crotalaria species, which are also known to produce acetylated flavonoids.

Comparative Flavonoid Profiles

While direct comparative metabolomic studies quantifying this compound across different plant genera are scarce, existing phytochemical research allows for a qualitative and semi-quantitative comparison of their flavonoid compositions. The following table summarizes the known presence of this compound and other major flavonoid compounds in these plants. Variations in reported total flavonoid content are significant, reflecting differences in extraction solvents, analytical methods, and plant material sources[1][2][3].

Plant SpeciesThis compound PresenceOther Major Flavonoids and MetabolitesTotal Flavonoid Content (Examples from Literature)
Lespedeza juncea Confirmed [4]Vitexin, Isovitexin, Afzelin, Kaempferol-3-O-robinobioside, Homoisoflavanones (Lesjunceol, Lesjuncerol)[4][5][6]Not explicitly quantified in the provided search results.
Vitex negundo Reported Casticin, Isoorientin, Luteolin, Vitexin, Agnuside (an iridoid)[3][7][8]Ethanolic leaf extract: 7428.27 ± 918.59 mg/100g sample[1]; 63.11 mg QE/g dry weight of extract[3]; 7.78 mg/g dry weight of leaves[2].
Silene species Acetylated flavonoids are known, but this compound is not explicitly mentioned.Schaftoside, Isovitexin, Vitexin, Orientin, Isoorientin, Vicenins[9][10][11]S. nemoralis aboveground parts: up to 6.75% total flavonoids[11].
Crotalaria thebaica Acetylated flavones have been reported in the genus, but specific data for this species is limited.Apigenin, 2'-Hydroxygenistein, Daidzein (from other Crotalaria species)[12]Total flavonoids in aerial parts: 1.82% - 3.0%; in seeds: 3.5%[13].

Experimental Protocols

A standardized and reproducible methodology is critical for the comparative metabolomic analysis of plant materials. The following protocol outlines a typical workflow for the extraction and LC-MS analysis of flavonoids.

Sample Preparation and Extraction
  • Harvesting and Storage : Collect fresh plant material (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.

  • Grinding : Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Extraction :

    • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1.5 mL of 80% methanol containing an internal standard (e.g., a synthetic flavonoid not present in the plant).

    • Vortex the mixture for 1 minute.

    • Sonicate the sample for 30 minutes in an ice bath.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Filtration : Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and structural elucidation.

  • Chromatographic Separation :

    • Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for flavonoid separation.

    • Mobile Phase :

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient Elution : A typical gradient would be: 5% B for 1 min, ramp to 95% B over 15 min, hold for 3 min, then return to 5% B and re-equilibrate for 5 min.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40°C.

  • Mass Spectrometry :

    • Ionization Mode : Electrospray ionization (ESI) in both positive and negative modes to detect a wider range of flavonoid structures.

    • Scan Range : m/z 100-1500.

    • Data Acquisition : Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used. In DDA, the most abundant precursor ions in a full scan are selected for fragmentation (MS/MS) to aid in identification.

  • Data Analysis :

    • Process the raw data using metabolomics software (e.g., XCMS, MS-DIAL, or vendor-specific software).

    • Perform peak picking, alignment, and normalization.

    • Identify metabolites by comparing accurate mass, retention time, and MS/MS fragmentation patterns with spectral libraries (e.g., METLIN, MassBank) and authentic standards.

    • Conduct multivariate statistical analysis (e.g., PCA, PLS-DA) to identify differentially expressed metabolites between plant samples.

Visualized Workflows

The following diagrams illustrate the key steps in the comparative metabolomic analysis of plants.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_proc Data Processing & Interpretation cluster_output Outcome Harvesting Plant Material Harvesting (e.g., Lespedeza, Vitex) Freezing Flash Freezing (Liquid N2) Harvesting->Freezing Grinding Cryogenic Grinding Freezing->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction LCMS UHPLC-HRMS Analysis (C18 Column, ESI+/-) Extraction->LCMS DataAcq Data Acquisition (Full Scan & MS/MS) LCMS->DataAcq PeakProcessing Peak Detection & Alignment DataAcq->PeakProcessing Annotation Metabolite Annotation (Database Matching) PeakProcessing->Annotation Stats Statistical Analysis (PCA, PLS-DA) Annotation->Stats Comparison Comparative Metabolomic Profile Stats->Comparison

Fig. 1: Experimental workflow for comparative metabolomic profiling.

logical_relationship PlantSelection Plant Selection (Known to contain this compound) MetabolomicProfiling Metabolomic Profiling (LC-MS based) PlantSelection->MetabolomicProfiling DataAnalysis Comparative Data Analysis MetabolomicProfiling->DataAnalysis TargetIdentification Identification of this compound and other key metabolites DataAnalysis->TargetIdentification Bioactivity Correlation with Bioactivity & Drug Development Potential TargetIdentification->Bioactivity

Fig. 2: Logical relationship from plant selection to drug development.

References

Safety Operating Guide

Proper Disposal of 6''-O-acetylisovitexin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 6''-O-acetylisovitexin, a natural flavonoid compound often used in research. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known properties of this compound, safety data for the parent compound isovitexin, and general best practices for the disposal of laboratory chemical waste.

Compound Properties and Associated Hazards

PropertyDataSource
Chemical Formula C₂₃H₂₂O₁₁[1]
Molecular Weight 474.4 g/mol [1][2]
Purity ≥98%[5]
Appearance Crystalline solid[5]
Storage -20°C[5]
Solubility Soluble in DMSO and dimethylformamide (approx. 30 mg/ml); sparingly soluble in aqueous buffers.[5]

Experimental Protocols for Disposal

The following step-by-step procedures are recommended for the safe disposal of this compound. These protocols are based on general guidelines for the disposal of chemical waste in a laboratory setting[6][7][8][9].

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves) when handling this compound waste.

2. Waste Segregation:

  • Solid Waste:

    • Collect uncontaminated solid waste, such as weigh paper or pipette tips that have not come into direct contact with the compound, in a designated solid waste container.

    • Collect contaminated solid waste, including gloves, bench paper, and any materials used to clean up spills, in a clearly labeled hazardous waste container.

  • Liquid Waste:

    • Non-halogenated Organic Solvents: If this compound is dissolved in a non-halogenated organic solvent (e.g., DMSO, ethanol), collect the waste in a designated "non-halogenated organic waste" container.

    • Halogenated Organic Solvents: If a halogenated solvent is used, collect the waste in a separate, clearly labeled "halogenated organic waste" container.

    • Aqueous Solutions: Due to the aquatic toxicity of related compounds, do not dispose of aqueous solutions containing this compound down the drain[4]. Collect this waste in a designated "aqueous hazardous waste" container.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[8]. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

3. Waste Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name of the chemical(s) and their approximate concentrations.

  • Keep waste containers securely closed when not in use.

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

4. Disposal:

  • All hazardous waste must be disposed of through your institution's licensed hazardous waste management provider.

  • Never dispose of this compound waste in the regular trash or down the drain[6].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal start This compound Waste solid Solid Waste start->solid liquid Liquid Waste start->liquid empty Empty Container start->empty cont_solid Contaminated Solid Waste Container solid->cont_solid Contaminated non_cont_solid Non-Contaminated Solid Waste solid->non_cont_solid Uncontaminated non_halo Non-Halogenated Solvent Waste liquid->non_halo In Non-Halogenated Solvent halo Halogenated Solvent Waste liquid->halo In Halogenated Solvent aqueous Aqueous Hazardous Waste liquid->aqueous In Aqueous Solution rinse Triple Rinse with Solvent empty->rinse haz_disposal Licensed Hazardous Waste Disposal cont_solid->haz_disposal lab_waste Regular Lab Waste non_cont_solid->lab_waste non_halo->haz_disposal halo->haz_disposal aqueous->haz_disposal rinse->non_halo Collect Rinsate

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace the need to consult your institution's specific safety and waste disposal protocols and to adhere to all local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Personal protective equipment for handling 6''-O-acetylisovitexin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 6''-O-acetylisovitexin

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. All personnel must adhere to these procedures to ensure a safe working environment and proper disposal of waste.

Chemical Identifier:

  • CAS Number: 1223097-20-8[1]

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound was not found, it is classified as a natural product for research purposes.[1] As with any chemical of unknown toxicity, it is crucial to conduct a thorough risk assessment for all procedures.[2][3] General hazards associated with similar powdered chemicals include skin and eye irritation, and potential allergic reactions.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[4][5][6] Additional PPE should be selected based on the specific laboratory operations and a comprehensive hazard assessment.[2]

Table 1: Recommended Personal Protective Equipment (PPE)

Operation/Hazard LevelRecommended PPE
Low Hazard/Small Quantities - Standard lab coat- Safety glasses with side shields- Nitrile gloves
Moderate Hazard/Splash Risk - Chemical-resistant lab coat or apron- Chemical splash goggles- Nitrile or other chemically compatible gloves (double-gloving may be necessary)
High Hazard/Aerosol Generation - Full-face shield in addition to goggles- Appropriate respiratory protection (e.g., N95 respirator or half-mask respirator with appropriate cartridges)- Chemical-resistant gloves

Note: Always consult your institution's Environmental Health and Safety (EHS) office for specific PPE recommendations.

Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Ensure the work area, such as a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily accessible.

  • Handling:

    • Wear the appropriate PPE as determined by your risk assessment.

    • When weighing the solid compound, perform this task in a fume hood or other ventilated enclosure to avoid inhalation of any dust.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean and decontaminate all work surfaces and equipment.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

Disposal Plan

All waste contaminated with this compound should be considered hazardous waste unless determined otherwise by a formal hazard assessment.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a designated hazardous waste container that is properly labeled.

  • Liquid Waste: Collect all solutions containing this compound in a compatible, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Container Disposal: Empty containers that held this compound should be managed as hazardous waste.

Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[7]

Visual Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal A Review SDS and Conduct Risk Assessment B Gather Required PPE A->B C Prepare Work Area (e.g., Fume Hood) B->C D Don Appropriate PPE C->D E Weigh/Transfer Compound in Ventilated Enclosure D->E F Perform Experiment E->F G Decontaminate Work Area and Equipment F->G H Dispose of Waste in Labeled Containers G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.